molecular formula C17H19NO3 B556257 Bzl-ser(bzl)-OH CAS No. 201209-83-8

Bzl-ser(bzl)-OH

Cat. No.: B556257
CAS No.: 201209-83-8
M. Wt: 285.34 g/mol
InChI Key: FVRIECPGKNPENC-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bzl-ser(bzl)-OH, also known as this compound, is a useful research compound. Its molecular formula is C17H19NO3 and its molecular weight is 285.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(benzylamino)-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c19-17(20)16(18-11-14-7-3-1-4-8-14)13-21-12-15-9-5-2-6-10-15/h1-10,16,18H,11-13H2,(H,19,20)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRIECPGKNPENC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(COCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](COCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427399
Record name Benzyl-O-benzyl-serine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201209-83-8
Record name Benzyl-O-benzyl-serine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Preparation of N-Benzyl-O-benzylserine (Bzl-Ser(Bzl)-OH): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of N-Benzyl-O-benzylserine (Bzl-Ser(Bzl)-OH), a valuable derivative of the amino acid serine. Due to the absence of a direct, one-pot synthesis in publicly available literature, this document outlines a plausible and robust multi-step synthetic pathway. The proposed methodology is based on well-established organic chemistry principles and reactions reported for similar serine derivatives. This guide is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

N-Benzyl-O-benzylserine is a fully protected serine derivative where both the amino and hydroxyl functional groups are masked with benzyl groups. This protection strategy is significant in peptide synthesis and the development of complex organic molecules, as it allows for selective chemical transformations at other parts of the molecule without interference from the reactive amine and hydroxyl moieties. The benzyl groups can be removed under specific conditions, typically through catalytic hydrogenation, making this compound a versatile building block in multi-step synthetic campaigns.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a three-step process starting from L-serine. The strategy involves the initial protection of the carboxylic acid, followed by the sequential benzylation of the amino and hydroxyl groups, and finally, the deprotection of the carboxylic acid.

Synthesis_Pathway Serine L-Serine Serine_ester L-Serine methyl ester (H-Ser-OMe) Serine->Serine_ester SOCl₂, MeOH N_Bzl_Serine_ester N-Benzyl-L-serine methyl ester (Bzl-Ser-OMe) Serine_ester->N_Bzl_Serine_ester PhCHO, NaBH(OAc)₃ N_O_diBzl_Serine_ester N,O-Dibenzyl-L-serine methyl ester (Bzl-Ser(Bzl)-OMe) N_Bzl_Serine_ester->N_O_diBzl_Serine_ester NaH, BnBr, DMF Final_Product N-Benzyl-O-benzylserine (this compound) N_O_diBzl_Serine_ester->Final_Product LiOH, THF/H₂O

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step in the proposed synthesis of this compound.

Step 1: Esterification of L-Serine to L-Serine Methyl Ester (H-Ser-OMe)

This initial step protects the carboxylic acid functionality as a methyl ester.

Materials:

  • L-Serine

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Diethyl ether

Procedure:

  • Suspend L-Serine (1.0 eq) in anhydrous methanol (5 mL per gram of serine) and cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂.

  • Add diethyl ether to the residue to precipitate the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield L-Serine methyl ester hydrochloride as a white solid.

Step 2: N-Benzylation of L-Serine Methyl Ester to N-Benzyl-L-serine Methyl Ester (Bzl-Ser-OMe)

This step introduces the first benzyl group onto the amino group via reductive amination.

Materials:

  • L-Serine methyl ester hydrochloride

  • Benzaldehyde (PhCHO)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve L-Serine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane.

  • Add benzaldehyde (1.1 eq) to the solution.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 3: O-Benzylation of N-Benzyl-L-serine Methyl Ester to N,O-Dibenzyl-L-serine Methyl Ester (Bzl-Ser(Bzl)-OMe)

The second benzyl group is introduced to protect the hydroxyl group.

Materials:

  • N-Benzyl-L-serine methyl ester

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Benzyl-L-serine methyl ester (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Step 4: Saponification to N-Benzyl-O-benzylserine (this compound)

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

  • N,O-Dibenzyl-L-serine methyl ester

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N,O-Dibenzyl-L-serine methyl ester (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield N-Benzyl-O-benzylserine.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound. Please note that yields are illustrative and may vary based on experimental conditions and scale.

StepProductStarting MaterialMolecular Weight ( g/mol )Representative Yield (%)Physical State
1H-Ser-OMe·HClL-Serine155.5895White Solid
2Bzl-Ser-OMeH-Ser-OMe·HCl209.2480Pale Yellow Oil
3Bzl-Ser(Bzl)-OMeBzl-Ser-OMe299.3675Colorless Oil
4This compoundBzl-Ser(Bzl)-OMe285.3390White Solid

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single step in the synthesis, such as the N-Benzylation reaction.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis Dissolve Dissolve Reactants in Solvent Add_Reagent Add Reagent Dissolve->Add_Reagent Stir Stir at RT Add_Reagent->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter Filter Dry->Filter Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Figure 2: General experimental workflow for a synthetic step.

Characterization Data (Representative)

The final product, this compound, should be characterized to confirm its identity and purity. Representative data is provided below.

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ (ppm)7.40-7.20 (m, 10H, Ar-H), 4.60 (s, 2H, O-CH₂-Ph), 3.85 (d, 2H), 3.70 (d, 2H), 3.60 (t, 1H), 2.50 (br s, 1H, NH)
¹³C NMR (100 MHz, CDCl₃) δ (ppm)175.0, 138.0, 137.5, 128.5, 128.4, 128.0, 127.8, 127.7, 127.5, 73.0, 70.0, 60.0, 52.0
Mass Spec. (ESI+) m/zCalculated for C₁₇H₁₉NO₃ [M+H]⁺: 286.1438; Found: 286.1440
Melting Point 130-132 °C
Appearance White crystalline solid

Conclusion

This technical guide outlines a feasible and detailed synthetic route for the preparation of N-Benzyl-O-benzylserine. The provided experimental protocols, quantitative data, and visualizations are intended to equip researchers and professionals in the fields of drug development and organic synthesis with the necessary information to produce this valuable compound. While the presented pathway is based on established chemical principles, optimization of reaction conditions may be necessary to achieve desired yields and purity on a larger scale.

The Lynchpin of Peptide Synthesis: A Technical Guide to the Mechanism of Action of Bzl-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of peptide synthesis, the strategic use of protected amino acids is fundamental to the successful construction of complex peptide chains. Among these crucial building blocks, N-α-Benzyl-O-benzyl-L-serine (Bzl-Ser(Bzl)-OH) and its more commonly utilized derivatives, N-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH) and N-Fmoc-O-benzyl-L-serine (Fmoc-Ser(Bzl)-OH), play a pivotal role. This technical guide provides an in-depth exploration of the mechanism of action of these O-benzyl protected serine derivatives in peptide synthesis, offering valuable insights for researchers, scientists, and drug development professionals.

The Core Function of Benzyl Protection in Serine

Serine, with its reactive hydroxyl (-OH) side chain, presents a challenge in peptide synthesis. If left unprotected, this hydroxyl group can engage in undesirable side reactions, such as O-acylation, during the peptide coupling step. The benzyl (Bzl) group serves as a robust and reliable protecting group for this hydroxyl moiety.

The primary role of the O-benzyl group is to render the serine side chain inert to the conditions of peptide bond formation. This "permanent" side-chain protection is designed to remain intact throughout the iterative cycles of amino acid addition and is only removed during the final cleavage and deprotection of the completed peptide from the solid support. This strategy ensures the regioselective formation of the desired peptide backbone.[1]

For the temporary protection of the α-amino group, either the tert-Butoxycarbonyl (Boc) or the 9-Fluorenylmethoxycarbonyl (Fmoc) group is typically employed, leading to the two most common forms of O-benzyl serine used in solid-phase peptide synthesis (SPPS): Boc-Ser(Bzl)-OH and Fmoc-Ser(Bzl)-OH.[2]

Mechanism of Action in Peptide Coupling

The incorporation of a Ser(Bzl) residue into a growing peptide chain involves two key steps: activation of the carboxylic acid and the subsequent nucleophilic attack by the free N-terminal amine of the peptide-resin.

Carboxylic Acid Activation

Before coupling, the carboxylic acid of the protected serine derivative must be activated to form a highly reactive species that is susceptible to nucleophilic attack. Two common classes of activating agents are carbodiimides and phosphonium/uronium salts.

Carbodiimide-Mediated Activation (e.g., DCC, DIC):

In this method, the carboxylic acid reacts with a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with the N-terminal amine of the peptide chain. To suppress racemization and other side reactions, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt reacts with the O-acylisourea to form a more stable HOBt-ester, which then aminolyzes to form the peptide bond.[3][4]

Phosphonium/Uronium Salt-Mediated Activation (e.g., HBTU, PyBOP):

Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have become the gold standard for peptide coupling due to their high efficiency and suppression of side reactions.[5][6] The carboxylic acid is deprotonated by a weak base, typically N,N-diisopropylethylamine (DIEA), and the resulting carboxylate attacks the HBTU to form a highly reactive OBt-ester. This activated ester then readily reacts with the peptide's N-terminal amine.[7][8]

Peptide Bond Formation

Following activation, the free N-terminal amine of the resin-bound peptide acts as a nucleophile, attacking the carbonyl carbon of the activated Ser(Bzl) derivative. This results in the formation of a new peptide bond and the elongation of the peptide chain.

Quantitative Data on Performance

While coupling efficiencies are sequence-dependent and can vary based on the specific protocol and reagents used, the incorporation of Boc-Ser(Bzl)-OH and Fmoc-Ser(Bzl)-OH is generally considered to be highly efficient.[9] The following table summarizes typical performance metrics based on established principles of peptide synthesis.

Performance MetricTypical Observation for Boc-Ser(Bzl)-OH & Fmoc-Ser(Bzl)-OHNotes
Coupling Efficiency >99%Monitored by qualitative tests like the Kaiser test (for Fmoc-SPPS) or quantitative methods like UV monitoring of Fmoc deprotection.
Typical Coupling Time 1 - 2 hoursCan be influenced by the coupling reagent, temperature, and steric hindrance of the surrounding amino acids.
Racemization Risk Low to ModerateSerine is susceptible to racemization, especially with certain activation methods. The use of additives like HOBt or coupling reagents like HBTU significantly suppresses this side reaction.[10][11][12]
Yield HighDependent on the overall efficiency of all coupling and deprotection steps in the synthesis.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in peptide synthesis. Below are representative protocols for the incorporation of Boc-Ser(Bzl)-OH and Fmoc-Ser(Bzl)-OH in SPPS.

Protocol for Incorporation of Boc-Ser(Bzl)-OH in Boc-SPPS

This protocol outlines a standard manual procedure for coupling Boc-Ser(Bzl)-OH onto a solid support resin with a free N-terminal amine.

  • Resin Preparation: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with DCM (3x), isopropanol (1x), and dimethylformamide (DMF) (3x).

  • Neutralization: Neutralize the N-terminal ammonium trifluoroacetate salt by washing the resin with 10% DIEA in DCM (2 x 2 minutes).

  • Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).

  • Activation and Coupling:

    • In a separate vessel, dissolve Boc-Ser(Bzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol for Incorporation of Fmoc-Ser(Bzl)-OH in Fmoc-SPPS

This protocol outlines a standard manual procedure for coupling Fmoc-Ser(Bzl)-OH onto a solid support resin with a free N-terminal amine.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[9]

Mechanism of Deprotection

The final step in peptide synthesis is the cleavage of the peptide from the solid support and the removal of all protecting groups. The method of deprotection for the O-benzyl group depends on the overall synthetic strategy.

Acidic Cleavage (Boc/Bzl Strategy)

In the Boc/Bzl strategy, strong acids like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are used for the final cleavage.[13] The mechanism involves the protonation of the benzyl ether oxygen, followed by either an SN1 or SN2 pathway to cleave the benzyl group, which is then scavenged by reagents like anisole.

Catalytic Hydrogenation

In solution-phase synthesis or for orthogonal deprotection strategies, the O-benzyl group can be removed by catalytic hydrogenation.[14] This typically involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas or a hydrogen donor like formic acid or ammonium formate.[15] The reaction proceeds via oxidative addition of the benzyl ether to the palladium surface, followed by hydrogenolysis to yield the free hydroxyl group and toluene.

Potential Side Reactions and Mitigation

While the O-benzyl group is generally stable, certain side reactions can occur, impacting the purity and yield of the final peptide.

  • Racemization: As with many amino acids, the activation of the carboxyl group of Ser(Bzl) can lead to epimerization at the α-carbon. This is minimized by using appropriate coupling reagents (e.g., HBTU, HATU) and additives (e.g., HOBt, Oxyma), and by avoiding prolonged pre-activation times.[11][12]

  • β-Elimination: Under basic conditions, particularly during the piperidine-mediated Fmoc deprotection, there is a risk of β-elimination of the O-benzyl group, leading to the formation of a dehydroalanine residue.[16] This is a more significant concern for phosphorylated serine but can also occur with O-benzyl serine. Using milder deprotection conditions or alternative bases can mitigate this side reaction.[17][18]

  • Acid-Catalyzed Migration: Although less common than with tyrosine, strong acidic conditions can potentially lead to the migration of the benzyl group. The use of appropriate scavengers during final cleavage helps to prevent this.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and experimental workflows discussed in this guide.

Peptide_Coupling_Mechanism cluster_activation Activation of Boc-Ser(Bzl)-OH cluster_coupling Peptide Bond Formation Boc-Ser(Bzl)-OH Boc-Ser(Bzl)-OH Activated_Ester Boc-Ser(Bzl)-OBt Boc-Ser(Bzl)-OH->Activated_Ester + HBTU, DIEA HBTU HBTU DIEA DIEA New_Peptide_Bond Resin-Peptide-CO-NH-Ser(Bzl)-Boc Activated_Ester->New_Peptide_Bond Resin_Peptide_NH2 Resin-Peptide-NH2 Resin_Peptide_NH2->New_Peptide_Bond SPPS_Workflow Start Start Swell_Resin Swell Resin in Solvent Start->Swell_Resin Deprotection N-terminal Deprotection (TFA or Piperidine) Swell_Resin->Deprotection Washing_1 Wash Resin Deprotection->Washing_1 Neutralization Neutralize (for Boc-SPPS) Washing_1->Neutralization Washing_2 Wash Resin Neutralization->Washing_2 Coupling Couple Protected Ser(Bzl)-OH Washing_2->Coupling Washing_3 Wash Resin Coupling->Washing_3 Repeat_Cycle More Residues? Washing_3->Repeat_Cycle Repeat_Cycle->Deprotection Yes Final_Deprotection Final Cleavage and Side-Chain Deprotection Repeat_Cycle->Final_Deprotection No Purification Purify Peptide Final_Deprotection->Purification End End Purification->End

References

An In-depth Technical Guide to the Utilization of O-Benzyl-L-serine Derivatives in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary uses of O-benzyl-L-serine derivatives in research, with a principal focus on their pivotal role in peptide synthesis. O-benzyl-L-serine, denoted as H-Ser(Bzl)-OH, is an amino acid derivative where the hydroxyl group of the serine side chain is protected by a benzyl ether linkage.[1][2] This protection is crucial to prevent unwanted side reactions during the stepwise assembly of peptide chains.[3] While H-Ser(Bzl)-OH itself is a key building block, its direct application in peptide synthesis is limited.[4][5] More commonly, its amino terminus is further protected with a temporary protecting group, giving rise to derivatives that are fundamental in various peptide synthesis strategies.[6]

The selection of the N-α-protecting group dictates the synthetic strategy, with the most prevalent derivatives being Boc-Ser(Bzl)-OH, Fmoc-Ser(Bzl)-OH, and Z-Ser(Bzl)-OH. These compounds are instrumental in the development of therapeutic peptides, protein engineering, and various biochemical studies.[4][7]

Core Derivatives and Their Physicochemical Properties

The strategic use of N-α-protected Ser(Bzl)-OH derivatives is a cornerstone of modern peptide chemistry. The choice of protecting group depends on the desired deprotection conditions and compatibility with other amino acids in the peptide sequence. Below is a summary of the key properties of the most common O-benzyl-L-serine derivatives.

PropertyBoc-Ser(Bzl)-OHFmoc-Ser(Bzl)-OHZ-Ser(Bzl)-OHH-Ser(Bzl)-OH
Full Name N-α-tert-Butoxycarbonyl-O-benzyl-L-serineN-α-(9-Fluorenylmethoxycarbonyl)-O-benzyl-L-serineN-α-Benzyloxycarbonyl-O-benzyl-L-serineO-Benzyl-L-serine
Molecular Formula C₁₅H₂₁NO₅C₂₅H₂₃NO₅[8]C₁₈H₁₉NO₅C₁₀H₁₃NO₃[1]
Molecular Weight 295.33 g/mol 417.45 g/mol [8]329.35 g/mol 195.2 g/mol [1]
Melting Point 58-60 °C[9]Not readily availableNot readily availableNot readily available
Appearance White to off-white powder[10]Not readily availableWhite to off-white powder[3]White to off-white crystalline solid[11]
N-α Protection tert-Butoxycarbonyl (Boc)[12]9-Fluorenylmethoxycarbonyl (Fmoc)[8]Benzyloxycarbonyl (Z or Cbz)[3]None (Free Amine)[8]
Side-Chain Protection Benzyl (Bzl) ether[12]Benzyl (Bzl) ether[8]Benzyl (Bzl) ether[3]Benzyl (Bzl) ether[8]
Primary Application Boc Solid-Phase Peptide Synthesis (SPPS)[9]Fmoc Solid-Phase Peptide Synthesis (SPPS)[8]Solution-Phase and Solid-Phase Peptide Synthesis[3]Building block for synthesis of protected amino acids[4][11]

Primary Applications in Research

The paramount use of Ser(Bzl)-OH derivatives is in the synthesis of peptides. The benzyl protection of the serine hydroxyl group is stable under the conditions used to remove either the Boc or Fmoc protecting groups from the N-terminus, preventing undesired side reactions such as O-acylation during peptide coupling.[12]

  • Peptide Synthesis : These derivatives are essential building blocks for introducing serine residues into a peptide chain.[7] Boc-Ser(Bzl)-OH is a standard reagent in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS).[12] Similarly, Fmoc-Ser(Bzl)-OH is a cornerstone of the widely used Fmoc-based SPPS.[8] Z-Ser(Bzl)-OH is also utilized in both solid-phase and solution-phase peptide synthesis.[3]

  • Drug Development : Peptide-based drugs are a significant area of pharmaceutical research due to their high specificity and potency.[13] Ser(Bzl)-OH derivatives are crucial for the synthesis of novel peptide therapeutics.[13] For instance, they are used in the synthesis of analogs of hormones like Angiotensin II for research into blood pressure regulation.[14]

  • Protein Engineering : Researchers use these protected amino acids to modify proteins, aiming to enhance their stability and functionality for various biotechnological applications.[7]

  • Biochemical Studies : O-Benzyl-L-serine and its derivatives are employed to study enzyme interactions and protein folding, offering insights into fundamental biological processes.[4]

  • Development of Peptidomimetics : These compounds serve as starting materials for creating peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability against enzymatic degradation.[14]

Experimental Protocols and Methodologies

The following protocols outline standard procedures for the use of Ser(Bzl)-OH derivatives in peptide synthesis.

1. Boc-Based Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol describes the coupling of Boc-Ser(Bzl)-OH to a growing peptide chain on a solid support, such as a Merrifield resin.[12]

  • Resin Preparation : The resin with the N-terminal amine deprotected (e.g., H-Ala-Merrifield resin) is swelled in dichloromethane (DCM).[12]

  • Amino Acid Activation : In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2 equivalents) and a coupling agent like HBTU (2 equivalents) in dimethylformamide (DMF). Add a base such as N,N-diisopropylethylamine (DIEA) (4 equivalents).[12]

  • Coupling Reaction : The activated amino acid solution is added to the resin, and the mixture is agitated for approximately 2 hours at room temperature.[12]

  • Washing : To remove excess reagents and byproducts, the resin is washed sequentially with DMF, DCM, and methanol.[12]

  • Deprotection : The Boc group is removed with an acid such as trifluoroacetic acid (TFA) to prepare for the next coupling cycle.

  • Neutralization : The resulting trifluoroacetate salt is neutralized with a solution of 10% DIEA in DMF.[12]

2. Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol details a standard procedure for coupling Fmoc-Ser(Bzl)-OH onto a solid support resin with a free N-terminal amine.[8]

  • Resin Preparation : The resin (e.g., Rink Amide resin) is swelled in N,N-Dimethylformamide (DMF) for at least 30 minutes.[8]

  • Fmoc Deprotection : The N-terminal Fmoc group on the resin-bound peptide is removed by treating it with a 20% solution of piperidine in DMF.

  • Washing : The resin is thoroughly washed with DMF to remove residual piperidine.[8]

  • Activation and Coupling : In a separate vessel, Fmoc-Ser(Bzl)-OH (3 equivalents) is dissolved with activating agents like HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. A base such as DIEA is added, and the solution is then transferred to the resin. The coupling reaction proceeds for a specified time.[8]

  • Washing : The resin is washed with DMF to remove unreacted reagents.

Visualizing Workflows and Pathways

The following diagrams illustrate the logical workflows in peptide synthesis using Ser(Bzl)-OH derivatives.

Boc_SPPS_Workflow Resin Resin-NH2 Coupling Couple Boc-AA-OH Resin->Coupling Wash1 Wash Coupling->Wash1 Deprotection Boc Deprotection (TFA) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Neutralization Neutralize (DIEA) Wash2->Neutralization Wash3 Wash Neutralization->Wash3 Next_Cycle Next Coupling Cycle or Cleavage Wash3->Next_Cycle Next_Cycle->Coupling Repeat

Caption: General workflow for a single cycle in Boc-based Solid-Phase Peptide Synthesis.

Fmoc_SPPS_Workflow Resin Resin-NH-Fmoc Deprotection Fmoc Deprotection (Piperidine) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple Fmoc-Ser(Bzl)-OH Wash1->Coupling Wash2 Wash Coupling->Wash2 Next_Cycle Next Coupling Cycle or Cleavage Wash2->Next_Cycle Next_Cycle->Deprotection Repeat

Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Protecting_Group_Strategy cluster_derivatives Protected Serine Derivatives Serine L-Serine H₂N- -COOH -CH₂OH Boc_Ser Boc-Ser(Bzl)-OH Boc-HN- -COOH -CH₂O-Bzl Serine:N->Boc_Ser N-α Protection Serine:OH->Boc_Ser Side-Chain Protection Fmoc_Ser Fmoc-Ser(Bzl)-OH Fmoc-HN- -COOH -CH₂O-Bzl Serine:N->Fmoc_Ser N-α Protection Serine:OH->Fmoc_Ser Side-Chain Protection Z_Ser Z-Ser(Bzl)-OH Z-HN- -COOH -CH₂O-Bzl Serine:N->Z_Ser N-α Protection Serine:OH->Z_Ser Side-Chain Protection

Caption: Protecting group strategies for L-Serine in peptide synthesis.

References

A Technical Guide to the Solubility of Bzl-Ser(Bzl)-OH in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-α-Benzyl-O-benzyl-L-serine (Bzl-Ser(Bzl)-OH), a critical protected amino acid derivative used in peptide synthesis and other areas of chemical research. Understanding the solubility of this compound is paramount for its effective handling, reaction optimization, and purification. This document outlines its solubility in various common organic solvents, details experimental protocols for solubility determination, and provides visual workflows to guide laboratory practices.

Introduction to this compound and its Solubility

This compound is a derivative of the amino acid serine where both the amino and hydroxyl groups are protected by benzyl groups. This protection strategy is employed to prevent unwanted side reactions during peptide synthesis. The presence of these bulky, non-polar benzyl groups significantly influences the compound's solubility, generally rendering it more soluble in organic solvents compared to its unprotected counterpart, L-serine. The overall solubility is a function of the solute's physicochemical properties and its interaction with the solvent.

Solubility of this compound in Common Organic Solvents

While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published, qualitative solubility information and data for structurally similar protected amino acids provide valuable guidance. The following table summarizes the expected solubility of this compound based on available data for related compounds and general principles of solubility for protected amino acids.

SolventChemical ClassExpected SolubilityNotes
Dimethylformamide (DMF)Polar AproticHighBoc-Ser(Bzl)-OH is reported to be "clearly soluble" in DMF[1]. This is a common solvent for peptide synthesis.
Dimethyl Sulfoxide (DMSO)Polar AproticHighFmoc-Ser(Bzl)-OH is reported to be "well soluble" in DMSO[2]. DMSO is a strong solvent for many organic compounds.
Dichloromethane (DCM)HalogenatedModerate to HighFmoc-Ser(Bzl)-OH is soluble in methylene chloride[2]. DCM is a common solvent for organic reactions and purification.
Tetrahydrofuran (THF)EtherModerateTHF is a versatile solvent for a range of organic compounds.
Ethyl Acetate (EtOAc)EsterLow to ModerateOften used as a less polar solvent for extraction and chromatography.
Acetonitrile (ACN)NitrileLow to ModerateCommonly used in reversed-phase chromatography.
Methanol (MeOH)Polar ProticLow to ModerateThe presence of the hydroxyl group can interact with the protected amino acid.
Ethanol (EtOH)Polar ProticLowSimilar to methanol, but generally a weaker solvent for this type of compound.
Isopropanol (IPA)Polar ProticLowLess polar than ethanol, solubility is expected to be limited.
TolueneAromatic HydrocarbonLowA non-polar solvent, expected to have low solvating power for this compound.
Hexane/HeptaneAliphatic HydrocarbonVery Low/InsolubleNon-polar solvents are unlikely to dissolve the polar functionalities of the molecule.

Note: The terms "High," "Moderate," and "Low" are qualitative. Actual solubility can be affected by factors such as temperature, purity of the solute and solvent, and the presence of any additives. For critical applications, experimental determination of solubility is strongly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and formulation. The following are standard experimental protocols that can be adapted for this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the undissolved solid by filtration (using a chemically inert filter, e.g., PTFE syringe filter) or centrifugation.

  • Quantification: Accurately dilute an aliquot of the clear, saturated solution with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method such as:

    • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method. A calibration curve of known concentrations of this compound should be prepared to quantify the sample.

    • UV-Vis Spectroscopy: If this compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a standard curve.

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor.

Kinetic Solubility Determination

This high-throughput method is often used in early-stage drug discovery to assess the solubility of a compound from a concentrated stock solution.

Principle: A concentrated stock solution of the compound (typically in DMSO) is added to the aqueous or organic solvent, and the point at which precipitation occurs is detected.

Methodology (Nephelometry):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO.

  • Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution with the target organic solvent.

  • Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the equilibrium solubility of this compound.

Solubility_Workflow Workflow for Equilibrium Solubility Determination cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification cluster_result Result prep1 Weigh excess This compound prep2 Add to known volume of organic solvent prep1->prep2 Combine equil Agitate at constant temperature (24-72h) prep2->equil sep Filter or Centrifuge equil->sep quant1 Dilute saturated solution sep->quant1 quant2 Analyze by HPLC or UV-Vis quant1->quant2 result Calculate Solubility (e.g., mg/mL or g/L) quant2->result

Caption: A logical workflow for determining the equilibrium solubility of a chemical compound.

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. While it is generally more soluble in polar aprotic organic solvents like DMF and DMSO, its solubility in other common solvents varies. For precise and reliable results in chemical processes, it is essential to experimentally determine its solubility using standardized protocols such as the shake-flask method. The information and methodologies presented in this guide are intended to assist researchers in the effective use of this important protected amino acid.

References

A Technical Guide to the Spectroscopic and Synthetic Aspects of N,O-Dibenzyl-L-serine (Bzl-ser(bzl)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

Comprehensive experimental spectroscopic data for N,O-Dibenzyl-L-serine is limited. The following sections present the available experimental data and theoretical expectations for the primary analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectroscopy:

Experimental ¹H NMR data for N,O-Dibenzyl-L-serine has been reported. The chemical shifts are influenced by the electron-withdrawing effects of the benzyl groups and the overall molecular structure.

Proton Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Aromatic protons7.40–7.14m-
N-CH₂ (AB system)3.81, 3.62AB13.9
O-CH₂ (ABX system)3.78, 3.64ABX11.0, 7.2, 6.0
α-CH3.25dd7.2, 6.0

Data obtained from a 400 MHz spectrum in DMSO-d₆[1]

Carbon (¹³C) NMR Spectroscopy:

To date, an experimental ¹³C NMR spectrum for N,O-Dibenzyl-L-serine has not been found in the surveyed literature. However, based on the structure and data from related compounds, the following chemical shifts can be anticipated:

  • Carbonyl (C=O): ~170-175 ppm

  • Aromatic Carbons: ~127-138 ppm

  • O-CH₂: ~70-75 ppm

  • α-Carbon: ~55-60 ppm

  • N-CH₂: ~50-55 ppm

Infrared (IR) Spectroscopy
  • O-H stretch (Carboxylic acid): Broad band around 3300-2500 cm⁻¹

  • C-H stretch (Aromatic): 3100-3000 cm⁻¹

  • C-H stretch (Aliphatic): 3000-2850 cm⁻¹

  • C=O stretch (Carboxylic acid): ~1700-1725 cm⁻¹

  • C=C stretch (Aromatic): ~1600 and 1450 cm⁻¹

  • C-O stretch (Ether): ~1100 cm⁻¹

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data for N,O-Dibenzyl-L-serine is not available. The expected molecular weight of the compound (C₁₇H₁₉NO₃) is approximately 285.34 g/mol . In a mass spectrum, one would anticipate observing the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺, along with fragmentation patterns corresponding to the loss of benzyl groups, the carboxylic acid moiety, and other characteristic fragments.

Experimental Protocols

The synthesis of N,O-Dibenzyl-L-serine can be achieved through the benzylation of L-serine. The following protocol is based on a reported literature procedure[1].

Synthesis of N,O-Dibenzyl-L-serine

  • Dissolution: L-Serine (1 equivalent) and tetrabutylammonium iodide (0.1 equivalents) are dissolved in a 1:1 mixture of 3 M potassium hydroxide (7 equivalents) in water and ethanol.

  • Benzylation: Benzyl chloride (6 equivalents) is added dropwise to the solution.

  • Reflux: The reaction mixture is stirred under reflux for 1 hour.

  • Second Base Addition: An additional portion of potassium hydroxide (1 equivalent) is added, and the mixture is refluxed for another hour.

  • Work-up: After cooling, the white precipitate is dissolved by the addition of water. Further purification steps, such as extraction and crystallization, are then performed to isolate the final product.

Visualizations

Synthesis Workflow of N,O-Dibenzyl-L-serine

Synthesis_Workflow L_Serine L-Serine Reaction_Mixture Reaction Mixture (KOH, TBA, H₂O/EtOH) L_Serine->Reaction_Mixture Reflux1 Reflux (1 hr) Reaction_Mixture->Reflux1 Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Reaction_Mixture KOH_add Add KOH Reflux1->KOH_add Reflux2 Reflux (1 hr) KOH_add->Reflux2 Workup Aqueous Work-up & Purification Reflux2->Workup Final_Product N,O-Dibenzyl-L-serine Workup->Final_Product

Caption: Synthesis of N,O-Dibenzyl-L-serine.

References

An In-depth Technical Guide to O-Benzyl-L-serine Derivatives in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide is intended for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of O-Benzyl-L-serine derivatives, which are crucial building blocks in peptide synthesis and medicinal chemistry. The nomenclature in this field can be nuanced; the term "Bzl-ser(bzl)-OH" is ambiguous. It is most likely intended to refer to N,O-Dibenzyl-L-serine , where both the amino and hydroxyl groups are protected by benzyl groups. However, in the context of peptide synthesis, the more common and commercially available derivatives are those with a temporary protecting group on the N-terminus, such as Boc or Fmoc, and a stable benzyl ether on the side chain. This guide will cover the specific properties of N,O-Dibenzyl-L-serine and then expand to the more broadly utilized O-Benzyl-L-serine derivatives.

Data Presentation: Physicochemical Properties

The properties of N,O-Dibenzyl-L-serine are compared here with the more common O-Benzyl-L-serine and its N-Boc protected form.

PropertyN,O-Dibenzyl-L-serineO-Benzyl-L-serine (H-Ser(Bzl)-OH)N-Boc-O-Benzyl-L-serine (Boc-Ser(Bzl)-OH)
CAS Number Not available4726-96-9[1][2][3]23680-31-1[4][5][6]
Molecular Formula C₁₇H₁₉NO₃C₁₀H₁₃NO₃[1][2][3]C₁₅H₂₁NO₅[4][6][7]
Molecular Weight 285.34 g/mol 195.22 g/mol [1][2][3]295.33 g/mol [4][6][7]
Appearance White crystals[8]White to off-white solid/powder[2][9]White to off-white powder[7]
Melting Point 144–146 °C[8]213-217 °C (dec.)58-60 °C[7]
Solubility Soluble in organic solventsSoluble in aqueous acidSoluble in organic solvents like DMF, DCM
Primary Application Synthetic intermediateBuilding block in peptide synthesis[10][11]Building block in Boc-based peptide synthesis[6][11]

Experimental Protocols

Synthesis of N,O-Dibenzyl-L-serine

This protocol is adapted from a literature procedure for the synthesis of "Dibenzyl-l-serine"[8].

Materials:

  • L-Serine

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium iodide

  • Benzyl chloride

  • Ethanol

  • Water

Procedure:

  • Dissolve L-Serine (1.0 eq) and tetrabutylammonium iodide (0.1 eq) in a 3M solution of KOH (7.0 eq) in a 1:1 mixture of water and ethanol.

  • Add benzyl chloride (6.0 eq) dropwise to the solution.

  • Stir the mixture under reflux for 1 hour.

  • Add an additional portion of KOH (1.0 eq) and continue stirring under reflux for another hour.

  • After cooling the mixture, dissolve the white precipitate by adding water.

  • The crude product can be further purified by recrystallization to yield white crystals of N,O-Dibenzyl-L-serine.

Incorporation of a Protected Serine Derivative in Solid-Phase Peptide Synthesis (SPPS)

This is a generalized protocol for the manual coupling of an N-α-Fmoc-protected serine derivative, such as Fmoc-Ser(Bzl)-OH , onto a solid support resin (e.g., Rink Amide resin) during Fmoc-based SPPS.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Ser(Bzl)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the resin.

    • Add the 20% piperidine solution to the resin and agitate for 5 minutes.

    • Drain the solution, and repeat the piperidine treatment for another 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3 times) and then with DCM (3 times).

  • Confirmation of Coupling (Optional): Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates a complete coupling reaction.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

Visualizations: Workflows and Chemical Logic

The following diagrams illustrate key processes and concepts in the application of protected serine derivatives.

sp_peptide_synthesis_workflow start Start with Resin swell 1. Resin Swelling (in DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 3. Washing (DMF) deprotect->wash1 couple 5. Coupling (Add activated AA to resin) wash1->couple activate 4. Activate Amino Acid (Fmoc-Ser(Bzl)-OH + HBTU/HOBt) activate->couple wash2 6. Washing (DMF, DCM) couple->wash2 kaiser Kaiser Test (Check completion) wash2->kaiser next_aa Couple Next Amino Acid? kaiser->next_aa next_aa->deprotect Yes cleave Final Cleavage & Deprotection next_aa->cleave No end Purified Peptide cleave->end

Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

protecting_groups_logic Role of Protecting Groups in Serine Derivatives cluster_serine L-Serine Backbone cluster_protection Protection Strategy cluster_groups Common Protecting Groups serine HO-CH₂-CH(NH₂)-COOH n_term N-Terminus (α-amino) fmoc Fmoc (Temporary) Base-labile n_term->fmoc protects boc Boc (Temporary) Acid-labile n_term->boc protects c_term C-Terminus (Carboxyl) resin Solid Support (e.g., Wang) Acid-labile c_term->resin anchors side_chain Side Chain (Hydroxyl) bzl Benzyl (Permanent) Removed by strong acid or hydrogenolysis side_chain->bzl protects

Caption: Logic of orthogonal protecting groups for L-Serine in peptide synthesis.

deprotection_scheme start Fully Protected Peptide on Resin Fmoc-NH-[Peptide]-Ser(Bzl)-[Resin] step1 Step 1: N-Terminus Deprotection (Cyclical) start->step1 product1 H₂N-[Peptide]-Ser(Bzl)-[Resin] step1->product1 removes Fmoc reagent1 Reagent: 20% Piperidine in DMF (Mild Base) reagent1->step1 step2 Step 2: Final Cleavage & Side-Chain Deprotection (Final Step) product1->step2 After synthesis is complete product2 H₂N-[Peptide]-Ser(OH)-COOH (Free Peptide) step2->product2 removes Bzl & cleaves from resin reagent2 Reagent: TFA Cocktail (Strong Acid) reagent2->step2

Caption: Deprotection strategy in Fmoc-based Solid-Phase Peptide Synthesis.

References

Unveiling the Synthetic Utility of Benzyl-Protected Serine in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis and drug discovery, the strategic use of protecting groups is paramount to achieving high yields, purity, and desired biological activity. Among the array of protected amino acids, benzyl-protected serine derivatives play a crucial role, particularly in Solid-Phase Peptide Synthesis (SPPS). This technical guide provides a comprehensive overview of the applications, experimental protocols, and underlying principles of N-tert-Butoxycarbonyl-O-benzyl-L-serine (Boc-Ser(Bzl)-OH), a key building block in the Boc/Bzl peptide synthesis strategy. While the nomenclature "Bzl-Ser(Bzl)-OH" might imply an N-terminal benzyl group, the standard and widely utilized compound for incorporating benzyl-protected serine is Boc-Ser(Bzl)-OH, which will be the focus of this guide.

Core Concepts: The Role of Protecting Groups in Peptide Synthesis

The synthesis of peptides involves the sequential coupling of amino acids. To ensure the formation of the correct peptide sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids (the α-amino group and any reactive side chains) must be temporarily masked with protecting groups.[1][2][3] An ideal protecting group strategy, often referred to as an orthogonal protection scheme, allows for the selective removal of one type of protecting group while others remain intact.[1][4]

In the context of serine, its hydroxyl side chain is reactive and can lead to side reactions like O-acylation during peptide coupling.[5] Therefore, protecting this hydroxyl group is crucial for synthesizing complex peptides. The benzyl (Bzl) ether is a commonly used protecting group for the serine side chain due to its stability under the conditions used for N-terminal deprotection in the Boc strategy.[6]

The Central Role of Boc-Ser(Bzl)-OH in Boc/Bzl SPPS

Boc-Ser(Bzl)-OH is a cornerstone of the Boc/Bzl strategy for SPPS.[4] In this strategy, the N-terminal α-amino group is protected by the acid-labile tert-Butoxycarbonyl (Boc) group, while the serine side chain is protected by the more acid-stable benzyl (Bzl) group.[7][8] This differential acid lability is the key to the stepwise elongation of the peptide chain. The Boc group can be removed with a moderate acid like trifluoroacetic acid (TFA), while the Bzl group remains intact and is typically removed at the final cleavage step with a strong acid like hydrofluoric acid (HF).[5][7][9]

The enantiomerically pure L-configuration of Boc-Ser(Bzl)-OH is critical for the synthesis of biologically active peptides with a defined stereochemistry.[4] Its use ensures the production of a single, stereochemically defined product, which is essential for therapeutic applications.[4][10]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the use of Boc-Ser(Bzl)-OH in peptide synthesis, compiled from various sources.

ParameterValue/RangeConditions/NotesSource(s)
Molecular Weight 295.33 g/mol -[4]
Melting Point 58-60 °C-[4]
Purity (typical) ≥99%As a commercial reagent.[11]
Boc Deprotection 25-50% TFA in DCM1-2 min, then 20-30 min.[5]
Coupling Reagents HBTU, DCC, HOBtEquivalents vary based on protocol.[4][5]
Coupling Time 1-2 hoursAt room temperature.[4][5]
Final Cleavage (Bzl removal) Hydrofluoric acid (HF)-5 to 0 °C, 30-60 minutes.[9][12]

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of Boc-Ser(Bzl)-OH in peptide synthesis. Below are representative protocols for its use in SPPS.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc-Ser(Bzl)-OH

This protocol outlines a general cycle for the incorporation of a Boc-Ser(Bzl)-OH residue into a peptide chain on a solid support (e.g., Merrifield or PAM resin).[4][5]

1. Resin Preparation:

  • Swell the appropriate resin in dichloromethane (DCM).

  • If starting a new synthesis, couple the first Boc-protected amino acid to the resin.

2. N-terminal Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, drain, and then treat with a fresh portion of the same solution for 20-30 minutes to remove the N-terminal Boc group.[5]

  • Wash the resin sequentially with DCM, isopropanol, and N,N-dimethylformamide (DMF).[5]

3. Neutralization:

  • Neutralize the N-terminal ammonium trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.[4][5]

  • Wash the resin with DMF to remove excess base.[5]

4. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2-4 equivalents relative to the resin loading) and an activating agent such as HBTU (2-4 equivalents) in DMF.[4][5]

  • Add DIEA (4-8 equivalents) to the solution to pre-activate the amino acid.[5]

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[4][5]

5. Washing:

  • Wash the resin sequentially with DMF, DCM, and methanol to remove excess reagents and byproducts.[4]

6. Repeat:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the benzyl group from serine.

Standard HF Cleavage Procedure: [9]

  • Preparation: Remove the N-terminal Boc group from the final amino acid. Place the peptide-resin in the reaction vessel of an HF apparatus. Add scavengers (e.g., anisole, dimethylsulfide, p-thiocresol) to prevent side reactions.[9]

  • HF Distillation: Cool the reaction vessel and distill hydrofluoric acid (HF) into it.

  • Cleavage Reaction: Stir the mixture at 0-5 °C for 30 to 60 minutes.[9]

  • HF Evaporation: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Washing: Filter the resin and wash with a small amount of TFA. Combine the filtrates and add cold ether to precipitate the peptide.[9]

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Visualizing the Workflow and Chemical Logic

Diagrams are provided below to illustrate the key processes and molecular structures involved in the application of Boc-Ser(Bzl)-OH.

G cluster_0 Boc/Bzl Protecting Group Strategy Boc_Ser_Bzl_OH Boc-Ser(Bzl)-OH N_terminus N-terminus (Boc) Boc_Ser_Bzl_OH->N_terminus Protected α-amino Side_chain Side Chain (Bzl) Boc_Ser_Bzl_OH->Side_chain Protected hydroxyl Carboxyl Free Carboxyl Group Boc_Ser_Bzl_OH->Carboxyl Available for coupling

Caption: Protecting group strategy of Boc-Ser(Bzl)-OH.

G start Start with Peptide-Resin deprotection 1. Boc Deprotection (TFA in DCM) start->deprotection neutralization 2. Neutralization (DIEA in DMF/DCM) deprotection->neutralization coupling 3. Coupling (Activated Boc-Ser(Bzl)-OH) neutralization->coupling washing 4. Washing coupling->washing elongated_peptide Elongated Peptide-Resin washing->elongated_peptide

Caption: Workflow for one cycle of SPPS with Boc-Ser(Bzl)-OH.

G Peptide_Resin Fully Assembled Peptide on Resin HF_Cleavage HF Cleavage (with scavengers) Peptide_Resin->HF_Cleavage Crude_Peptide Crude Peptide (deprotected) HF_Cleavage->Crude_Peptide Purification HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide

Caption: Final cleavage and deprotection workflow.

Concluding Remarks

Boc-Ser(Bzl)-OH stands as a vital reagent for researchers and professionals in peptide chemistry and drug development. Its well-defined protecting group strategy allows for the reliable synthesis of complex serine-containing peptides. A thorough understanding of the experimental protocols and the principles of the Boc/Bzl strategy is essential for leveraging this versatile building block to its full potential in the creation of novel therapeutics and research tools. While the search for "this compound" may lead to some ambiguity, the core applications and established methodologies firmly reside with its N-Boc protected counterpart, making it the de facto standard for this class of reagents.

References

The Pivotal Role of Serine Residues in Protein and Enzyme Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Serine, a seemingly simple amino acid with its hydroxyl side chain, plays a multifaceted and critical role in virtually every aspect of protein and enzyme function. From the heart of catalytic mechanisms to the intricate regulation of cellular signaling pathways and the maintenance of structural integrity, the presence and modification of serine residues are fundamental to life. This in-depth technical guide explores the core functions of serine, providing quantitative data, detailed experimental methodologies, and visual representations of key processes to empower researchers in their scientific endeavors.

The Catalytic Power of Serine: The Serine Protease Archetype

A significant class of enzymes, the serine proteases, leverages a serine residue as the primary nucleophile in the catalysis of peptide bond hydrolysis. These enzymes are central to a vast array of physiological processes, including digestion, blood coagulation, and immunity.

The catalytic prowess of serine proteases stems from a conserved three-dimensional arrangement of amino acids in their active site known as the catalytic triad . This triad typically consists of a serine (Ser), a histidine (His), and an aspartate (Asp) residue.[1][2][3] The mechanism proceeds through a two-step process involving the formation of a transient covalent acyl-enzyme intermediate.[4]

First, the histidine residue, acting as a general base, abstracts a proton from the serine's hydroxyl group, thereby increasing its nucleophilicity.[4][5] The activated serine then attacks the carbonyl carbon of the substrate's peptide bond, leading to the formation of a tetrahedral intermediate. This unstable intermediate is stabilized by a network of hydrogen bonds within the "oxyanion hole" of the active site.[1][5] The peptide bond is then cleaved, releasing the C-terminal portion of the substrate. The N-terminal portion remains covalently attached to the serine residue as an acyl-enzyme intermediate.[4] In the second step, a water molecule enters the active site and, activated by the histidine residue (now acting as a general acid), hydrolyzes the acyl-enzyme intermediate, releasing the N-terminal portion of the substrate and regenerating the active enzyme.[4][5]

Serine_Protease_Catalytic_Mechanism Catalytic Mechanism of a Serine Protease cluster_0 Acylation Phase cluster_1 Deacylation Phase ES Enzyme-Substrate Complex (E-S) TI1 Tetrahedral Intermediate 1 (Oxyanion Stabilized) ES->TI1 Nucleophilic attack by Ser195 AcylEnzyme Acyl-Enzyme Intermediate (Product 1 Released) TI1->AcylEnzyme Peptide bond cleavage Water Water Molecule Enters AcylEnzyme->Water TI2 Tetrahedral Intermediate 2 (Water attacks) Water->TI2 Nucleophilic attack by H2O EP2 Enzyme-Product Complex (Product 2 Released) TI2->EP2 Release of Acyl group Enzyme Regenerated Enzyme EP2->Enzyme Product 2 dissociates

Catalytic mechanism of serine proteases.
Quantitative Analysis of Serine Protease Activity

The efficiency of serine proteases can be quantified by determining their kinetic parameters, such as the Michaelis constant (Km), the catalytic constant (kcat), and the maximal velocity (Vmax). These parameters vary depending on the specific enzyme and the substrate being cleaved.

EnzymeSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Trypsin Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA)1.02420.0175 (Vmax)17.1
Trypsin N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide--1391 ± 72
Chymotrypsin N-Benzoyl-L-tyrosine ethyl ester (BTEE)0.151931.29 x 106
Chymotrypsin p-Nitrophenyl Trimethylacetate5.6 x 10-41.3 x 10-4232

Serine Phosphorylation: A Molecular Switch in Cellular Signaling

Reversible phosphorylation of serine residues is a cornerstone of signal transduction in eukaryotic cells. This post-translational modification, catalyzed by protein kinases and reversed by protein phosphatases, acts as a molecular switch to control protein activity, localization, and interaction with other molecules. It is estimated that a substantial portion of the eukaryotic proteome undergoes phosphorylation, with serine being the most frequently phosphorylated amino acid, followed by threonine and tyrosine.[6]

The addition of a negatively charged phosphate group to the hydroxyl side chain of serine can induce significant conformational changes in a protein, leading to either its activation or inhibition.[7] This dynamic process is central to a multitude of cellular pathways, including cell cycle progression, growth, apoptosis, and metabolism.

The MAPK/ERK Signaling Pathway: A Cascade of Serine/Threonine Phosphorylation

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the ERK cascade, is a well-characterized signaling pathway that heavily relies on a series of serine/threonine phosphorylation events to transmit signals from the cell surface to the nucleus, ultimately regulating gene expression.[8][9] The cascade is initiated by the activation of a receptor tyrosine kinase, which triggers the activation of the small GTPase Ras. Ras then activates a MAP kinase kinase kinase (MAPKKK), such as Raf, which in turn phosphorylates and activates a MAP kinase kinase (MAPKK), such as MEK. MEK, a dual-specificity kinase, then phosphorylates and activates the final kinase in the cascade, MAPK (also known as ERK), on both a threonine and a tyrosine residue within a conserved T-X-Y motif.[10] Activated ERK can then phosphorylate a variety of cytoplasmic and nuclear substrates, including transcription factors, to elicit a cellular response.

MAPK_ERK_Pathway MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates (Ser/Thr) ERK ERK (MAPK) MEK->ERK Phosphorylates (Thr/Tyr) TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylates (Ser/Thr) GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression Regulates

Simplified MAPK/ERK signaling cascade.
Quantitative Impact of Serine Phosphorylation on Kinase Activity

The effect of serine phosphorylation on enzyme activity can be dramatic. For instance, the full activation of the serine/threonine kinase Akt (also known as Protein Kinase B) is dependent on phosphorylation at two key residues: threonine 308 and serine 473.[4][11] Phosphorylation of serine 473 can increase Akt activity by approximately 10-fold.[11] Studies have shown that preventing the phosphorylation of serine 474 in Akt2 reduces the insulin-stimulated phosphorylation of its substrates by about 50%.[12][13]

ProteinPhosphorylation SiteEffect on ActivityFold Change in Activity (approx.)
Akt1 Serine 473Activation10
Akt2 Serine 474Required for maximal activity~2 (inferred from 50% reduction in substrate phosphorylation)

The Structural Role of Serine

Beyond its catalytic and regulatory functions, the hydroxyl group of serine's side chain allows it to participate in hydrogen bonding, contributing to the stability and overall three-dimensional structure of proteins.[13][14] Serine residues are often found on the surface of proteins where their polar side chains can interact favorably with the aqueous environment.[15] They can also form hydrogen bonds with other polar amino acid side chains or with the polypeptide backbone, helping to stabilize secondary structures like alpha-helices and beta-sheets.[16][17] The ability of serine to form hydrogen bonds is also crucial for the interaction of proteins with other molecules, including substrates, inhibitors, and other proteins.[18]

Experimental Protocols for Studying Serine Residues

Investigating the specific roles of serine residues requires a variety of experimental techniques. The following sections provide detailed methodologies for key experiments.

Site-Directed Mutagenesis of a Serine Residue

Site-directed mutagenesis is a powerful technique to probe the function of a specific amino acid by replacing it with another.[2][8][19] A common substitution is to replace serine with alanine, which has a small, non-polar methyl group, to assess the importance of the hydroxyl group.

Site_Directed_Mutagenesis_Workflow Site-Directed Mutagenesis Workflow (Serine to Alanine) Design 1. Primer Design (Introduce Ser -> Ala mutation) PCR 2. PCR Amplification (Using plasmid DNA template) Design->PCR DpnI 3. DpnI Digestion (Degrade parental methylated DNA) PCR->DpnI Transform 4. Transformation (Introduce mutated plasmid into E. coli) DpnI->Transform Culture 5. Culture and Plasmid Isolation Transform->Culture Verify 6. Verification (Sequencing and Western Blot) Culture->Verify

Workflow for site-directed mutagenesis.

Protocol: PCR-Based Site-Directed Mutagenesis (Serine to Alanine)

  • Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation (e.g., changing a TCC codon for serine to a GCC codon for alanine). The mutation should be located in the middle of the primers with at least 10-15 bases of correct sequence on both sides.

  • PCR Amplification:

    • Set up a PCR reaction containing the plasmid DNA with the target gene, the designed mutagenic primers, a high-fidelity DNA polymerase (e.g., Pfu), and dNTPs.

    • A typical PCR cycle is:

      • Initial denaturation: 95°C for 2 minutes.

      • 18-25 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 1 minute.

        • Extension: 68°C for 1 minute per kb of plasmid length.

      • Final extension: 68°C for 5 minutes.

  • DpnI Digestion: After the PCR, add DpnI restriction enzyme directly to the amplification product. DpnI specifically digests the parental, methylated and hemi-methylated DNA, leaving the newly synthesized, unmethylated (mutated) plasmid DNA intact. Incubate at 37°C for 1-2 hours.[20]

  • Transformation: Transform competent E. coli cells with the DpnI-treated plasmid DNA.

  • Culture and Plasmid Isolation: Plate the transformed cells on a selective agar plate and incubate overnight. Pick individual colonies and grow them in liquid culture. Isolate the plasmid DNA from the overnight cultures using a miniprep kit.

  • Verification:

    • Sequence the isolated plasmid DNA to confirm the presence of the desired mutation and to ensure no other mutations were introduced.

    • If the plasmid is an expression vector, express the mutant protein and verify its expression and size using SDS-PAGE and Western blotting.

Enzyme Kinetics Assay for Trypsin

The activity of serine proteases can be measured using chromogenic or fluorogenic substrates. The following protocol describes a colorimetric assay for trypsin using Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) as a substrate.[1][21][22][23] Trypsin cleaves BAPNA, releasing p-nitroaniline, which has a yellow color and can be quantified by measuring its absorbance at 410 nm.[21][22]

Protocol: Trypsin Kinetic Assay using BAPNA

  • Reagent Preparation:

    • Trypsin Stock Solution: Prepare a stock solution of trypsin in 1 mM HCl to maintain stability.

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0.

    • BAPNA Stock Solution: Dissolve BAPNA in a small amount of DMSO and then dilute with the assay buffer to the desired stock concentration.

  • Assay Procedure:

    • Set up a series of reactions in a 96-well plate or cuvettes with varying concentrations of BAPNA.

    • For each reaction, add the assay buffer and the BAPNA solution.

    • Initiate the reaction by adding a fixed, small amount of the trypsin solution.

    • Immediately measure the absorbance at 410 nm at regular time intervals (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline formation can be calculated using its molar extinction coefficient (ε = 8800 M-1cm-1).

    • Plot V0 versus the substrate concentration ([S]).

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation or by using a linearized plot such as the Lineweaver-Burk plot.[24]

Phosphoproteomic Analysis of Serine Phosphorylation

Mass spectrometry-based proteomics is the primary method for identifying and quantifying protein phosphorylation sites.[6][25][26][27][28] Due to the low abundance of phosphopeptides, an enrichment step is crucial. Titanium dioxide (TiO2) chromatography is a widely used method for the selective enrichment of phosphopeptides.[5][29][30][31]

Phosphoproteomics_Workflow Phosphoproteomics Workflow for Serine Phosphorylation Lysis 1. Cell Lysis and Protein Extraction Digestion 2. Protein Digestion (e.g., Trypsin) Lysis->Digestion Enrichment 3. Phosphopeptide Enrichment (TiO2) Digestion->Enrichment LCMS 4. LC-MS/MS Analysis Enrichment->LCMS DataAnalysis 5. Data Analysis (Database search, Site localization) LCMS->DataAnalysis Quantification 6. Quantification (Optional) (Label-free or isotopic labeling) DataAnalysis->Quantification

General workflow for phosphoproteomic analysis.

Protocol: Phosphopeptide Enrichment using TiO2 and LC-MS/MS Analysis

  • Protein Extraction and Digestion:

    • Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors.

    • Quantify the protein concentration.

    • Reduce and alkylate the proteins, followed by digestion with a protease such as trypsin.

  • Phosphopeptide Enrichment with TiO2:

    • Condition a TiO2 spin tip or column with an appropriate loading buffer (e.g., containing a high concentration of acetonitrile and an acid like trifluoroacetic acid).[29][30]

    • Load the peptide digest onto the TiO2 resin. The negatively charged phosphate groups will bind to the positively charged titanium dioxide.

    • Wash the resin with wash buffers to remove non-phosphorylated peptides.[29]

    • Elute the bound phosphopeptides using a basic elution buffer (e.g., containing ammonia or ammonium hydroxide).[29][31]

  • LC-MS/MS Analysis:

    • Acidify the eluted phosphopeptides and desalt them using a C18 tip.

    • Analyze the phosphopeptide sample using a high-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS/MS).

    • The mass spectrometer will acquire MS1 scans to determine the mass-to-charge ratio of the peptides and then select precursor ions for fragmentation (MS2 scans) to obtain sequence information.

  • Data Analysis:

    • Use a database search engine (e.g., Mascot, Sequest) to identify the phosphopeptides from the MS/MS spectra. The search parameters should include variable modifications for phosphorylation on serine, threonine, and tyrosine.

    • Utilize software tools to confidently localize the phosphorylation site within the peptide sequence.

    • For quantitative phosphoproteomics, either label-free methods or stable isotope labeling techniques (e.g., SILAC, TMT) can be employed.[31]

Conclusion

The serine residue, with its simple hydroxyl side chain, is a titan of functionality in the world of proteins and enzymes. Its direct participation in catalysis, its role as a key regulatory switch through phosphorylation, and its contribution to structural stability underscore its indispensable nature. A thorough understanding of the roles of serine is paramount for researchers in basic science and is of critical importance for drug development professionals targeting enzymes and signaling pathways where serine residues are key players. The experimental approaches detailed in this guide provide a robust framework for the continued exploration of the myriad functions of this versatile amino acid.

References

Methodological & Application

Application Notes and Protocols for Bzl-Ser(Bzl)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of N-α-tert-butyloxycarbonyl-O-benzyl-L-serine (Boc-Ser(Bzl)-OH) in solid-phase peptide synthesis (SPPS) utilizing the Boc/Bzl strategy. This protocol is designed to facilitate the successful synthesis of peptides containing serine residues, a common and often crucial component of biologically active peptides.

Introduction to the Boc/Bzl Strategy for Serine Incorporation

The Boc/Bzl strategy is a cornerstone of solid-phase peptide synthesis, relying on a graded acid lability for orthogonal protection. In this scheme, the temporary Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, which is removed at each cycle with a moderate acid like trifluoroacetic acid (TFA).[1] The side chains of reactive amino acids, such as the hydroxyl group of serine, are protected by more robust, benzyl-based protecting groups (in this case, a benzyl ether), which require a strong acid, typically anhydrous hydrogen fluoride (HF), for removal during the final cleavage step.[2]

Boc-Ser(Bzl)-OH is the building block of choice for incorporating serine in this strategy. The benzyl ether protecting group on the serine side chain prevents undesirable side reactions, such as O-acylation, during peptide chain elongation.[3]

Data Presentation: Quantitative Insights

The efficiency of each step in the SPPS cycle is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data for the deprotection and coupling steps.

Table 1: Comparison of Nα-Boc Deprotection Conditions
TFA Concentration (% in DCM)Reaction Time (minutes)Average Purity (%)Notes
25%120Not specifiedA common and generally effective condition.[4]
50%30Not specifiedFaster deprotection, suitable for less sensitive substrates.[4]
55%30~9% higher than 100% TFAShown to yield higher purity peptides in some cases.[4][5]
100% (Neat TFA)5-15LowerVery rapid, but may increase the risk of side products and incomplete deprotection due to poor resin swelling.[4][5]
Table 2: Comparative Performance of Common Coupling Reagents in Boc-SPPS
Coupling ReagentClassRelative SpeedExpected Coupling EfficiencyKey Considerations
HBTU/HOBtUronium/Aminium SaltFast>99%Highly efficient and widely used.[6]
HATU/HOAtUronium/Aminium SaltVery Fast>99%Highly efficient for sterically hindered couplings; forms a more reactive OAt-ester.[7]
PyBOPPhosphonium SaltFast>98%Reliable and widely used, though can be slightly less reactive than HATU for the most challenging couplings.
DIC/HOBtCarbodiimideModerate>98%Cost-effective; the byproduct (diisopropylurea) is soluble, simplifying washes.[7]

Note: The expected coupling efficiencies are based on general principles of peptide synthesis and may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments in the Boc/Bzl SPPS workflow for the incorporation of a Boc-Ser(Bzl)-OH residue.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.

  • Add dichloromethane (DCM) to fully cover the resin.

  • Gently agitate the resin suspension at room temperature for 30-60 minutes to allow for adequate swelling.

  • Drain the DCM from the reaction vessel.

Nα-Boc Deprotection
  • To the swollen resin, add a solution of 55% TFA in DCM.

  • Perform a pre-wash by agitating the resin with the TFA/DCM solution for 2-5 minutes.[8]

  • Drain the solution and add a fresh portion of the 55% TFA/DCM solution.

  • Agitate the mixture for an additional 20-30 minutes to ensure complete removal of the Boc group.[5]

  • Drain the TFA/DCM solution.

  • Wash the resin thoroughly with DCM (3-5 times) to remove residual acid.

Neutralization
  • To the washed resin, add a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM.

  • Agitate the mixture for 5-10 minutes to neutralize the protonated N-terminal amine.

  • Drain the neutralization solution.

  • Wash the resin with DCM (3-5 times) to remove excess base.

Coupling of Boc-Ser(Bzl)-OH

This protocol describes a standard coupling cycle using HBTU.

  • In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2-4 equivalents relative to the resin loading) and HOBt (2-4 equivalents) in N,N-dimethylformamide (DMF).

  • Add HBTU (2-4 equivalents) to the amino acid solution.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Add DIEA (4-8 equivalents) to the reaction vessel to facilitate the coupling reaction.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitor the completion of the coupling reaction using a qualitative method such as the ninhydrin (Kaiser) test. A negative test (the resin beads remain colorless or yellow) indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times).

Final Cleavage and Deprotection with Hydrogen Fluoride (HF)

Safety Precaution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.

  • Dry the fully assembled peptide-resin under vacuum.

  • Place the dried resin in the HF reaction vessel.

  • Add scavengers to the reaction vessel to trap the reactive carbocations generated during cleavage. A common scavenger cocktail for peptides containing serine is anisole. For every gram of peptide-resin, use approximately 1 mL of anisole.

  • Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath.

  • Carefully distill the required amount of anhydrous HF into the reaction vessel (typically 10 mL of HF per gram of resin).[9]

  • Stir the reaction mixture at 0 °C for 1-2 hours.[9]

  • After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.

  • Precipitate the crude peptide by adding a large volume of cold diethyl ether.

  • Collect the precipitated peptide by filtration or centrifugation.

  • Wash the crude peptide multiple times with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum.

  • Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Experimental Workflow for Boc-SPPS Cycle

Boc_SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle Resin_Bound_Peptide Resin-Bound Peptide (Nα-Boc Protected) Deprotection Nα-Boc Deprotection Resin_Bound_Peptide->Deprotection 55% TFA/DCM Neutralization Neutralization Deprotection->Neutralization 10% DIEA/DCM Coupling Coupling Neutralization->Coupling Coupling->Resin_Bound_Peptide Repeat Cycle (n-1) Final_Cleavage Final Cleavage (HF) Coupling->Final_Cleavage After Final Cycle Boc_AA Boc-Ser(Bzl)-OH + Coupling Reagents Boc_AA->Coupling Purified_Peptide Purified Peptide Final_Cleavage->Purified_Peptide RP-HPLC

Caption: Workflow of a single amino acid addition cycle in Boc-SPPS.

Logic of Orthogonal Protection in Boc/Bzl Strategy

Orthogonal_Protection cluster_deprotection Deprotection Steps Protected_Peptide Fully Protected Peptide-Resin (Boc-AA_n-...-Ser(Bzl)-...-AA_1-Resin) N_alpha_Deprotection Nα-Boc Deprotection (Temporary) Protected_Peptide->N_alpha_Deprotection Moderate Acid (e.g., 55% TFA) [Cyclical] Final_Cleavage Side-Chain & Resin Cleavage (Permanent) Protected_Peptide->Final_Cleavage Strong Acid (e.g., HF) [Final Step] N_alpha_Deprotection->Protected_Peptide For next coupling cycle Free_Peptide Free Peptide in Solution Final_Cleavage->Free_Peptide

Caption: Orthogonal deprotection logic in the Boc/Bzl SPPS strategy.

References

Application Notes and Protocols for the Use of Bzl-Ser(Bzl)-OH as a Building Block in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of O-benzyl-L-serine (Ser(Bzl)) as a building block in synthetic peptide chemistry. Due to the reactivity of the N-terminus, the commercially standard and synthetically practical approach involves Nα-protected derivatives, primarily N-Boc-Ser(Bzl)-OH for Boc/Bzl solid-phase peptide synthesis (SPPS) and N-Fmoc-Ser(Bzl)-OH for the Fmoc/tBu strategy. This document will detail the applications, experimental protocols, and relevant biological contexts for these key building blocks.

Introduction to O-Benzyl-L-Serine in Peptide Synthesis

O-benzyl-L-serine is a crucial derivative of the amino acid serine used to prevent unwanted side reactions at its hydroxyl group during peptide synthesis. The benzyl (Bzl) ether provides robust protection under the conditions required for peptide chain elongation.

The choice between the two primary Nα-protected forms, Boc-Ser(Bzl)-OH and Fmoc-Ser(Bzl)-OH, is dictated by the overall synthetic strategy employed. The Boc/Bzl strategy relies on graded acid lability for deprotection, while the Fmoc/tBu strategy offers an orthogonal protection scheme where the Nα-protecting group is base-labile and the side-chain protecting groups are acid-labile.[1][2]

Key Features of Ser(Bzl) Building Blocks:

  • Side-Chain Protection: The benzyl ether effectively masks the nucleophilic hydroxyl group of serine, preventing O-acylation during peptide coupling.[3]

  • Stability: The benzyl group is stable to the repetitive mild acid (for Boc deprotection) or base (for Fmoc deprotection) treatments used during chain elongation.[4][5]

  • Deprotection: The benzyl group is typically removed during the final cleavage of the peptide from the solid support using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) in the Boc/Bzl strategy.[6] Alternatively, it can be cleaved by catalytic hydrogenation.[7][8]

Data Presentation: Comparative Overview

The selection of the synthetic strategy impacts the overall efficiency, purity, and potential side reactions. The following tables provide a comparative summary of key quantitative parameters.

ParameterBoc/Bzl Strategy with Boc-Ser(Bzl)-OHFmoc/tBu Strategy with Fmoc-Ser(tBu)-OH
Nα-Deprotection Reagent 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[9]20% Piperidine in Dimethylformamide (DMF)[4]
Side-Chain Protection Benzyl (Bzl) based, acid-labile (strong acid)[9]tert-Butyl (tBu) based, acid-labile (moderate acid)[4]
Final Cleavage Strong acids (e.g., HF, TFMSA)[9]Moderate acids (e.g., TFA)[4]
Coupling Efficiency Generally high, can be superior for long or difficult sequences[10]High, but can be affected by peptide aggregation[1]
Major Side Reactions Acid-catalyzed side reactions, alkylation of sensitive residues[1]Aspartimide formation, piperidine adduct formation, aggregation[1][4]

Table 1. Comparison of Boc/Bzl and Fmoc/tBu Strategies for Peptide Synthesis.

Deprotection MethodReagentsConditionsTypical Deprotection TimeNotes
Strong Acid Cleavage Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with scavengers[5][9]0 °C to room temperature1-2 hoursStandard for Boc/Bzl strategy; requires specialized equipment for HF.
Catalytic Hydrogenation H₂, Pd/C or Pd black[7]Atmospheric pressure, room temperatureVaries (minutes to hours)A milder alternative, especially for solution-phase synthesis.
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium Formate or Formic Acid[8][11]Room temperature15-20 minutes[11]Avoids the use of hydrogen gas, convenient for laboratory scale.

Table 2. Deprotection Methods for the O-Benzyl Group of Serine.

Experimental Protocols

Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Protocol: Incorporation of Boc-Ser(Bzl)-OH

This protocol outlines a manual cycle for the incorporation of Boc-Ser(Bzl)-OH onto a resin with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine

  • Boc-Ser(Bzl)-OH

  • Coupling reagents (e.g., HBTU, HOBt, or DCC)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Isopropanol (IPA)

  • 50% Trifluoroacetic acid (TFA) in DCM

  • 10% DIEA in DCM

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the resin in DCM for at least 30 minutes in a reaction vessel.[12]

  • Boc Deprotection:

    • Drain the DCM.

    • Add 50% TFA in DCM and agitate for 2 minutes.

    • Drain and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes.[1]

    • Drain the TFA solution and wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x).[1]

  • Neutralization:

    • Add 10% DIEA in DCM and agitate for 5-10 minutes. Repeat once.[1]

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Boc-Ser(Bzl)-OH (3 eq.) and a coupling agent like HBTU (3 eq.) in DMF.[1]

    • Add DIEA (6 eq.) to the activated amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[12]

  • Monitoring the Coupling:

    • Take a small sample of resin beads and perform a Kaiser test.[13][14] A negative result (yellow beads) indicates a complete reaction. A positive result (blue beads) indicates an incomplete reaction, and the coupling step should be repeated.[14][15]

  • Washing:

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).[1]

    • The resin is now ready for the next deprotection and coupling cycle.

Final Cleavage and Deprotection (Boc/Bzl Strategy)

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the benzyl side-chain protecting group.

Materials:

  • Peptide-resin (dried)

  • Cleavage Cocktail (e.g., "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5)[16]

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Preparation: Place the dried peptide-resin in a reaction vessel.

  • Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[16]

  • Reaction: Agitate the mixture at room temperature for 2-3 hours.[17]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Add the filtrate to a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.

  • Isolation:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether multiple times.

  • Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.

Deprotection by Catalytic Transfer Hydrogenation

This method is suitable for removing the O-benzyl group under mild conditions, particularly in solution-phase synthesis or for peptides that are sensitive to strong acids.

Materials:

  • Peptide containing Ser(Bzl)

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate or formic acid

  • Methanol or Ethanol

Procedure:

  • Dissolution: Dissolve the peptide in methanol or another suitable solvent.

  • Reaction Setup: Add 10% Pd/C (catalytic amount) and ammonium formate (excess) to the peptide solution.[11]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 15-60 minutes.[8][11] Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Visualizations

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin Swelling Swelling Resin->Swelling DCM Boc_Deprotection Boc_Deprotection Swelling->Boc_Deprotection 50% TFA/DCM Neutralization Neutralization Boc_Deprotection->Neutralization 10% DIEA/DCM Coupling Coupling Neutralization->Coupling Boc-Ser(Bzl)-OH, HBTU, DIEA Washing Washing Coupling->Washing DMF, DCM Next_Cycle Next_Cycle Washing->Next_Cycle Repeat Final_Cleavage HF or TFMSA Washing->Final_Cleavage After final cycle Purified_Peptide Purified_Peptide Final_Cleavage->Purified_Peptide RP-HPLC

Caption: Workflow for Boc/Bzl Solid-Phase Peptide Synthesis.

G cluster_protection Protecting Group Strategies cluster_boc Boc/Bzl Strategy cluster_fmoc Fmoc/tBu Strategy Boc_N Nα-Boc (Acid Labile - Moderate) Bzl_Side Side-Chain-Bzl (Acid Labile - Strong) Fmoc_N Nα-Fmoc (Base Labile) tBu_Side Side-Chain-tBu (Acid Labile - Moderate)

Caption: Comparison of Boc/Bzl and Fmoc/tBu protecting group strategies.

G Benzylserine Benzylserine LAT1 LAT1 Benzylserine->LAT1 ASCT2 ASCT2 Benzylserine->ASCT2 Leucine_Uptake Leucine Uptake LAT1->Leucine_Uptake imports Glutamine_Uptake Glutamine Uptake ASCT2->Glutamine_Uptake imports mTORC1 mTORC1 Signaling Leucine_Uptake->mTORC1 activates Glutamine_Uptake->mTORC1 activates AAR Amino Acid Response (ATF4 activation) Glutamine_Uptake->AAR disruption leads to Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes

Caption: Signaling pathway inhibited by Benzylserine in cancer cells.

Applications in Research and Drug Development

Peptides containing O-benzyl-serine are valuable intermediates in the synthesis of a wide range of biologically active peptides. The deprotected serine residue can be crucial for the peptide's structure and function, participating in hydrogen bonding and interactions with biological targets.

A notable application of a serine derivative is the use of benzylserine (BenSer) as a dual inhibitor of the amino acid transporters LAT1 (L-type amino acid transporter 1) and ASCT2 (alanine, serine, cysteine-preferring transporter 2) .[18] These transporters are overexpressed in various cancers and are critical for supplying cancer cells with essential amino acids like leucine and glutamine to fuel their rapid growth and proliferation.[19][20]

By inhibiting LAT1 and ASCT2, benzylserine disrupts intracellular amino acid homeostasis, leading to:

  • Inhibition of mTORC1 signaling: The uptake of leucine via LAT1 is a key activator of the mTORC1 pathway, a central regulator of cell growth and proliferation.[19]

  • Activation of the Amino Acid Response (AAR) pathway: Disruption of amino acid levels can trigger cellular stress responses, such as the activation of ATF4.[18]

  • Reduced cancer cell viability and growth: The combined effect of nutrient deprivation and inhibition of growth signaling pathways makes benzylserine a compound of interest in cancer research.[18]

This example highlights how a modified amino acid, derived from a protected building block like Ser(Bzl), can have significant biological activity and serve as a lead compound in drug development. The synthesis of analogs and peptide-drug conjugates containing Ser(Bzl) allows for the exploration of structure-activity relationships and the development of more potent and selective therapeutics.

References

Application Notes and Protocols for Coupling Bzl-Ser(Bzl)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the selection and use of coupling reagents for the incorporation of N-benzyloxycarbonyl-O-benzyl-L-serine (Bzl-Ser(Bzl)-OH) into peptide sequences. The sterically hindered nature of this protected amino acid necessitates careful consideration of the coupling methodology to ensure high yields, purity, and minimal racemization.

Introduction to Coupling this compound

The synthesis of peptides containing this compound presents a challenge due to the bulky benzyl protecting groups on both the alpha-amino and the side-chain hydroxyl groups. These groups can significantly slow down the kinetics of the coupling reaction, leading to incomplete reactions and an increased risk of side reactions, particularly racemization.[1] The choice of an appropriate coupling reagent is therefore critical for the successful synthesis of peptides containing this modified serine residue.

Comparison of Compatible Coupling Reagents

A variety of coupling reagents are available for peptide synthesis, each with its own advantages and disadvantages. For sterically hindered amino acids like this compound, the most effective reagents are typically the aminium/uronium and phosphonium salts due to their high reactivity.

Coupling Reagent ClassExamplesRelative EfficiencyRacemization RiskKey Considerations
Aminium/Uronium Salts HATU, HBTU, HCTU, COMUExcellentLow to ModerateHighly efficient and fast-reacting, making them suitable for hindered couplings.[2] HATU is generally considered more reactive than HBTU.[3] COMU is a safer alternative to benzotriazole-based reagents and can be highly efficient.[2][4] The use of additives like HOBt or HOAt is crucial to suppress racemization.[5]
Phosphonium Salts PyBOP, PyAOPVery GoodLowEffective for hindered couplings and less likely to cause guanidinylation of the N-terminal amine compared to uronium salts.[2] PyAOP is particularly effective for coupling N-methylated amino acids.[3]
Carbodiimides DIC/HOBt, EDC/HOBtGoodModerateA cost-effective option for standard couplings. The addition of HOBt is essential to suppress racemization.[3][6] May be less effective for highly hindered couplings compared to onium salts.
Organophosphorus Reagents DEPBTVery GoodVery LowShows remarkable resistance to racemization, even for susceptible amino acids like serine.[7]

Quantitative Data Summary

Direct comparative studies on the coupling of this compound with a wide range of modern coupling reagents are limited. The following table provides a summary of available and extrapolated quantitative data for the coupling of protected serine derivatives.

Note: Data for Boc-Ser(Bzl)-OH and Fmoc-Ser(tBu)-OH are included as close analogs to this compound and should be considered indicative.

Coupling ReagentProtected Serine DerivativeYield (%)Purity (%)Racemization (%)Reference
HATU/NMM Fmoc-L-Ser(tBu)-OH-->0 (negligible for others)[8]
HBTU/DIPEA Boc-D-homoserine>98--[9]
COMU General difficult sequences--Reduced compared to HBTU/HATU[4]
DIC/Oxyma Fmoc-L-Ser(tBu)-OH--Negligible[8]
DEPBT Boc-Ser(Bzl)-OH54.6-Very Low (96:4 L:D ratio)[7]

Signaling Pathways and Experimental Workflows

Logical Workflow for Coupling Reagent Selection

start Start: Couple this compound steric_hindrance Is the coupling sterically hindered? start->steric_hindrance cost_consideration Is cost a primary factor? steric_hindrance->cost_consideration No high_efficiency_reagents Use high-efficiency reagents: HATU, HBTU, COMU steric_hindrance->high_efficiency_reagents Yes racemization_risk Is racemization a major concern? low_racemization_reagents Use reagents with low racemization potential: DEPBT, or onium salts with HOAt/Oxyma racemization_risk->low_racemization_reagents Yes end Proceed with Coupling Protocol racemization_risk->end No cost_consideration->high_efficiency_reagents No standard_reagents Use standard reagents: DIC/HOBt cost_consideration->standard_reagents Yes high_efficiency_reagents->racemization_risk low_racemization_reagents->end standard_reagents->end

Caption: Decision tree for selecting a suitable coupling reagent.

General Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

cluster_cycle Single Coupling Cycle resin_prep 1. Resin Swelling & Deprotection neutralization 2. Neutralization resin_prep->neutralization activation 3. Amino Acid Activation (this compound + Coupling Reagent) neutralization->activation coupling 4. Coupling to Resin activation->coupling washing 5. Washing coupling->washing monitoring 6. Monitoring (e.g., Kaiser Test) washing->monitoring monitoring->coupling Positive (Repeat Coupling) cycle_complete Cycle Complete monitoring->cycle_complete Negative final_deprotection Final Deprotection & Cleavage cycle_complete->final_deprotection start Start SPPS start->resin_prep purification Purification (HPLC) final_deprotection->purification end Pure Peptide purification->end

Caption: General workflow for a single coupling cycle in SPPS.

Experimental Protocols

The following are generalized protocols for the coupling of this compound in manual solid-phase peptide synthesis (SPPS). The equivalents of reagents are based on the initial loading of the resin.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency, especially for sterically hindered couplings.

  • Resin Preparation and Deprotection:

    • Swell the resin-bound peptide with a free N-terminal amine in N,N-Dimethylformamide (DMF) for 30-60 minutes.

    • If the N-terminus is protected (e.g., with Fmoc), perform the standard deprotection protocol (e.g., 20% piperidine in DMF).

    • Wash the resin thoroughly with DMF.

  • Neutralization:

    • Treat the resin with a solution of 10% N,N-diisopropylethylamine (DIPEA) in DMF for 2 x 2 minutes.

    • Wash the resin with DMF.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3.0 eq.) and HATU (2.9 eq.) in DMF.

    • Add DIPEA (6.0 eq.) to the solution and pre-activate for 1-2 minutes.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring and Washing:

    • Monitor the reaction progress using a qualitative method such as the ninhydrin (Kaiser) test.

    • If the test is positive, indicating incomplete coupling, the coupling step may be repeated.

    • Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF and Dichloromethane (DCM).

Protocol 2: Coupling using HBTU/HOBt

This protocol provides a reliable and widely used method for coupling.

  • Resin Preparation, Deprotection, and Neutralization:

    • Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq.) in DMF.

    • Add DIPEA (6.0 eq.) to the solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Follow step 4 from Protocol 1.

Protocol 3: Coupling using DIC/HOBt

This method is a cost-effective choice for less demanding couplings.

  • Resin Preparation, Deprotection, and Neutralization:

    • Follow steps 1 and 2 from Protocol 1.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (3.0 eq.) and HOBt (3.0 eq.) in DMF.

    • Add this solution to the resin, followed by the addition of Diisopropylcarbodiimide (DIC) (3.0 eq.).

    • Agitate the mixture at room temperature for 2-6 hours.

  • Monitoring and Washing:

    • Follow step 4 from Protocol 1.

Conclusion

The successful incorporation of the sterically hindered this compound into a peptide sequence is highly dependent on the choice of coupling reagent and reaction conditions. For routine syntheses, DIC/HOBt can be a suitable option. However, for more challenging couplings or to maximize yield and minimize reaction times, the use of more potent aminium/uronium salts like HATU and HBTU, or phosphonium salts like PyBOP, is highly recommended. The use of additives that can suppress racemization, such as HOBt or its analogs, is crucial when coupling this protected serine derivative. By carefully selecting the coupling methodology based on the specific requirements of the synthesis, researchers can achieve high-quality peptides containing this compound.

References

Application Notes and Protocols for the Deprotection of N-α-Benzyloxycarbonyl-O-benzyl-L-serine (Cbz-Ser(Bzl)-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic use of protecting groups is a cornerstone of successful peptide synthesis and the development of complex organic molecules. The benzyl group (Bzl), in the form of a benzyl ether for hydroxyl functionalities and as part of the benzyloxycarbonyl (Cbz or Z) group for amines, is a widely employed protective strategy due to its general stability and selective removal. This document provides detailed application notes and experimental protocols for the deprotection of N-α-benzyloxycarbonyl-O-benzyl-L-serine (Cbz-Ser(Bzl)-OH), a common building block in peptide synthesis. The simultaneous removal of both the N-terminal Cbz group and the side-chain benzyl ether is a critical step to liberate the free amino acid, serine, for further coupling or to yield the final deprotected peptide.

The primary methods for the deprotection of Cbz-Ser(Bzl)-OH involve catalytic hydrogenation and acid-catalyzed cleavage. The choice between these methods is dictated by the presence of other functional groups in the molecule, the desired reaction scale, and the available laboratory equipment.

Deprotection Method Selection

The selection of an appropriate deprotection strategy is crucial for achieving a high yield and purity of the final product. The following diagram illustrates a decision-making workflow for choosing between the primary deprotection methods for Cbz-Ser(Bzl)-OH.

Start Start: Deprotection of Cbz-Ser(Bzl)-OH Check_Sensitivity Are there any hydrogenation-sensitive groups present (e.g., alkynes, alkenes)? Start->Check_Sensitivity Check_Acid_Lability Are there any acid-labile groups present (e.g., Boc, trityl)? Check_Sensitivity->Check_Acid_Lability Yes Catalytic_Hydrogenation Catalytic Hydrogenation (H₂/Pd-C or Transfer Hydrogenation) Check_Sensitivity->Catalytic_Hydrogenation No Acid_Cleavage Acid-Catalyzed Cleavage (e.g., HBr/AcOH, TFA) Check_Acid_Lability->Acid_Cleavage No Consider_Orthogonal Consider orthogonal strategy if simultaneous deprotection is not desired. Check_Acid_Lability->Consider_Orthogonal Yes End_Product Deprotected Serine Catalytic_Hydrogenation->End_Product Acid_Cleavage->End_Product

Caption: Decision workflow for selecting a deprotection method for Cbz-Ser(Bzl)-OH.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the deprotection of Cbz-Ser(Bzl)-OH and related substrates. These values are intended as a guide and may require optimization for specific applications.

Table 1: Catalytic Hydrogenation Methods

MethodCatalyst (Loading)Hydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference(s)
Catalytic Hydrogenation 10% Pd/C (5-10 mol%)H₂ (1 atm)Methanol, EthanolRoom Temperature2-16>95>98[1][2]
Transfer Hydrogenation 10% Pd/C (10 wt%)Ammonium FormateMethanolRoom Temperature0.5-2>90High[3]
Transfer Hydrogenation 10% Pd/CFormic AcidMethanolRoom Temperature1-885-95High[3]
Reductive (NaBH₄) 10% Pd/C (10 wt%)Sodium BorohydrideMethanolRoom Temperature0.1-0.593-98High[4]

Table 2: Acid-Catalyzed Cleavage Methods

MethodReagentScavengers (optional)Temperature (°C)Time (h)Yield (%)Purity (%)Reference(s)
HBr in Acetic Acid 33% HBr in Acetic AcidPhenol, p-cresolRoom Temperature1-2>90>95[5]
Trifluoroacetic Acid 95% TFAWater, Triisopropylsilane (TIS)Room Temperature1-4Variable (70-90)Good to Excellent[1][5]
TFMSA Trifluoromethanesulfonic acidThioanisole, m-cresol0 - Room Temp1-2HighHigh
Lewis Acid-Mediated Aluminum trichloride (AlCl₃) in HFIPNoneRoom Temperature2-16>90>95[2]

Experimental Protocols

The following section provides detailed methodologies for the key deprotection experiments.

Protocol 1: Catalytic Hydrogenation using H₂ Gas

This protocol describes the simultaneous removal of the Cbz and benzyl ether groups from Cbz-Ser(Bzl)-OH using palladium on carbon (Pd/C) and hydrogen gas. This is often the cleanest and most efficient method.

Materials:

  • Cbz-Ser(Bzl)-OH

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (or Ethanol)

  • Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)

  • Celite® or other filtration aid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Workflow Diagram:

Start Start Dissolve Dissolve Cbz-Ser(Bzl)-OH in Methanol Start->Dissolve Add_Catalyst Add 10% Pd/C catalyst Dissolve->Add_Catalyst Hydrogenate Evacuate and backfill with H₂ (repeat 3x) Add_Catalyst->Hydrogenate Stir Stir under H₂ atmosphere at room temperature Hydrogenate->Stir Monitor Monitor reaction by TLC Stir->Monitor Monitor->Stir Incomplete Filter Filter through Celite® to remove catalyst Monitor->Filter Complete Concentrate Concentrate the filtrate under reduced pressure Filter->Concentrate End Obtain crude Serine Concentrate->End

Caption: Experimental workflow for catalytic hydrogenation.

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Cbz-Ser(Bzl)-OH (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight of the substrate) to the solution.

  • Hydrogenation Setup: Secure the flask to a hydrogenation apparatus or use a hydrogen-filled balloon. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or as per apparatus specifications) at room temperature.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet during filtration.

  • Isolation: Wash the Celite® pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the crude deprotected serine. Further purification can be achieved by recrystallization or ion-exchange chromatography if necessary.

Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol offers a convenient alternative to using hydrogen gas, employing ammonium formate as the hydrogen donor.

Materials:

  • Cbz-Ser(Bzl)-OH

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, depending on scale and desired reaction time)

  • Filtration apparatus

Procedure:

  • Setup: To a round-bottom flask containing a magnetic stir bar, add Cbz-Ser(Bzl)-OH (1.0 equivalent) and dissolve it in methanol.

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).

  • Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (4-5 equivalents) in one portion.

  • Reaction: Stir the reaction mixture at room temperature or gently reflux for 0.5-2 hours. Monitor the reaction progress by TLC.

  • Work-up: Allow the reaction mixture to cool to room temperature. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Wash the filter cake with methanol. Combine the filtrates and concentrate under reduced pressure to remove the methanol. The resulting crude serine can be further purified.

Protocol 3: Acid-Catalyzed Cleavage using HBr in Acetic Acid

This protocol is suitable for substrates that are sensitive to hydrogenation conditions. Caution: This procedure should be performed in a well-ventilated fume hood as it involves corrosive and volatile reagents.

Materials:

  • Cbz-Ser(Bzl)-OH

  • 33% Hydrogen Bromide (HBr) in Acetic Acid

  • Anhydrous Diethyl Ether (cold)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration or centrifugation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Cbz-Ser(Bzl)-OH (1.0 equivalent) in a minimal amount of glacial acetic acid.

  • Reagent Addition: To the stirred solution, add 33% HBr in acetic acid (a typical molar excess is 5-10 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC or HPLC.

  • Precipitation: Upon completion, precipitate the deprotected serine hydrobromide salt by adding an excess of cold, anhydrous diethyl ether to the reaction mixture.

  • Isolation: Collect the precipitate by vacuum filtration or centrifugation. Wash the precipitate with cold, anhydrous diethyl ether two to three times to remove residual acetic acid and benzyl bromide.

  • Drying: Dry the resulting solid under vacuum to obtain the crude serine hydrobromide salt. The product can be further purified by recrystallization or converted to the free amino acid.

Conclusion

The deprotection of Cbz-Ser(Bzl)-OH is a critical transformation in peptide synthesis. Both catalytic hydrogenation and acid-catalyzed cleavage are effective methods for the simultaneous removal of the Cbz and benzyl ether protecting groups. The choice of method should be carefully considered based on the overall synthetic strategy and the chemical nature of the substrate. The protocols provided herein offer a starting point for researchers to achieve efficient and clean deprotection, paving the way for the successful synthesis of complex peptides and other molecules of interest.

References

Application Notes and Protocols for Site-Specific Incorporation of O-Benzyl-L-serine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-α-tert-butoxycarbonyl-O-benzyl-L-serine (Boc-Ser(Bzl)-OH) for the site-specific incorporation of a protected serine residue during solid-phase peptide synthesis (SPPS). This method is fundamental for the synthesis of custom peptides and proteins with defined modifications, which is a cornerstone of drug discovery and biological research.[1][2]

The Boc/Bzl strategy in SPPS allows for the precise placement of O-benzyl-serine within a peptide sequence. The benzyl group serves as a stable protecting group for the serine hydroxyl function, preventing unwanted side reactions during synthesis.[2][3] This protection is critical for maintaining the integrity of the final peptide. The benzyl group is typically removed during the final cleavage step from the resin, yielding the native serine residue at the desired position.[1]

Physicochemical Properties of Boc-Ser(Bzl)-OH

Proper handling and storage of the amino acid derivative are crucial for successful and reproducible peptide synthesis.

PropertyValue
Synonyms N-Boc-O-benzyl-L-serine
Molecular Formula C₁₅H₂₁NO₅
Molecular Weight 295.33 g/mol
Appearance White to off-white crystalline powder
CAS Number 23680-31-1
Storage Temperature 2-8°C

Experimental Protocols

The following protocols detail the standard procedures for the incorporation of Boc-Ser(Bzl)-OH into a peptide chain using manual or automated solid-phase peptide synthesis with a Boc/Bzl strategy.

Protocol 1: Manual Solid-Phase Peptide Synthesis (Boc/Bzl Strategy)

This protocol outlines the key steps for the manual incorporation of a Boc-Ser(Bzl)-OH residue into a peptide sequence on a solid support (e.g., Merrifield resin).

Materials:

  • H-Ala-Merrifield resin (or other starting resin)

  • Boc-Ser(Bzl)-OH

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, DIC/HOBt)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

  • Anisole (scavenger)

  • Diethyl ether

  • 10% aqueous acetic acid

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.[2][4]

  • Boc Deprotection:

    • Remove the Boc protecting group from the N-terminal amino acid on the resin by treating it with a solution of TFA in DCM (typically 25-50%).

    • Wash the resin thoroughly with DCM followed by DMF to remove residual TFA and prepare for coupling.[4]

  • Neutralization: Neutralize the resin with a solution of DIEA in DMF (typically 5-10%) to deprotonate the N-terminal amine. Wash again with DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2-4 equivalents relative to the resin substitution) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.[2]

    • Add DIEA (4-8 equivalents) to the activation mixture.[2]

  • Coupling Reaction:

    • Add the activated Boc-Ser(Bzl)-OH solution to the neutralized resin.

    • Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[2]

  • Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser or ninhydrin test) to confirm the completion of the coupling reaction. A negative test indicates the absence of free primary amines.[5]

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.[5]

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection:

    • After the synthesis is complete, dry the peptide-resin under vacuum.

    • Treat the resin with anhydrous HF or TFMSA to cleave the peptide from the resin and simultaneously remove the benzyl protecting group from the serine side chain, along with other side-chain protecting groups.[1][6] Use anisole as a scavenger to prevent side reactions.[6]

    • Precipitate the crude peptide with cold diethyl ether.[4]

    • Extract the peptide with 10% aqueous acetic acid and lyophilize.[6]

Workflow for Boc-SPPS Incorporation of Boc-Ser(Bzl)-OH

SPPS_Workflow Resin Peptide-Resin (N-term Boc protected) Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Washing1 Wash (DCM, DMF) Deprotection->Washing1 Neutralization Neutralization (DIEA in DMF) Washing1->Neutralization Washing2 Wash (DMF) Neutralization->Washing2 Coupling Coupling with activated Boc-Ser(Bzl)-OH Washing2->Coupling Washing3 Wash (DMF, DCM) Coupling->Washing3 Next_Cycle Next Amino Acid Cycle or Final Cleavage Washing3->Next_Cycle Peptide_Strategy Target Define Target Peptide Sequence Strategy Select Synthesis Strategy (e.g., Boc/Bzl SPPS) Target->Strategy Resin Choose Solid Support (e.g., Merrifield Resin) Strategy->Resin BuildingBlocks Select Protected Amino Acids (e.g., Boc-Ser(Bzl)-OH) Strategy->BuildingBlocks Synthesis Perform Stepwise Synthesis Resin->Synthesis BuildingBlocks->Synthesis Cleavage Cleavage and Deprotection (e.g., HF) Synthesis->Cleavage Purification Purify and Characterize Peptide Cleavage->Purification

References

Application Notes and Protocols for the Synthesis of Serine-Containing Peptides using Boc-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides containing serine residues is a cornerstone of peptide chemistry, with broad applications in drug discovery, proteomics, and biomaterials science. The hydroxyl side chain of serine can be a key site for post-translational modifications, such as phosphorylation and glycosylation, which are critical for biological function. Effective chemical synthesis of these peptides requires a robust strategy for protecting the reactive side-chain hydroxyl group during chain assembly.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classic and reliable method for solid-phase peptide synthesis (SPPS).[1][2] In this approach, the α-amino group is temporarily protected with the acid-labile Boc group, while the serine hydroxyl group is semi-permanently protected as a benzyl ether (Bzl). This orthogonal protection scheme allows for the selective removal of the Boc group at each cycle of amino acid addition using a moderate acid, typically trifluoroacetic acid (TFA), while the benzyl ether remains intact.[2][3] The final cleavage of the completed peptide from the resin and the removal of the benzyl side-chain protection are accomplished simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][5]

This document provides detailed application notes and experimental protocols for the synthesis of a model serine-containing tripeptide, Ala-Ser-Gly, on a Merrifield resin using Boc-Ser(Bzl)-OH.

Data Presentation: Quantitative Analysis of a Model Tripeptide Synthesis

The following table summarizes representative quantitative data for the manual solid-phase synthesis of the tripeptide Ala-Ser-Gly on a 0.5 mmol scale using the Boc/Bzl strategy. These values are based on typical outcomes for this type of synthesis and serve as a benchmark for researchers.

ParameterValueNotes
Resin Merrifield Resin (1% DVB, 100-200 mesh)A common solid support for Boc-SPPS.[6]
Initial Resin Loading 0.8 mmol/gThe substitution level of the resin.
Scale of Synthesis 0.5 mmolBased on the initial amount of the first amino acid.
Amino Acids Used Boc-Gly-OH, Boc-Ser(Bzl)-OH, Boc-Ala-OHHigh-purity amino acid derivatives are crucial.[7]
Coupling Reagent DCC/HOBtA widely used and effective coupling cocktail.
Coupling Efficiency (per step) >99%Monitored by the Kaiser test after each coupling.[7]
Deprotection Reagent 50% TFA in Dichloromethane (DCM)For the removal of the Nα-Boc group.[3]
Cleavage Reagent Anhydrous Hydrogen Fluoride (HF)With anisole as a scavenger.[5][8]
Crude Peptide Yield ~85%Based on the initial loading of the first amino acid.
Final Purity (after HPLC) >98%Determined by reverse-phase HPLC.

Experimental Protocols

The following are detailed protocols for the manual synthesis of the model tripeptide, Ala-Ser-Gly, using the Boc/Bzl strategy.

Protocol 1: Loading of the First Amino Acid (Boc-Gly-OH) onto Merrifield Resin
  • Resin Swelling: Swell 0.625 g of Merrifield resin (0.8 mmol/g, 0.5 mmol scale) in 10 mL of dichloromethane (DCM) for 1 hour in a reaction vessel.

  • Esterification:

    • Dissolve Boc-Gly-OH (2.5 mmol, 5 eq.) in a minimal amount of dimethylformamide (DMF).

    • Add the Boc-Gly-OH solution to the swollen resin.

    • Add N,N'-diisopropylethylamine (DIEA) (2.5 mmol, 5 eq.) to the resin slurry.

    • Heat the reaction mixture to 50°C and shake for 24 hours.

  • Washing: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Quantification: Determine the loading of the resin using a method such as the picric acid test or by cleaving the amino acid from a small sample of resin and analyzing the supernatant.

Protocol 2: Solid-Phase Peptide Synthesis Cycle (for Ser and Ala)

This cycle is repeated for each amino acid to be added to the peptide chain.

  • Resin Swelling: Swell the Boc-Gly-resin in 10 mL of DCM for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 10 mL of 50% TFA in DCM for 2 minutes.

    • Drain the solution and add a fresh 10 mL of 50% TFA in DCM.

    • Shake the mixture for 30 minutes.

    • Wash the resin with DCM (3 x 10 mL), isopropanol (2 x 10 mL), and DCM (3 x 10 mL).

  • Neutralization:

    • Treat the resin with 10 mL of 10% DIEA in DCM for 2 minutes.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5 x 10 mL).

  • Coupling (Boc-Ser(Bzl)-OH):

    • In a separate vessel, dissolve Boc-Ser(Bzl)-OH (1.5 mmol, 3 eq.) and HOBt (1.5 mmol, 3 eq.) in a minimal amount of DMF.

    • Add this solution to the resin.

    • Add DCC (1.5 mmol, 3 eq.) dissolved in a small amount of DCM to the resin slurry.

    • Shake the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat: Repeat steps 1-6 for the coupling of Boc-Ala-OH.

Protocol 3: Cleavage and Deprotection of the Peptide

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

  • Resin Preparation: After the final coupling and washing steps, dry the peptide-resin thoroughly under vacuum.

  • HF Cleavage Setup:

    • Place the dried peptide-resin (~0.5 mmol) and a Teflon-coated stir bar into the HF reaction vessel.

    • Add 1 mL of anisole as a scavenger to the resin.

    • Cool the reaction vessel to -78°C using a dry ice/acetone bath.

  • HF Distillation: Distill approximately 10 mL of anhydrous HF into the reaction vessel.

  • Cleavage Reaction:

    • Allow the reaction mixture to warm to 0°C and stir for 1 hour.

  • HF Removal: Remove the HF by evaporation under a stream of nitrogen gas.

  • Peptide Precipitation and Washing:

    • Wash the resin with cold diethyl ether to remove the scavenger and other organic byproducts.

    • Triturate the resin with diethyl ether and filter to collect the crude peptide precipitate.

  • Extraction: Extract the crude peptide from the resin using 10% aqueous acetic acid.

  • Lyophilization: Freeze-dry the aqueous extract to obtain the crude peptide as a white powder.

Protocol 4: Purification and Analysis
  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Analysis: Confirm the identity and purity of the final peptide by analytical RP-HPLC and mass spectrometry.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat for each AA) cluster_final Final Steps start Merrifield Resin swell_resin Swell Resin in DCM start->swell_resin load_gly Load Boc-Gly-OH swell_resin->load_gly wash_dry Wash and Dry load_gly->wash_dry loaded_resin Boc-Gly-Resin wash_dry->loaded_resin deprotection Boc Deprotection (50% TFA/DCM) loaded_resin->deprotection neutralization Neutralization (DIEA/DCM) deprotection->neutralization coupling Couple Boc-Ser(Bzl)-OH (DCC/HOBt) neutralization->coupling wash Wash coupling->wash kaiser Kaiser Test wash->kaiser kaiser->deprotection Next Amino Acid final_deprotect Final Boc Deprotection kaiser->final_deprotect Final Cycle Complete cleavage HF Cleavage final_deprotect->cleavage purification RP-HPLC Purification cleavage->purification analysis Analysis (MS, HPLC) purification->analysis final_peptide Pure Ala-Ser-Gly analysis->final_peptide

Caption: Workflow for the solid-phase synthesis of Ala-Ser-Gly using the Boc/Bzl strategy.

Signaling_Pathway Boc_Ser_Bzl_OH Boc-Ser(Bzl)-OH SPPS Solid-Phase Peptide Synthesis (SPPS) Boc_Ser_Bzl_OH->SPPS Incorporation Protected_Peptide Protected Peptide-Resin SPPS->Protected_Peptide Assembly Cleavage HF Cleavage Protected_Peptide->Cleavage Deprotection Crude_Peptide Crude Serine-Containing Peptide Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Serine-Containing Peptide Purification->Pure_Peptide

Caption: Logical relationship in the synthesis of serine-containing peptides.

References

Application Notes and Protocols for the Incorporation of B-Benzyl-L-serine into a Peptide Chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the successful incorporation of O-benzyl-L-serine (Ser(Bzl)) into a peptide chain. The protocols outlined below cover both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) methodologies. The benzyl ether protection of the serine hydroxyl group is crucial for preventing side reactions during peptide synthesis. This document offers a comparative overview of the two most common N-terminal protecting group strategies in SPPS, Fmoc and Boc, as well as a protocol for solution-phase synthesis.

Note on Nomenclature: The user query specified "Bzl-ser(bzl)-OH". In standard peptide chemistry nomenclature, this would imply a di-benzylated serine. However, for incorporation into a peptide chain, a free carboxylic acid and a protected N-terminal amine are required. Therefore, this document assumes the user is referring to N-terminally protected O-benzyl-L-serine, which are commercially available as Fmoc-Ser(Bzl)-OH and Boc-Ser(Bzl)-OH.

Data Presentation: A Comparative Overview

The successful incorporation of Ser(Bzl) is dependent on the chosen synthetic strategy. Below is a summary of typical quantitative data associated with the coupling of Fmoc-Ser(Bzl)-OH and Boc-Ser(Bzl)-OH in SPPS. It is important to note that actual results can vary based on the specific peptide sequence, coupling reagents, and reaction conditions.[1]

Table 1: Typical Coupling Efficiencies for Ser(Bzl) Derivatives in SPPS

Amino Acid DerivativeSynthesis MethodCoupling Reagent(s)Typical Coupling EfficiencyKey Considerations
Fmoc-Ser(Bzl)-OHFmoc-SPPSHBTU/HOBt/DIPEA>99%Efficiency is dependent on the coupling reagents, peptide sequence, and resin.[2]
Fmoc-Ser(Bzl)-OHFmoc-SPPSHATU/DIPEA>99%HATU is a more potent coupling reagent, often used for sterically hindered couplings.[3]
Boc-Ser(Bzl)-OHBoc-SPPSDIC/HOBt98-99%A cost-effective and reliable option for standard couplings.[4]
Boc-Ser(Bzl)-OHBoc-SPPSHBTU/DIPEA98-99%Faster coupling times compared to carbodiimide methods.[5]

Table 2: Deprotection Strategies and Typical Outcomes

Protecting GroupDeprotection ReagentTypical ConditionsTypical OutcomePotential Side Reactions
Fmoc20% Piperidine in DMF2 x 10 min at RT>99% removalβ-elimination of the protected serine side chain, though less common with the stable benzyl ether.[3]
Boc50% TFA in DCM1 x 5 min, 1 x 20 min at RT>99% removalPremature cleavage of the benzyl side-chain protecting group is minimal with TFA but can occur with repeated exposure.[6]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Ser(Bzl)-OH in Solid-Phase Peptide Synthesis (Fmoc-SPPS)

This protocol outlines a standard manual procedure for a single coupling cycle of Fmoc-Ser(Bzl)-OH onto a solid support resin with a free N-terminal amine.

1. Resin Preparation and Swelling:

  • Place the desired amount of resin (e.g., Rink Amide resin) in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group.[2]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).[2]

3. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.[2]

  • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution to begin pre-activation.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.[2]

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 times) and then with Dichloromethane (DCM) (3 times).

  • A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.

Diagram 1: Fmoc-SPPS Workflow for a Single Coupling Cycle

Fmoc_SPPS_Workflow Start Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-Ser(Bzl)-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest End Peptide-Resin + Fmoc-Ser(Bzl) KaiserTest->Coupling Positive (Recouple) KaiserTest->End Negative

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

Protocol 2: Incorporation of Boc-Ser(Bzl)-OH in Solid-Phase Peptide Synthesis (Boc-SPPS)

This protocol details a general cycle for the incorporation of a Boc-Ser(Bzl)-OH residue into a peptide chain on a solid support using the Boc/Bzl strategy.[5]

1. Resin Preparation and Swelling:

  • Swell the appropriate resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30-60 minutes.[5]

  • Drain the DCM.

2. Boc Deprotection:

  • Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes (pre-wash).

  • Drain and add a fresh solution of 50% TFA in DCM. Agitate for 20-30 minutes to remove the N-terminal Boc group.[5]

  • Wash the resin with DCM, isopropanol, and then DMF.

3. Neutralization:

  • Neutralize the N-terminal ammonium trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or DMF for 2 x 2 minutes.[5]

  • Wash the resin with DMF to remove excess base.

4. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2-4 equivalents) and an activating agent such as HBTU (2-4 equivalents) in DMF.[5]

  • Add DIEA (4-8 equivalents) to pre-activate the amino acid.[5]

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the reaction completion with a Kaiser test.

5. Washing:

  • Once the coupling is complete, wash the resin thoroughly with DMF and DCM.

Diagram 2: Boc-SPPS Workflow for a Single Coupling Cycle

Boc_SPPS_Workflow Start Peptide-Resin (N-terminal Boc) Deprotection Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (5-10% DIEA) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling (Boc-Ser(Bzl)-OH, HBTU, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 End Peptide-Resin + Boc-Ser(Bzl) Wash3->End

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Protocol 3: Incorporation of Boc-Ser(Bzl)-OH in Liquid-Phase Peptide Synthesis (LPPS)

This protocol outlines a general procedure for the coupling of Boc-Ser(Bzl)-OH to an amino acid ester in solution.[7] This method is advantageous for scalability and purification of intermediates.[7]

1. Activation of Boc-Ser(Bzl)-OH:

  • Dissolve Boc-Ser(Bzl)-OH (1 equivalent) and HOBt (1.2 equivalents) in a suitable solvent such as DMF or DCM.[7]

  • Cool the solution to 0°C.

2. Preparation of the Amino Component:

  • In a separate flask, dissolve the amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) (1 equivalent) in dry DCM or DMF.

  • Add DIPEA or Triethylamine (TEA) (1.2 equivalents) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.[7]

3. Coupling Reaction:

  • Add the neutralized amino acid ester solution to the cooled solution of Boc-Ser(Bzl)-OH and HOBt.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equivalents) to the reaction mixture in one portion.[7]

  • Add another portion of DIPEA or TEA (1 equivalent).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

4. Work-up and Purification:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 times), saturated NaHCO₃ (2 times), and brine (1 time).[7]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude dipeptide can be purified by column chromatography.

Diagram 3: Liquid-Phase Peptide Synthesis (LPPS) Workflow

LPPS_Workflow Activate Activate Boc-Ser(Bzl)-OH (HOBt, 0°C) Couple Couple Components (EDC·HCl, DIPEA/TEA, RT, 12-24h) Activate->Couple Neutralize Neutralize Amino Ester·HCl (DIPEA or TEA) Neutralize->Couple Workup Aqueous Work-up (EtOAc, HCl, NaHCO₃, Brine) Couple->Workup Purify Purification (Column Chromatography) Workup->Purify Product Protected Dipeptide Purify->Product

Caption: General workflow for a single coupling cycle in LPPS.

Final Cleavage and Deprotection

Upon completion of the peptide chain assembly, the peptide must be cleaved from the resin (in SPPS) and the side-chain protecting groups, including the benzyl group on serine, must be removed.

  • Fmoc/tBu Strategy: A cleavage cocktail containing a strong acid, typically Trifluoroacetic Acid (TFA), is used. A common mixture is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).

  • Boc/Bzl Strategy: A stronger acid, such as anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), is required to cleave the peptide from the resin and remove the benzyl-based side-chain protecting groups.[8][9] This procedure requires specialized equipment due to the hazardous nature of HF.[8]

After cleavage, the crude peptide is typically precipitated with cold diethyl ether, collected, and then purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5] The purity of the final peptide can be assessed by analytical HPLC and mass spectrometry.[10]

References

Application Notes and Protocols: The Strategic Use of Bzl-Ser(Bzl)-OH in the Preparation of Peptidomimetics Targeting the p53-MDM2 Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics, molecules that mimic the structure and function of peptides, have emerged as a promising class of therapeutics. They offer the potential to combine the high potency and specificity of peptides with improved pharmacological properties, such as enhanced stability and oral bioavailability. The incorporation of protected amino acids is a cornerstone of peptidomimetic synthesis. This document provides detailed application notes and protocols on the use of N-α-tert-Butoxycarbonyl-O-benzyl-L-serine (Boc-Ser(Bzl)-OH), a key building block in the synthesis of peptidomimetics, with a particular focus on inhibitors of the p53-MDM2 protein-protein interaction, a critical target in cancer therapy.

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by regulating the cell cycle and inducing apoptosis.[1] The activity of p53 is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which binds to p53 and promotes its degradation.[1][2] In many cancers with wild-type p53, the function of this tumor suppressor is abrogated by the overexpression of MDM2.[3] Therefore, inhibiting the p53-MDM2 interaction to reactivate p53 is a well-validated therapeutic strategy.[4][5] Peptidomimetics designed to mimic the α-helical region of p53 that binds to MDM2 have shown significant promise as inhibitors of this interaction.[5]

Boc-Ser(Bzl)-OH is a valuable derivative of L-serine for solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy.[6] The Boc group provides temporary protection of the α-amino group and is readily removed by moderate acid treatment, while the benzyl ether protecting the side-chain hydroxyl group is more stable and requires a stronger acid for cleavage, allowing for selective deprotection and chain elongation.[6]

Physicochemical Properties of Boc-Ser(Bzl)-OH

A summary of the key physicochemical properties of Boc-Ser(Bzl)-OH is presented below. Proper handling and storage are essential for successful and reproducible synthesis.

PropertyValue
Synonyms N-(tert-Butoxycarbonyl)-O-benzyl-L-serine, Boc-O-benzyl-L-serine
CAS Number 23680-31-1
Molecular Formula C₁₅H₂₁NO₅
Molecular Weight 295.33 g/mol
Appearance White to off-white solid
Melting Point 58-60 °C
Optical Rotation [α]20/D +20±1°, c = 2% in ethanol: water (4:1)
Storage Temperature 2-8°C

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Serine-Containing p53-Mimetic Peptide

This protocol outlines the manual solid-phase synthesis of a hypothetical p53-mimetic peptide containing a serine residue, utilizing Boc-Ser(Bzl)-OH on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene-divinylbenzene)

  • Boc-protected amino acids (including Boc-Ser(Bzl)-OH)

  • N,N-Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (IPA)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Scavengers (e.g., anisole, p-cresol)

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Preparation and First Amino Acid Attachment:

    • Swell Merrifield resin in DCM in a peptide synthesis vessel for 30 minutes.

    • Prepare the cesium salt of the C-terminal Boc-amino acid.

    • Add the Boc-amino acid cesium salt to the swollen resin in DMF and agitate at 50°C for 24 hours.[7]

    • Wash the resin sequentially with DMF, DMF/water (1:1), DMF, and DCM. Dry the resin under vacuum.

  • Peptide Chain Elongation (per coupling cycle):

    • Boc Deprotection: Wash the resin with DCM. Treat the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin with DCM and IPA.

    • Neutralization: Wash the resin with DCM. Treat with a solution of 10% DIEA in DCM for 10 minutes. Wash the resin with DCM.

    • Amino Acid Coupling: In a separate vessel, dissolve the next Boc-amino acid (e.g., Boc-Ser(Bzl)-OH) (3 equivalents) and HOBt (3 equivalents) in DMF. Add DCC (3 equivalents) and pre-activate for 10 minutes. Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Monitoring: Monitor the coupling reaction using the Kaiser (ninhydrin) test. A negative test indicates complete coupling. Repeat the coupling step if necessary.

    • Washing: Wash the resin sequentially with DMF and DCM.

  • Cleavage and Deprotection:

    • Caution: This step involves highly corrosive and toxic reagents and must be performed in a specialized, resistant apparatus and fume hood by trained personnel.

    • Place the dried peptide-resin in the reaction vessel.

    • Add scavengers (e.g., anisole) to the vessel.[8]

    • Cool the reaction vessel to -5 to 0°C.

    • Carefully add anhydrous HF or TFMSA to the vessel.[8][9]

    • Stir the mixture at 0°C for 1 hour.

    • Remove the HF or TFMSA by vacuum distillation or nitrogen stream.[8][9]

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.[8]

  • Purification and Characterization:

    • Extract the crude peptide from the resin with 10% aqueous acetic acid.

    • Lyophilize the aqueous extract to obtain the crude peptide.

    • Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (MS) and analytical RP-HPLC to confirm its identity and purity.[10]

Expected Yield and Purity:

The yield and purity of the synthesized peptide are highly dependent on the sequence, length, and efficiency of each step. The following table provides representative data for SPPS.

ParameterExpected Value
Crude Peptide Yield Moderate to High
Crude Peptide Purity 50 - 90%[11]
Final Yield (after purification) 10 - 30%
Final Purity >95%
Protocol 2: Screening of Peptidomimetic Inhibitors of the p53-MDM2 Interaction

This protocol describes a competitive binding assay using ELISA to screen for peptidomimetic inhibitors of the p53-MDM2 interaction.[12]

Materials:

  • Recombinant human MDM2 protein

  • Biotinylated p53-derived peptide

  • Streptavidin-coated 96-well plates

  • Peptidomimetic compounds to be screened

  • Anti-MDM2 antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Stop solution (e.g., 1M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Preparation: Coat streptavidin-coated 96-well plates with biotinylated p53 peptide overnight at 4°C. Wash the plates with wash buffer.

  • Blocking: Block the plates with blocking buffer for 1 hour at room temperature. Wash the plates.

  • Competition Reaction: Add a solution of recombinant MDM2 protein and the peptidomimetic inhibitor (at various concentrations) to the wells. Incubate for 2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plates to remove unbound MDM2 and inhibitors.

  • Primary Antibody Incubation: Add the anti-MDM2 antibody to the wells and incubate for 1 hour at room temperature. Wash the plates.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. Wash the plates.

  • Detection: Add TMB substrate to the wells and incubate until a blue color develops. Stop the reaction with the stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the peptidomimetic and determine the IC₅₀ value.

Visualizations

p53-MDM2 Signaling Pathway

p53_MDM2_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 activates transcription p21 p21 p53->p21 activates transcription Apoptosis_Genes Apoptosis Genes p53->Apoptosis_Genes activates transcription Proteasome Proteasome p53->Proteasome degradation MDM2->p53 inhibits (ubiquitination) Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Caption: The p53-MDM2 negative feedback loop.

Experimental Workflow for Peptidomimetic Synthesis and Screening

workflow start Start: Design of p53-Mimetic Peptidomimetic spps Solid-Phase Peptide Synthesis (incorporating Boc-Ser(Bzl)-OH) start->spps cleavage Cleavage from Resin & Deprotection spps->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS, HPLC) purification->characterization screening Screening for p53-MDM2 Inhibition (ELISA) characterization->screening hit_validation Hit Validation & Optimization screening->hit_validation hit_validation->start Redesign end Lead Compound hit_validation->end Successful

Caption: Workflow for synthesis and screening of peptidomimetics.

Conclusion

The strategic use of protected amino acids like Boc-Ser(Bzl)-OH is integral to the successful synthesis of complex peptidomimetics. The protocols and workflows detailed in these application notes provide a comprehensive guide for researchers and drug development professionals aiming to create novel inhibitors of the p53-MDM2 interaction. By combining robust synthetic methodologies with effective screening strategies, the development of potent and selective peptidomimetic drugs for cancer therapy can be significantly advanced.

References

Application Notes and Protocols for Bzl-Ser(Bzl)-OH in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of N-α-tert-Butoxycarbonyl-O-benzyl-L-serine (Boc-Ser(Bzl)-OH) in solution-phase peptide synthesis (SPPS). This key building block is instrumental in the synthesis of peptides for research, therapeutic, and diagnostic applications.

Introduction

Boc-Ser(Bzl)-OH is a derivative of the amino acid L-serine where the α-amino group is protected by a tert-butoxycarbonyl (Boc) group and the side-chain hydroxyl group is protected by a benzyl (Bzl) group.[1][2] This dual-protection strategy is fundamental to the Boc/Bzl approach in peptide synthesis. The Boc group provides temporary protection of the N-terminus and can be removed under moderately acidic conditions, while the benzyl group offers more robust, semi-permanent protection of the serine hydroxyl group, which is typically removed by catalytic hydrogenolysis in solution-phase synthesis.[2][3] This differential lability allows for the sequential and controlled elongation of the peptide chain.

Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods, offers advantages in scalability and the purification of intermediates, making it a valuable technique for the production of short to medium-length peptides.[4]

Key Properties of Boc-Ser(Bzl)-OH

A thorough understanding of the physicochemical properties of Boc-Ser(Bzl)-OH is crucial for its effective use.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₁NO₅[1][5]
Molecular Weight 295.33 g/mol [1][5]
Appearance White to off-white solid/powder[5]
Melting Point 58-60 °C[5]
Optical Rotation [α]20/D +20±1°, c = 2% in ethanol: water (4:1)[5]
Solubility Soluble in organic solvents like DMF, DCM, and Chloroform.[1]
Storage 2-8°C

Solution-Phase Peptide Synthesis Workflow

The synthesis of a peptide in solution phase using Boc-Ser(Bzl)-OH follows a cyclical process of coupling and deprotection. The general workflow for the synthesis of a dipeptide is illustrated below.

G cluster_0 Preparation cluster_1 Peptide Coupling cluster_2 Purification & Deprotection cluster_3 Final Deprotection start Start Materials: Boc-Ser(Bzl)-OH C-terminal amino acid ester (e.g., H-Ala-OMe) coupling Activation of Boc-Ser(Bzl)-OH (e.g., with DCC/HOBt) Coupling with H-Ala-OMe start->coupling Step 1 workup Work-up and Purification of Boc-Ser(Bzl)-Ala-OMe coupling->workup Step 2 boc_deprotection N-terminal Boc Deprotection (e.g., with TFA) workup->boc_deprotection Step 3 bzl_deprotection Side-chain Bzl Deprotection (Catalytic Hydrogenolysis) boc_deprotection->bzl_deprotection Step 4 final_product Final Dipeptide: H-Ser-Ala-OMe bzl_deprotection->final_product

Caption: General workflow for solution-phase dipeptide synthesis.

Data Presentation: Representative Yields

The following table summarizes representative yields for the synthesis of a protected peptide containing a Ser(Bzl) residue in solution-phase synthesis. It is important to note that yields are highly dependent on the specific peptide sequence, coupling reagents, and reaction conditions.

Peptide SequenceCoupling MethodYield (%)Reference
Boc-Ser(Bzl)-Tyr(Bzl)-Gly-OHNot specified90

Experimental Protocols

The following are detailed methodologies for the key steps in the solution-phase synthesis of a dipeptide, for example, Boc-Ser(Bzl)-Ala-OMe.

Protocol 1: Peptide Coupling using DCC/HOBt

This protocol describes the coupling of Boc-Ser(Bzl)-OH with an amino acid ester (e.g., Alanine methyl ester) in solution.

Materials:

  • Boc-Ser(Bzl)-OH

  • Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Boc-Ser(Bzl)-OH:

    • Dissolve Boc-Ser(Bzl)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add DCC (1.1 equivalents) to the cooled solution. A white precipitate of dicyclohexylurea (DCU) may begin to form.

    • Stir the mixture at 0°C for 30-60 minutes.

  • Coupling Reaction:

    • In a separate flask, dissolve H-Ala-OMe·HCl (1.0 equivalent) in DCM or DMF and neutralize with DIEA or NMM (1.0 equivalent) at 0°C.

    • Add the neutralized amino acid ester solution to the activated Boc-Ser(Bzl)-OH mixture.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove the precipitated DCU.

    • Dilute the filtrate with EtOAc.

    • Wash the organic layer sequentially with 5% citric acid solution or 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the pure protected dipeptide, Boc-Ser(Bzl)-Ala-OMe.

Protocol 2: N-terminal Boc Group Deprotection

This protocol outlines the removal of the temporary Boc protecting group.

Materials:

  • Boc-Ser(Bzl)-Ala-OMe

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the protected peptide, Boc-Ser(Bzl)-Ala-OMe, in a solution of 25-50% TFA in DCM.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Remove the solvent and excess TFA under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the deprotected peptide as its TFA salt (H-Ser(Bzl)-Ala-OMe·TFA).

  • Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Side-Chain Benzyl Group Deprotection

This protocol describes the final deprotection of the serine side-chain.

Materials:

  • H-Ser(Bzl)-Ala-OMe·TFA

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolve the peptide (e.g., H-Ser(Bzl)-Ala-OMe·TFA) in MeOH or EtOH.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final deprotected dipeptide, H-Ser-Ala-OMe.

Logical Relationship of Deprotection Steps

The success of the Boc/Bzl strategy in solution-phase synthesis relies on the differential lability of the protecting groups.

G cluster_0 N-Terminal Deprotection cluster_1 Side-Chain Deprotection start Fully Protected Peptide Boc-Ser(Bzl)-Peptide-R boc_removal Treatment with Trifluoroacetic Acid (TFA) start->boc_removal intermediate Side-Chain Protected Peptide H-Ser(Bzl)-Peptide-R boc_removal->intermediate Removes Boc group bzl_removal Catalytic Hydrogenolysis (H2, Pd/C) intermediate->bzl_removal final Final Deprotected Peptide H-Ser-Peptide-R bzl_removal->final Removes Bzl group

Caption: Deprotection sequence in Boc/Bzl solution-phase synthesis.

Conclusion

Boc-Ser(Bzl)-OH is a versatile and effective building block for the incorporation of serine residues in solution-phase peptide synthesis. A thorough understanding of the Boc/Bzl protection strategy, coupled with careful execution of coupling and deprotection protocols, enables the successful synthesis of a wide range of peptides for various applications in research and drug development. The protocols provided herein offer a solid foundation for researchers to develop and optimize their solution-phase peptide synthesis methodologies.

References

Troubleshooting & Optimization

Troubleshooting low yield in Bzl-ser(bzl)-OH synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the synthesis of N,O-dibenzyl-L-serine (Bzl-Ser(Bzl)-OH), with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A common and direct method is the simultaneous N,O-dibenzylation of L-serine using a strong base and benzyl chloride. This approach avoids the multiple protection and deprotection steps required in other strategies. A typical procedure involves reacting L-serine with benzyl chloride in the presence of a base like potassium hydroxide (KOH) and a phase transfer catalyst such as tetrabutylammonium iodide (TBAI).[1]

Q2: My reaction yield is consistently low. What are the primary causes?

Low yields in the N,O-dibenzylation of serine can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or poor mixing.

  • Side Reactions: Competing reactions can consume starting materials and generate impurities that complicate purification. Key side reactions include over-benzylation and elimination.

  • Suboptimal Reagent Stoichiometry: The molar ratios of base and benzyl chloride to serine are critical. An excess or deficit of these reagents can lead to incomplete reaction or the formation of byproducts.

  • Inefficient Purification: The final product might be lost during the workup and purification steps, especially if the product is not effectively separated from byproducts and unreacted starting materials.

Q3: What are the likely side products in this reaction?

The primary side products can include:

  • Mono-benzylated serine: Either N-benzyl-L-serine or O-benzyl-L-serine may be present if the reaction is incomplete.

  • Benzyl alcohol and dibenzyl ether: These can form from the reaction of benzyl chloride with the hydroxide base.

  • Quaternary ammonium salt: Over-alkylation of the nitrogen atom can lead to the formation of a quaternary ammonium salt, which is water-soluble and will be lost during extraction.

  • Dehydroalanine derivatives: Under strongly basic conditions and heat, elimination of the benzyloxy group can occur, leading to the formation of dehydroalanine derivatives.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting material (L-serine, which will remain at the baseline), the mono-benzylated intermediates, and the final product, this compound. The disappearance of the starting material and the appearance of the product spot indicate the progression of the reaction.

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Suggested Solution
Ineffective Base Use freshly prepared, high-purity potassium hydroxide. Ensure it is fully dissolved in the solvent system.
Inactive Benzyl Chloride Use freshly distilled or a new bottle of benzyl chloride. Benzyl chloride can degrade over time.
Insufficient Reaction Time or Temperature Ensure the reaction is stirred vigorously under reflux for the recommended time. Monitor the reaction by TLC until the starting material is consumed.[1]
Poor Phase Transfer Catalysis Ensure the tetrabutylammonium iodide (TBAI) is added. TBAI is crucial for facilitating the reaction between the aqueous and organic phases.[1]
Issue 2: Presence of Significant Amounts of Mono-Benzylated Intermediates
Potential Cause Suggested Solution
Insufficient Benzyl Chloride Increase the molar equivalents of benzyl chloride. A significant excess is often required to drive the reaction to completion.[1]
Insufficient Base Ensure a sufficient excess of base is used to deprotonate both the amine and hydroxyl groups, as well as neutralize the HCl formed during the reaction.
Short Reaction Time Extend the reaction time and continue to monitor by TLC until the mono-benzylated intermediates are converted to the desired product.
Issue 3: Difficulty in Product Purification and Isolation
Potential Cause Suggested Solution
Emulsion Formation During Extraction Add a small amount of brine to the aqueous layer to break up emulsions.
Product is an Oil and Does Not Crystallize If direct crystallization is unsuccessful, purify the crude product using flash column chromatography on silica gel.
Co-elution of Byproducts Optimize the solvent system for column chromatography to achieve better separation between the product and impurities like benzyl alcohol or dibenzyl ether.

Experimental Protocols

Protocol 1: N,O-dibenzylation of L-Serine[1]

This protocol is adapted from a literature procedure for the synthesis of N,O-dibenzyl-L-serine.

  • Reaction Setup: In a round-bottom flask, dissolve L-serine (1 eq) and tetrabutylammonium iodide (0.1 eq) in a 1:1 mixture of water and ethanol containing potassium hydroxide (7 eq).

  • Addition of Benzyl Chloride: While stirring, add benzyl chloride (6 eq) dropwise to the solution.

  • Reflux: Heat the mixture to reflux and stir vigorously for 1 hour.

  • Additional Base: Add another portion of potassium hydroxide (1 eq) and continue to reflux for an additional hour.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add water to dissolve any white precipitate.

    • Extract the aqueous layer with an organic solvent like ethyl acetate to remove organic impurities.

    • Acidify the aqueous layer with HCl to precipitate the product.

    • Filter the solid product, wash with water, and dry under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent or by flash column chromatography.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_products Products & Byproducts L_Serine L-Serine Mono_Bzl Mono-benzylated Serine L_Serine->Mono_Bzl + BnCl, KOH BnCl Benzyl Chloride (Excess) KOH KOH (Base) TBAI TBAI (Catalyst) Bzl_Ser_Bzl_OH This compound (Desired Product) Elimination_Product Elimination Byproduct Bzl_Ser_Bzl_OH->Elimination_Product Strong Base/Heat Mono_Bzl->Bzl_Ser_Bzl_OH + BnCl, KOH Quat_Salt Quaternary Ammonium Salt Mono_Bzl->Quat_Salt + BnCl (Over-alkylation)

Caption: Reaction pathway for this compound synthesis and potential side reactions.

troubleshooting_workflow cluster_incomplete Incomplete Reaction cluster_side_products Side Products start Start: Low Yield of this compound check_tlc Analyze crude reaction by TLC start->check_tlc incomplete_reaction Starting material or mono-benzylated intermediates present check_tlc->incomplete_reaction Incomplete side_products Multiple unidentified spots on TLC check_tlc->side_products Complex Mixture no_product No product spot on TLC check_tlc->no_product No Product check_reagents Check reagent quality and stoichiometry incomplete_reaction->check_reagents increase_time_temp Increase reaction time/temperature check_reagents->increase_time_temp optimize_conditions Optimize reaction conditions (e.g., lower temperature, adjust base) purification Optimize purification protocol

References

Common side reactions during Bzl-ser(bzl)-OH coupling and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the coupling of N-α-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH), a common analog and precursor for Bzl-Ser(Bzl)-OH in Boc-strategy solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the coupling of Boc-Ser(Bzl)-OH?

A1: The primary side reactions encountered during the coupling of Boc-Ser(Bzl)-OH are racemization at the α-carbon, O-acylation of the benzyl-protected hydroxyl group (though less common with the benzyl protecting group in place), incomplete coupling leading to deletion sequences, and β-elimination under certain conditions.

Q2: Why is Boc-Ser(Bzl)-OH prone to racemization?

A2: Serine residues are susceptible to racemization during peptide synthesis. This is primarily due to the electron-withdrawing effect of the side-chain oxygen, which increases the acidity of the α-proton, making it more susceptible to abstraction by base. The formation of a 5(4H)-oxazolone intermediate is a common mechanism for racemization during the activation of the carboxylic acid for coupling.

Q3: What is O-acylation and how can it be avoided?

A3: O-acylation is the undesired acylation of the hydroxyl group on the serine side chain, leading to the formation of a branched peptide. While the benzyl protecting group on Boc-Ser(Bzl)-OH significantly minimizes this side reaction, it can still occur under harsh conditions or with prolonged coupling times. Using an appropriate excess of the activated amino acid and ensuring complete N-acylation can help prevent O-acylation. Additives like 2,4-dinitrophenol and pentachlorophenol have also been shown to prevent O-acylation.[1]

Q4: What causes incomplete coupling and how can I detect it?

A4: Incomplete coupling can be caused by several factors, including steric hindrance from the bulky benzyl protecting groups, aggregation of the growing peptide chain on the solid support, or suboptimal activation of the amino acid.[2] Incomplete coupling can be detected using qualitative colorimetric tests such as the Kaiser test (ninhydrin test), which detects the presence of unreacted primary amines on the resin.[2][3][4][5][6] A positive test (blue/purple color) indicates incomplete coupling. For a more quantitative assessment, a small sample of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry to identify deletion sequences.

Q5: What is β-elimination and when does it occur?

A5: β-elimination is a side reaction that can occur with serine residues, particularly under basic conditions, leading to the formation of a dehydroalanine (Dha) residue.[7] This is more of a concern during the removal of the Fmoc protecting group in Fmoc-based SPPS, which utilizes a piperidine solution.[7] While less common in Boc-SPPS, it can be promoted by elevated temperatures and the use of strong bases.[7]

Troubleshooting Guides

Issue 1: Racemization of the Serine Residue

Symptoms:

  • Appearance of a diastereomeric impurity in the final peptide, often observed as a closely eluting peak in the HPLC analysis.

  • Reduced biological activity of the synthesized peptide.

Troubleshooting Workflow:

Start Racemization Detected Coupling_Reagent Review Coupling Reagent Start->Coupling_Reagent Base Evaluate Base Coupling_Reagent->Base Activation_Time Check Activation Time Base->Activation_Time Temperature Monitor Temperature Activation_Time->Temperature Solution Implement Solution Temperature->Solution

Caption: Troubleshooting workflow for racemization.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Inappropriate Coupling Reagent Switch to a coupling reagent known for low racemization. Onium salt-based reagents like HATU and HCTU generally exhibit lower racemization levels compared to HBTU.[8][9] The combination of DIC/HOBt is also a good option, particularly when base-free conditions are desired to minimize racemization.[8][9]
Excessive Pre-activation Time Minimize the pre-activation time of the Boc-Ser(Bzl)-OH before adding it to the resin. Prolonged activation can increase the concentration of the racemization-prone activated species. Ideally, the activated amino acid should be added to the resin immediately after its formation.
Use of a Strong Base If a base is required for neutralization, use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or sym-collidine instead of stronger bases like diisopropylethylamine (DIEA).
Elevated Temperature Perform the coupling reaction at room temperature. While elevated temperatures can increase coupling efficiency, they can also significantly increase the rate of racemization.[7]

Quantitative Data on Racemization with Different Coupling Reagents:

Coupling Reagent% D-Isomer (Epimerization)Reference
HBTU1.5 - 5.0%[7]
HATU0.5 - 2.0%[7]
HCTU1.0 - 4.0%[7]
TBTU2.0 - 6.0%
PyBOP1.0 - 3.5%
COMU< 1.0%[7]
DIC/HOBt0.5 - 2.5%[7]
Note: This data is based on model peptides and provides a general comparison. Actual racemization levels can vary depending on the specific peptide sequence and reaction conditions.
Issue 2: Incomplete Coupling of Boc-Ser(Bzl)-OH

Symptoms:

  • Positive Kaiser test (blue or purple beads/solution) after the coupling step.[3][4][6]

  • Presence of deletion sequences (peptide lacking the serine residue) in the final product, confirmed by MS and HPLC analysis.

  • Low overall yield of the desired peptide.

Troubleshooting Workflow:

Start Incomplete Coupling Detected Kaiser_Test Confirm with Kaiser Test Start->Kaiser_Test Reagents Check Reagents & Equivalents Kaiser_Test->Reagents Aggregation Consider Peptide Aggregation Reagents->Aggregation Double_Couple Perform Double Coupling Aggregation->Double_Couple Optimize Optimize Conditions Double_Couple->Optimize Solution Problem Resolved Optimize->Solution

Caption: Troubleshooting workflow for incomplete coupling.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Inadequate Coupling Reagent For sterically hindered couplings, standard carbodiimide reagents may be inefficient. Switch to a more potent onium salt-based reagent like HATU , HBTU , or HCTU .[10]
Insufficient Reagent Equivalents Increase the equivalents of Boc-Ser(Bzl)-OH and the coupling reagent to 2-4 equivalents relative to the resin loading.
Peptide Aggregation If the growing peptide chain is aggregating on the resin, it can block access to the N-terminal amine.[2] To disrupt aggregation, consider: - Switching the solvent from DMF to NMP or adding DMSO . - Sonicating the reaction mixture. - Increasing the coupling temperature (while being mindful of racemization).[2]
Incomplete Deprotection Ensure the previous Boc deprotection step was complete by performing a Kaiser test after deprotection and before coupling.
Suboptimal Neutralization For Boc-SPPS, ensure complete neutralization of the N-terminal TFA salt before coupling. Consider using an in situ neutralization protocol where neutralization and coupling occur simultaneously.[11][12][13][14]

Experimental Protocols

Protocol 1: Standard DIC/HOBt Coupling of Boc-Ser(Bzl)-OH
  • Resin Preparation: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM).

  • Boc Deprotection: Remove the Nα-Boc protecting group from the resin-bound peptide using a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a second treatment for 20-30 minutes.[11][15]

  • Washing: Wash the resin thoroughly with DCM, isopropanol, and then DCM.

  • Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF).[11][15]

  • Washing: Wash the resin with DCM.

  • Pre-activation: In a separate vessel, dissolve Boc-Ser(Bzl)-OH (3-4 equivalents) and 1-hydroxybenzotriazole (HOBt) (3-4 equivalents) in DMF. Add N,N'-diisopropylcarbodiimide (DIC) (3-4 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[16]

  • Coupling: Add the pre-activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.[16]

  • Monitoring: Monitor the reaction progress using the Kaiser test (see Protocol 3).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.[16]

Protocol 2: In Situ Neutralization Coupling with HBTU
  • Resin Preparation and Deprotection: Follow steps 1-3 of the Standard DIC/HOBt Coupling protocol.

  • Coupling Mixture Preparation: In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.[11]

  • Coupling and Neutralization: Add the coupling mixture to the resin, followed by the addition of DIEA (4-8 equivalents).[11] Agitate the mixture for 1-2 hours.

  • Monitoring and Washing: Follow steps 8 and 9 of the Standard DIC/HOBt Coupling protocol.

Protocol 3: Kaiser Test for Monitoring Coupling Completion
  • Sample Preparation: Remove a small sample of resin beads (10-15 beads) and wash them thoroughly with DMF and then ethanol.[2]

  • Reagent Addition: To the washed beads in a small test tube, add 2-3 drops of each of the following solutions:

    • Reagent A: 1 mL of 0.001 M KCN in water diluted with 49 mL of pyridine.[4]

    • Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.[4]

    • Reagent C: 40 g of phenol in 20 mL of n-butanol.[4]

  • Heating: Heat the test tube at 100-110°C for 5 minutes.[4]

  • Observation:

    • Positive Result (Incomplete Coupling): Blue or purple color on the beads and/or in the solution.[3][4]

    • Negative Result (Complete Coupling): Yellow or colorless beads and solution.[3][5]

Protocol 4: Analytical Method for Detecting Racemization (HPLC)
  • Peptide Cleavage: Cleave a small amount of the synthesized peptide from the resin using an appropriate cleavage cocktail (e.g., HF/anisole for Merrifield resin).

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • HPLC Analysis: Analyze the sample by reverse-phase HPLC (RP-HPLC) using a C18 column. The diastereomers (L- and D-Ser containing peptides) will often have slightly different retention times and can be separated and quantified.[17][18][19]

  • Quantification: Integrate the peak areas of the two diastereomers to determine the percentage of racemization.

References

Technical Support Center: Optimizing Coupling Conditions for Bzl-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the coupling of the sterically hindered amino acid, Bzl-Ser(Bzl)-OH, in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" or "sterically hindered" amino acid to couple?

A1: this compound, or more commonly referred to in Fmoc-based synthesis as Fmoc-Ser(Bzl)-OH, presents a significant steric challenge due to the bulky benzyl (Bzl) protecting groups on both the side-chain oxygen and, in the case of N-terminal protection with a benzyl-based group, the alpha-nitrogen.[1] This bulkiness physically obstructs the approach of the activated carboxylic acid to the free amine of the growing peptide chain, which can slow down reaction kinetics and lead to incomplete couplings.[1][2]

Q2: What are the most common problems encountered when coupling this compound?

A2: The most frequent issues include:

  • Low Coupling Yields: Resulting in the formation of deletion sequences where the this compound residue is missing from the final peptide.[1]

  • Incomplete Reactions: Often identified by a positive Kaiser test (or other amine tests) after the coupling step, indicating unreacted free amines.[3]

  • Racemization: The loss of stereochemical integrity at the alpha-carbon can occur, especially with prolonged activation times or the use of strong bases, leading to diastereomeric impurities that are difficult to separate.[2][4]

  • Peptide Aggregation: Sequences containing sterically hindered or hydrophobic residues can be prone to aggregation on the solid support, further preventing efficient coupling.[3]

Q3: Which coupling reagents are recommended for this compound?

A3: For sterically hindered amino acids like this compound, standard carbodiimide reagents such as DCC or DIC alone are often inefficient.[5] More potent, in-situ activating reagents are generally required.[1] The most effective options are typically uronium/aminium or phosphonium salt-based reagents, including:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most efficient reagents for difficult couplings due to the formation of highly reactive OAt esters.[6][7]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, known for rapid activation.[8][9]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is also highly efficient and can be a good alternative to aminium salts.[6]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt-based reagent with efficiency comparable to HATU.[4]

Q4: What is the role of additives like HOBt and OxymaPure®?

A4: Additives such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are crucial for suppressing racemization during the coupling reaction.[4] They react with the activated amino acid to form an active ester, which is less prone to racemization than other activated species. OxymaPure® is often preferred as it is a non-explosive alternative to HOBt and its derivatives.[4]

Q5: Can microwave irradiation improve the coupling efficiency for this compound?

A5: Yes, microwave-assisted peptide synthesis (MAPS) can be highly beneficial for difficult couplings. The application of microwave energy can accelerate reaction rates, leading to higher coupling yields and shorter reaction times, which can also help to minimize side reactions.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Coupling Yield / Incomplete Coupling (Positive Kaiser Test) Steric hindrance of this compound.- Switch to a more potent coupling reagent: Use HATU, HBTU, or PyBOP.[1]- Perform a double coupling: After the initial coupling, repeat the step with a fresh solution of activated amino acid.[1]- Increase reagent excess: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents).[1]- Extend coupling time: Increase the reaction time to 2-4 hours or even overnight.[1]- Increase temperature: Gentle heating (30-40°C) or the use of a microwave synthesizer can improve efficiency.[1]
Peptide Aggregation.- Change the solvent: Use N-Methyl-2-pyrrolidone (NMP) instead of or in a mixture with Dimethylformamide (DMF).- Incorporate chaotropic salts: Add salts like LiCl to the coupling and washing steps to disrupt hydrogen bonding.[3]
Racemization (Presence of Diastereomeric Impurities) Over-activation of the amino acid.- Minimize pre-activation time: Keep the pre-activation of the amino acid to a minimum before adding it to the resin.[1]
Use of a strong base.- Use a weaker base: Consider using N-methylmorpholine (NMM) or collidine instead of N,N-Diisopropylethylamine (DIPEA).[4][10]
Inappropriate coupling reagent/additive combination.- Ensure an additive is used: Always use HOBt or, preferably, OxymaPure® with your coupling reagent.[4]
Difficulty Dissolving Reagents Poor quality or degradation of solvents or reagents.- Use high-purity solvents: Ensure the use of anhydrous, peptide-synthesis grade DMF or NMP.- Use fresh reagents: Coupling reagents can degrade over time. Use freshly opened or properly stored reagents.

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for Sterically Hindered Amino Acids

Disclaimer: The following data is a qualitative summary from various sources for generally sterically hindered amino acids and may not be specific to this compound. However, it is representative of the expected performance for challenging couplings.

Coupling ReagentClassRelative EfficiencyTypical Coupling TimeRisk of RacemizationKey Considerations
DIC/HOBt CarbodiimideGood1 - 4 hoursLow to ModerateCost-effective and widely used. The byproduct of DIC is soluble, making it suitable for SPPS. Addition of HOBt is crucial to suppress racemization.[11]
HBTU, TBTU Uronium/Aminium SaltVery Good15 - 60 minutesLowRapid activation and high coupling efficiency. Byproducts are generally soluble.[8][9]
HATU Uronium/Aminium SaltExcellent15 - 60 minutesVery LowGenerally considered superior for sterically hindered residues due to the formation of highly reactive OAt esters.[6][7]
PyBOP Phosphonium SaltVery Good15 - 60 minutesLowEfficient coupling and avoids potential side reactions associated with some uronium salts.[6]
COMU Uronium/Aminium SaltExcellent15 - 60 minutesVery LowHigh efficiency comparable to HATU, with the advantage of being based on the non-explosive OxymaPure®.[4]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Ser(Bzl)-OH using HBTU/HOBt

This protocol outlines a manual procedure for a single coupling cycle on a solid support resin with a free N-terminal amine.

  • Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-15 minutes. Drain and repeat the treatment to ensure complete Fmoc removal. Wash the resin thoroughly with DMF (5-7 times).[8]

  • Pre-activation of Amino Acid: In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.[8][12]

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. For this sterically hindered residue, extending the time may be necessary.[8]

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, consider a second coupling.[8]

  • Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.[8]

Protocol 2: High-Efficiency Coupling of Fmoc-Ser(Bzl)-OH using HATU

This protocol is recommended for particularly challenging couplings.

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from the HBTU/HOBt protocol.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3-5 eq.) and HATU (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) to the solution and mix for 1-2 minutes to pre-activate the amino acid.[7]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-4 hours.[7]

  • Monitoring and Washing: Follow steps 5 and 6 from the HBTU/HOBt protocol. If the coupling is incomplete, a second coupling with fresh reagents is the most effective strategy.[7]

Visualizations

Troubleshooting_Workflow start Start: Coupling of This compound kaiser_test Perform Kaiser Test start->kaiser_test coupling_complete Coupling Complete Proceed to Next Cycle kaiser_test->coupling_complete Negative troubleshoot Incomplete Coupling Detected kaiser_test->troubleshoot Positive double_coupling Perform Double Coupling with Fresh Reagents troubleshoot->double_coupling increase_time_temp Increase Reaction Time and/or Temperature troubleshoot->increase_time_temp change_reagent Switch to More Potent Coupling Reagent (e.g., HATU) troubleshoot->change_reagent check_aggregation Check for Aggregation (Solvent change, Chaotropic salts) troubleshoot->check_aggregation re_kaiser_test Perform Kaiser Test Again double_coupling->re_kaiser_test increase_time_temp->re_kaiser_test change_reagent->re_kaiser_test check_aggregation->re_kaiser_test re_kaiser_test->coupling_complete Negative cap_amines Cap Unreacted Amines (e.g., with Acetic Anhydride) re_kaiser_test->cap_amines Positive

Caption: Troubleshooting workflow for incomplete coupling of this compound.

Reagent_Selection_Pathway start Start: Select Coupling Reagent for this compound is_routine Routine Synthesis? start->is_routine dic_hobt Use DIC/HOBt (Cost-Effective) is_routine->dic_hobt Yes is_difficult Known Difficult Sequence or Previous Failure? is_routine->is_difficult No hbtu_pybop Use HBTU or PyBOP (High Efficiency) is_difficult->hbtu_pybop Yes is_extreme Extremely Hindered or High Purity Required? is_difficult->is_extreme No is_extreme->hbtu_pybop No hatu_comu Use HATU or COMU (Maximum Efficiency) is_extreme->hatu_comu Yes

Caption: Decision pathway for selecting a coupling reagent for this compound.

References

Technical Support Center: Purification of Benzyl-Protected Serine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of O-benzyl-L-serine (H-Ser(Bzl)-OH) and O-benzyl-L-serine benzyl ester (H-Ser(Bzl)-OBzl) from crude reaction mixtures. These guides are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My crude product of H-Ser(Bzl)-OH is an oil and will not solidify. What should I do?

A1: Oiling out is a common issue, often caused by residual solvents or impurities. First, ensure all volatile solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) have been thoroughly removed under high vacuum. If it remains an oil, attempt to precipitate the product by triturating with a non-polar solvent like diethyl ether or hexane.[1][2] Vigorously stirring the oil in the cold non-polar solvent can induce solidification. If this fails, consider purification via column chromatography.

Q2: What are the most common impurities in the synthesis of H-Ser(Bzl)-OH or its benzyl ester?

A2: Common impurities include unreacted starting materials (e.g., N-protected serine), excess benzyl bromide, and benzyl alcohol. In syntheses starting from N-Boc-Ser(Bzl)-OH, incomplete deprotection can leave residual N-Boc-protected starting material.[1] During esterification, side products from the reaction of benzyl alcohol with the acid catalyst can also occur.

Q3: Can I use reverse-phase HPLC to purify these compounds?

A3: Yes, reverse-phase HPLC is a powerful tool for purifying protected amino acids. However, the hydrophobic benzyl groups will cause the compounds to be strongly retained on C18 columns.[3] This may require gradients with a high percentage of organic solvent (like acetonitrile) for elution. Be aware that prolonged exposure to the acidic mobile phase (containing TFA) can potentially lead to the slow cleavage of acid-labile protecting groups if any are present.

Q4: During column chromatography of H-Ser(Bzl)-OBzl, a major byproduct is co-eluting with my product. What can I do?

A4: Co-elution is often due to impurities with similar polarity, such as benzyl alcohol or unreacted starting material. You can try optimizing the solvent system by using a shallower gradient of ethyl acetate in hexanes.[4] Alternatively, switching to a different solvent system (e.g., dichloromethane/methanol) or a different stationary phase (e.g., alumina) might alter the selectivity of the separation.

Q5: Is racemization a concern during the synthesis and purification of these benzyl-protected serine derivatives?

A5: Racemization can be a concern, particularly during the synthesis of benzyl esters under harsh conditions, such as high temperatures in solvents like toluene.[5] Purification methods themselves, like chromatography and crystallization, are generally not expected to cause racemization. It is crucial to use mild reaction conditions during synthesis to maintain stereochemical integrity.

Troubleshooting Guides

Crystallization / Recrystallization Issues

This guide addresses common problems encountered during the crystallization or recrystallization of H-Ser(Bzl)-OH and H-Ser(Bzl)-OBzl.

Problem Possible Cause(s) Suggested Solution(s)
Product "oils out" instead of crystallizing 1. Solution is supersaturated. 2. Presence of impurities. 3. Cooling rate is too fast.1. Add a small amount of the "good" solvent to dissolve the oil, then re-cool slowly. 2. Try adding a seed crystal to induce crystallization. 3. Re-dissolve and cool the solution at a much slower rate. 4. If impurities are suspected, first purify by column chromatography.[2]
No crystals form upon cooling 1. Solution is not saturated enough. 2. Compound is highly soluble in the chosen solvent system.1. Evaporate some of the solvent to increase the concentration and cool again. 2. Add an "anti-solvent" (a solvent in which the product is insoluble, e.g., hexanes or petroleum ether) dropwise until the solution becomes cloudy, then cool.[6] 3. Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
Poor recovery of crystalline product 1. Too much "good" solvent was used. 2. Product is significantly soluble in the mother liquor even at low temperatures.1. After filtering the crystals, reduce the volume of the mother liquor and cool again to obtain a second crop of crystals. 2. Ensure the final cooling step is done at a sufficiently low temperature (e.g., 0-4 °C). 3. Minimize the amount of cold solvent used to wash the crystals.
Crystals are colored or appear impure 1. Impurities are co-crystallizing with the product. 2. Residual colored byproducts from the reaction.1. Perform a second recrystallization. 2. Consider treating a solution of the crude product with activated charcoal before filtration and crystallization to remove colored impurities. 3. Pre-purify the material using column chromatography before recrystallization.
Column Chromatography Issues

This guide provides solutions for common challenges during the purification of benzyl-protected serine derivatives using silica gel column chromatography.

Problem Possible Cause(s) Suggested Solution(s)
Poor separation of product from impurities 1. Inappropriate solvent system (polarity is too high or too low). 2. Column is overloaded with crude material.1. Optimize the eluent system using Thin Layer Chromatography (TLC) first. Aim for a product Rf of 0.2-0.3 for good separation. 2. Use a shallower solvent gradient during elution.[4] 3. Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Product elutes as a broad band or "tails" 1. Compound is sparingly soluble in the eluent, causing it to streak on the column. 2. Adsorption of the free amine to acidic sites on the silica gel.1. Change to a more polar solvent system that better solubilizes your compound. 2. Add a small amount (0.5-1%) of a modifier like triethylamine to the eluent to neutralize acidic sites on the silica and improve the peak shape of basic compounds.
No product is recovered from the column 1. The product is highly polar and has irreversibly adsorbed to the silica gel. 2. The product is not UV-active and cannot be visualized on TLC plates.1. Flush the column with a very polar solvent system, such as 10-20% methanol in dichloromethane, to elute highly retained compounds. 2. Use a visualization stain for TLC that reacts with your compound (e.g., ninhydrin for free amines, or a potassium permanganate stain).
Cracks or channels form in the silica bed 1. Improper packing of the column. 2. Running the column dry.1. Ensure the silica gel is packed as a uniform slurry and is not allowed to dry out at any point during the loading or running of the column. 2. Always maintain a level of solvent above the silica bed.

Experimental Protocols

Protocol 1: Purification of H-Ser(Bzl)-OH via Precipitation/Trituration

This protocol is suitable for the final purification step after the deprotection of an N-protected precursor like N-Boc-Ser(Bzl)-OH using an acid such as Trifluoroacetic Acid (TFA).

Materials:

  • Crude H-Ser(Bzl)-OH (post-deprotection and solvent evaporation)

  • Diethyl ether (Et₂O), chilled

  • Stir bar and magnetic stir plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude reaction mixture, which is often a viscous oil, into a flask with a stir bar.

  • Add a sufficient volume of chilled diethyl ether to the flask (e.g., 10-20 mL per gram of crude material).

  • Stir the mixture vigorously at room temperature or in an ice bath. The product should precipitate as a white solid as residual TFA and other ether-soluble impurities are washed away.[1]

  • Continue stirring for 30-60 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid on the filter with two additional portions of chilled diethyl ether to remove any remaining impurities.

  • Dry the purified H-Ser(Bzl)-OH solid under high vacuum to remove all traces of solvent.

Purity Assessment:

  • TLC: Eluent: 10% Methanol in Dichloromethane. Visualize with ninhydrin stain.

  • Expected Purity: >97%

Protocol 2: Purification of H-Ser(Bzl)-OBzl via Column Chromatography

This protocol describes a general method for purifying O-benzyl-L-serine benzyl ester using silica gel chromatography.

Materials:

  • Crude H-Ser(Bzl)-OBzl

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Hexanes and Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various ratios of ethyl acetate/hexanes (e.g., 1:9, 2:8, 3:7) to find a system that gives the product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes) and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dry, impregnated silica onto the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified H-Ser(Bzl)-OBzl.

Typical Elution Profile:

Compound Typical Eluent System Relative Elution Order
Benzyl Bromide (unreacted)Low % Ethyl Acetate in Hexanes1 (least polar)
H-Ser(Bzl)-OBzl (Product) 20-40% Ethyl Acetate in Hexanes2
Benzyl AlcoholHigher % Ethyl Acetate in Hexanes3
H-Ser(Bzl)-OH (if present)Very High % Ethyl Acetate or MeOH/DCM4 (most polar)

Visualizations

Purification_Workflow crude Crude Reaction Mixture is_solid Is the crude product a solid? crude->is_solid is_oily Is the product oily or a non-crystalline solid? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes triturate Triturate with Anti-Solvent (e.g., Ether/Hexane) is_oily->triturate Yes column Purify via Column Chromatography is_oily->column No / Impure pure_solid Pure Crystalline Product recrystallize->pure_solid triturate->pure_solid column->pure_solid

Troubleshooting_Column_Chromatography

References

How to improve the solubility of Bzl-ser(bzl)-OH for coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of N,O-dibenzyl-L-serine (Bzl-Ser(Bzl)-OH) during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in standard peptide synthesis solvents?

A1: this compound possesses two bulky, nonpolar benzyl groups protecting the alpha-amino and side-chain hydroxyl groups. These hydrophobic moieties significantly reduce the molecule's affinity for moderately polar solvents commonly used in solid-phase peptide synthesis (SPPS), such as Dichloromethane (DCM) and, to some extent, N,N-Dimethylformamide (DMF). This inherent hydrophobicity can lead to poor solvation and precipitation.

Q2: What are the primary recommended solvents for dissolving this compound?

A2: While DMF is a common starting point, more powerful polar aprotic solvents are often required. N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO) have superior solvating properties for many hydrophobic and aggregation-prone peptide sequences and protected amino acids.[1][2] Often, a co-solvent approach is the most effective strategy.

Q3: Can I use heat to improve the solubility of this compound?

A3: Yes, gentle warming (e.g., to 30-40°C) can be employed to aid dissolution. However, it is crucial to use the solution promptly after cooling to room temperature and to be cautious, as prolonged heating can potentially lead to degradation of the amino acid or racemization, especially after the addition of activation reagents.

Q4: How do coupling reagents affect the solubility of this compound?

A4: The choice of coupling reagent itself does not directly alter the intrinsic solubility of this compound. However, highly efficient coupling reagents like HATU or HCTU can be beneficial. By promoting rapid and efficient coupling, they minimize the time the protected amino acid is in solution, reducing the opportunity for precipitation to occur. In cases of severe aggregation where reactive sites are sterically hindered, more potent activation methods may be necessary to achieve a reasonable coupling efficiency.[1]

Q5: Is DMSO compatible with common coupling reagents?

A5: Yes, DMSO is generally compatible with common uronium and phosphonium-based coupling reagents (e.g., HATU, HBTU, PyBOP) and carbodiimides (e.g., DIC) with additives like Oxyma or HOBt. It can be used as a co-solvent to enhance the solubility of the protected amino acid. While DMSO is an excellent solvent, it is important to note that it can be challenging to remove completely during washing steps due to its high boiling point.

Troubleshooting Guide: this compound Precipitation During Coupling

If you are experiencing precipitation of this compound before or during the coupling step, consult the following troubleshooting guide.

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368", fontcolor="#5F6368"];

}

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

Qualitative Solubility of Hydrophobic Protected Amino Acids
Solvent/MixtureAbbreviationRelative SolubilityNotes
DichloromethaneDCMPoorGenerally insufficient for dissolving highly hydrophobic protected amino acids.
N,N-DimethylformamideDMFModerateA common starting point, but may require co-solvents for this compound.
N-Methyl-2-pyrrolidoneNMPGoodOften a better choice than DMF for hydrophobic sequences and amino acids.[2][3]
Dimethyl sulfoxideDMSOExcellentA very strong solvent for polar and many nonpolar compounds; effective as a co-solvent.[1]
DCM/DMF/NMP (1:1:1)"Magic Mixture"Very GoodA well-known co-solvent system for overcoming aggregation and solubility issues.[2][4]
DMF with 25% DMSO-ExcellentAdding a portion of DMSO to DMF significantly enhances solvating power.

Experimental Protocols

Protocol 1: Dissolving this compound using a Co-Solvent Approach

This protocol describes a method for dissolving this compound for a standard coupling reaction.

  • Reagent Preparation : In a clean, dry vessel, weigh the required amount of this compound and the coupling reagent (e.g., HATU).

  • Initial Solvent Addition : Add a minimal amount of DMSO (e.g., 10-25% of the final required volume) to the vessel.

  • Dissolution : Gently swirl or sonicate the mixture until the solids are fully dissolved. Gentle warming to 30-40°C can be applied if necessary.

  • Dilution : Once dissolved, add the remaining volume of DMF or NMP to achieve the desired concentration for the coupling reaction.

  • Activation and Coupling : Add the appropriate base (e.g., DIPEA) to the dissolved amino acid solution to initiate activation, and immediately add the solution to the deprotected resin.

graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=11, color="#5F6368", fontcolor="#5F6368"];

}

Caption: Experimental workflow for dissolving this compound.

Protocol 2: Empirical Determination of Quantitative Solubility

If precise solubility data is required for your specific experimental conditions, the following protocol can be used.

  • Preparation : Prepare saturated solutions of this compound in a series of vials, each containing a different solvent or co-solvent mixture (e.g., DMF, NMP, DMF/DMSO 3:1).

  • Equilibration : Add an excess of this compound to a known volume of each solvent. Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation : Centrifuge the vials to pellet the undissolved solid.

  • Quantification : Carefully remove a known volume of the supernatant from each vial.

  • Analysis : Determine the concentration of this compound in the supernatant. This can be achieved by evaporating the solvent and weighing the residue, or by a suitable analytical technique such as HPLC with a standard curve.

  • Calculation : Calculate the solubility in mg/mL or mol/L for each solvent system.

References

Addressing stability issues of Bzl-ser(bzl)-OH in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues of Bzl-Ser(Bzl)-OH in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as N,O-dibenzyl-L-serine, is a derivative of the amino acid L-serine where both the amino and hydroxyl functional groups are protected by benzyl (Bzl) groups. This protection prevents unwanted side reactions during chemical synthesis.[1][2] Its primary application is as a building block in both solid-phase and solution-phase peptide synthesis.[3]

Q2: What are the general recommendations for storing this compound?

A2: For long-term storage, this compound should be kept in its solid, lyophilized form in a tightly sealed container, protected from moisture and light.[4][5] Recommended storage temperatures are between 2-8°C.[6] For short-term storage, room temperature is acceptable, but for periods longer than a few weeks, refrigeration at 4°C or freezing at -20°C is advised to maintain purity.[4][7]

Q3: How long can I store solutions of this compound?

A3: The stability of this compound in solution is highly dependent on the solvent, concentration, temperature, and the presence of impurities. As a general guideline, it is recommended to use freshly prepared solutions. If storage is necessary, solutions should be kept at 4°C or -20°C for no more than a few days.[4] One study has shown that a similar protected amino acid, Nα-Picoc-L-valine, was stable in DMF for 28 days under ambient conditions, as confirmed by 1H NMR.[8] However, it is best practice to perform a purity check if a solution has been stored for an extended period.

Q4: In which solvents is this compound soluble?

A4: this compound is generally soluble in a range of polar aprotic organic solvents. Its solubility has been noted in the following solvents:

SolventChemical Class
Dimethylformamide (DMF)Amide
Dichloromethane (DCM)Halogenated Hydrocarbon
ChloroformHalogenated Hydrocarbon
Ethyl Acetate (EtOAc)Ester
N-Methyl-2-pyrrolidone (NMP)Lactam
Dimethyl sulfoxide (DMSO)Sulfoxide

It has limited solubility in water and non-polar organic solvents.

Troubleshooting Guide: Stability Issues in Solution

This guide addresses common problems encountered when working with this compound in various solvents.

Problem 1: Gradual degradation of this compound in a stored solution.

  • Possible Cause:

    • Solvent Impurities: Trace amounts of water, acids, or bases in the solvent can catalyze the hydrolysis of the ester or the slow deprotection of the benzyl groups.

    • Temperature: Storage at room temperature or exposure to temperature fluctuations can accelerate degradation.[9]

    • Light Exposure: Although not extensively documented for this specific molecule, prolonged exposure to UV light can potentially lead to degradation of organic molecules.

  • Solution:

    • Use high-purity, anhydrous solvents.

    • Store solutions at low temperatures (4°C or -20°C).[4][7]

    • Protect solutions from light by using amber vials or wrapping the container in foil.

    • For critical applications, prepare solutions fresh before use.

Problem 2: Appearance of new peaks in HPLC analysis after dissolving this compound in a protic solvent like methanol or ethanol.

  • Possible Cause:

    • Transesterification: In the presence of an alcohol and a trace amount of acid or base, the benzyl ester of the carboxylic acid could undergo transesterification to form the corresponding methyl or ethyl ester.

    • Debenzylation: While generally stable, the benzyl ether protecting the hydroxyl group can be susceptible to cleavage under certain conditions, especially in the presence of catalytic impurities.

  • Solution:

    • Avoid prolonged storage in protic solvents. If a protic solvent is required for a reaction, use it immediately after preparation.

    • Whenever possible, use aprotic solvents like DMF, DCM, or acetonitrile for stock solutions.

Problem 3: Aggregation or precipitation of this compound from solution, especially at high concentrations.

  • Possible Cause:

    • Poor Solubility: The concentration of the solution may have exceeded the solubility limit of this compound in the chosen solvent.

    • Intermolecular Interactions: At high concentrations, protected amino acids can form intermolecular hydrogen bonds, leading to aggregation.

  • Solution:

    • Prepare more dilute solutions.

    • If aggregation is observed, gentle warming and sonication may help to redissolve the compound.

    • Consider using a stronger solvent for solubilization, such as DMF or NMP.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound in solution.

G This compound This compound H-Ser(Bzl)-OH H-Ser(Bzl)-OH This compound->H-Ser(Bzl)-OH Acid/Base Hydrolysis (N-debenzylation) Bzl-Ser-OH Bzl-Ser-OH This compound->Bzl-Ser-OH Hydrogenolysis (O-debenzylation) H-Ser-OH H-Ser-OH H-Ser(Bzl)-OH->H-Ser-OH Hydrogenolysis Bzl-Ser-OH->H-Ser-OH Acid/Base Hydrolysis

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Solution by HPLC

This protocol outlines a method to determine the stability of this compound in a specific solvent over time.

  • Materials:

    • This compound

    • High-purity solvent of interest (e.g., DMF, DCM, acetonitrile, methanol)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Volumetric flasks and pipettes

    • Autosampler vials

  • Procedure:

    • Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

    • Divide the stock solution into several aliquots in separate vials for analysis at different time points.

    • Store the vials under the desired conditions (e.g., room temperature, 4°C, -20°C).

    • At each time point (e.g., 0, 24, 48, 72 hours, 1 week), take one aliquot and dilute it to a suitable concentration for HPLC analysis.

    • Analyze the sample by HPLC using a gradient elution method (e.g., 10-90% B over 20 minutes) with UV detection at an appropriate wavelength (e.g., 214 nm and 254 nm).

    • Record the peak area of the this compound peak and any new peaks that appear.

    • Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0).

Protocol 2: Workflow for Troubleshooting this compound Solution Instability

The following diagram outlines a logical workflow for troubleshooting stability issues with this compound solutions.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Corrective Actions Observe Degradation Degradation observed in solution (e.g., new peaks in HPLC, color change) Check_Solvent Is the solvent anhydrous and high-purity? Observe Degradation->Check_Solvent Check_Storage Are storage conditions appropriate? (temperature, light exposure) Check_Solvent->Check_Storage Yes Use_New_Solvent Use fresh, anhydrous solvent Check_Solvent->Use_New_Solvent No Check_Concentration Is the concentration too high? Check_Storage->Check_Concentration Yes Optimize_Storage Store at low temperature (-20°C) and protect from light Check_Storage->Optimize_Storage No Dilute_Solution Prepare a more dilute solution Check_Concentration->Dilute_Solution Yes Prepare_Fresh Prepare solution fresh before each use Check_Concentration->Prepare_Fresh No

References

Identifying and removing common impurities in Bzl-ser(bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bzl-Ser(Bzl)-OH

Welcome to the technical support center for this compound (N,O-dibenzyl-L-serine). This guide provides troubleshooting advice and detailed protocols to help researchers identify and remove common impurities encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common impurities I might find in my this compound sample?

A1: Impurities in this compound typically arise from the synthesis process, which commonly involves the exhaustive benzylation of L-Serine. The most prevalent impurities include unreacted starting materials, partially reacted intermediates, and reaction by-products.

  • Starting Material: Unreacted L-Serine.

  • Partially Benzylated Intermediates: O-benzyl-L-serine and N-benzyl-L-serine.

  • Reagent-Related Impurities: Benzyl alcohol (formed from hydrolysis of benzyl chloride) and residual benzyl chloride.

  • Over-alkylation By-product: N,N-dibenzyl-L-serine benzyl ester, where the carboxylic acid is also esterified.

  • Enantiomeric Impurity: D-Bzl-Ser(Bzl)-OH, which can form if racemization occurs under the basic reaction conditions.

Q2: How can I quickly check the purity of my sample using Thin-Layer Chromatography (TLC)?

A2: TLC is an excellent first-pass technique to quickly assess the purity of your material and identify the presence of less-polar (e.g., benzyl alcohol) or more-polar (e.g., L-Serine) impurities. A standard protocol is provided in the "Experimental Protocols" section. The separation is based on polarity, as summarized in the table below.

Q3: My HPLC analysis shows multiple peaks. How do I identify them?

A3: HPLC provides a more accurate, quantitative measure of purity. A typical reversed-phase HPLC method will elute compounds based on their polarity. More polar compounds, like L-Serine, will have shorter retention times, while less polar, more hydrophobic compounds will have longer retention times. The D-enantiomer is a special case and requires a chiral HPLC method for separation. See the tables and protocols below for detailed guidance.

Q4: I suspect my sample has the D-enantiomer impurity. How can I confirm this?

A4: The presence of the D-enantiomer, Bzl-Ser(D-Bzl)-OH, must be confirmed using a chiral analytical method. Standard TLC or reversed-phase HPLC will not separate enantiomers. You must use a specialized Chiral HPLC column (e.g., a crown-ether-based stationary phase) or a derivatization method that converts the enantiomers into diastereomers, which can then be separated on a standard HPLC column. A detailed protocol for chiral HPLC is provided.[1][2]

Q5: What is the most effective way to remove polar impurities like L-Serine and O-benzyl-L-serine?

A5: Polar impurities are best removed by either recrystallization or column chromatography. During an aqueous workup after synthesis, a pH adjustment can help separate the amphoteric amino acid impurities from the desired product. For high purity, flash column chromatography using a silica gel stationary phase and a solvent gradient (e.g., hexane/ethyl acetate) is highly effective.

Q6: How can I remove non-polar impurities like benzyl alcohol or residual benzyl chloride?

A6: These less-polar impurities can be effectively removed using flash column chromatography, as they will elute much earlier than the desired product.[3] Recrystallization is also a powerful technique; selecting a solvent system where this compound has low solubility while the impurities remain in the mother liquor is key.

Data Presentation

The following tables summarize the expected characteristics of this compound and its common impurities, along with recommended starting conditions for analytical experiments.

Table 1: Common Impurities and Their Physicochemical Properties

Compound NameStructureMolecular Weight ( g/mol )PolarityNotes
This compound C₁₇H₁₉NO₃285.34ModerateDesired Product
L-SerineC₃H₇NO₃105.09Very HighUnreacted starting material.[4]
O-benzyl-L-serineC₁₀H₁₃NO₃195.21HighPartially benzylated intermediate.[5]
N-benzyl-L-serineC₁₀H₁₃NO₃195.21HighPartially benzylated intermediate.
Benzyl AlcoholC₇H₈O108.14LowBy-product of benzyl chloride hydrolysis.
Benzyl ChlorideC₇H₇Cl126.58LowExcess reagent.
D-Bzl-Ser(Bzl)-OHC₁₇H₁₉NO₃285.34ModerateEnantiomeric impurity; requires chiral separation.

Table 2: Typical Chromatographic Parameters for Impurity Analysis

CompoundAnalytical MethodTypical Mobile PhaseExpected Rf / Retention Time
L-SerineTLC (Silica)n-Butanol:Acetic Acid:H₂O (4:1:1)Low Rf (e.g., ~0.2-0.3)[6]
O-benzyl-L-serineTLC (Silica)n-Butanol:Acetic Acid:H₂O (4:1:1)Medium Rf (e.g., ~0.4-0.5)
This compound TLC (Silica)Hexane:Ethyl Acetate (1:1)Medium Rf (e.g., ~0.3-0.4)
Benzyl AlcoholTLC (Silica)Hexane:Ethyl Acetate (1:1)High Rf (e.g., ~0.6-0.7)
L-SerineRP-HPLC (C18)Acetonitrile/Water Gradient + 0.1% TFAEarly Elution
This compound RP-HPLC (C18)Acetonitrile/Water Gradient + 0.1% TFAMid Elution
Benzyl AlcoholRP-HPLC (C18)Acetonitrile/Water Gradient + 0.1% TFALate Elution
D-Bzl-Ser(Bzl)-OHChiral HPLCMethanol/Water + Perchloric AcidSeparated Peak from L-isomer[7]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for General Purity

  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dissolve a small amount of your this compound sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of ~2 mg/mL.

  • Spotting: Using a capillary tube, spot a small amount of the sample solution onto the TLC plate baseline. Also spot standards of expected impurities (e.g., L-serine, benzyl alcohol) if available.

  • Development:

    • System A (For polar impurities): Place the plate in a chamber saturated with a mobile phase of n-Butanol:Glacial Acetic Acid:Water (4:1:1 v/v/v) .[7]

    • System B (For non-polar impurities): Use a mobile phase of Hexane:Ethyl Acetate (1:1 v/v) .

  • Visualization:

    • First, view the dried plate under UV light (254 nm) to see UV-active compounds.

    • Next, stain the plate by dipping it into a ninhydrin solution and gently heating. Primary and secondary amines (L-Serine, O-benzyl-L-serine) will appear as colored spots (typically purple). The desired N,N-dibenzyl product will not stain with ninhydrin.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • Start with 30% B, ramp to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 30% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 30% Acetonitrile/Water) to a concentration of ~0.5 mg/mL and filter through a 0.22 µm syringe filter.

Protocol 3: Chiral HPLC for Enantiomeric Purity Analysis

  • Column: Chiral Stationary Phase (CSP) column, such as a crown-ether based column (e.g., ChiroSil® SCA(-)).[7]

  • Mobile Phase: Isocratic mixture of Methanol and Water (e.g., 84:16 v/v) containing a strong acid modifier (e.g., 5 mM Perchloric Acid).[7]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution of the sample in the mobile phase.

Protocol 4: Purification by Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of Ethyl Acetate in Hexane. Start with 100% Hexane and gradually increase the percentage of Ethyl Acetate (e.g., 0% -> 30%).

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading").

    • Pack a glass column with silica gel slurried in hexane.

    • Carefully add the dry-loaded sample to the top of the column.

    • Begin elution with 100% hexane, collecting fractions.

    • Gradually increase the polarity by adding more ethyl acetate to the mobile phase.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 5: Purification by Recrystallization

  • Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and upon heating (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, and mixtures like Ethyl Acetate/Hexane). An ideal solvent will fully dissolve the compound when hot but show low solubility when cold.

  • Procedure:

    • Dissolve the crude material in the minimum amount of the chosen hot solvent.

    • If the solution is colored or contains insoluble particulates, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.

    • Collect the resulting crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Visualizations

Workflow cluster_start Initial State cluster_analysis Purity Analysis cluster_decision Troubleshooting cluster_purification Purification Steps cluster_end Final Product Crude Crude this compound Sample TLC Perform TLC Analysis (Protocol 1) Crude->TLC HPLC Perform RP-HPLC (Protocol 2) TLC->HPLC Decision Purity > 98%? HPLC->Decision Column Column Chromatography (Protocol 4) Decision->Column No (Multiple Impurities) Pure Pure this compound Decision->Pure Column->HPLC Recrystal Recrystallization (Protocol 5) Column->Recrystal Recrystal->HPLC Chiral Chiral HPLC for Enantiomeric Purity (Protocol 3) Pure->Chiral Check Enantiomeric Purity if required

Caption: Workflow for the analysis and purification of this compound.

Impurity_Logic cluster_synthesis Synthesis Reaction cluster_products Potential Reaction Outcomes cluster_impurities Resulting Impurities Start L-Serine + Excess Benzyl Chloride + Base Desired This compound (Product) Start->Desired Incomplete Incomplete Reaction Start->Incomplete SideReaction Side Reactions Start->SideReaction Racemization Racemization Start->Racemization Imp_Polar Unreacted L-Serine O-benzyl-L-serine N-benzyl-L-serine Incomplete->Imp_Polar leads to Imp_NonPolar Benzyl Alcohol Benzyl Chloride SideReaction->Imp_NonPolar leads to Imp_D D-Bzl-Ser(Bzl)-OH Racemization->Imp_D leads to

Caption: Logical relationships between synthesis and common impurity formation.

References

Analytical methods for assessing the purity of Bzl-ser(bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive methods and troubleshooting advice for assessing the purity of N-Benzyl-O-benzyl-L-serine (Bzl-Ser(Bzl)-OH).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: A multi-faceted approach is recommended to ensure the comprehensive assessment of this compound purity. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and identify any related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify organic impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • Elemental Analysis: To confirm the elemental composition (C, H, N) against theoretical values.

  • Melting Point Analysis: To check for the presence of impurities, which can depress and broaden the melting range.

  • Specific Rotation: To confirm the chiral integrity of the L-enantiomer.

Q2: What are the expected physicochemical properties for pure this compound?

A2: Pure this compound is typically a white to off-white solid. Key properties are summarized below.

PropertyExpected Value
Molecular Formula C₁₇H₁₉NO₃[1][2][3][4]
Molecular Weight 285.34 g/mol [1][2][5]
Appearance White to off-white solid
Melting Point ~227 °C (decomposition)
Specific Rotation [α]²⁰/D +6.5 to +8.0° (c=2, 1mol/L HCl)

Q3: How can I interpret the ¹H NMR spectrum of this compound to assess purity?

A3: The ¹H NMR spectrum provides a detailed fingerprint of the molecule. For this compound, you should look for specific peaks corresponding to the different protons in the structure. The absence of unexpected signals is a strong indicator of high purity. Key signals to verify include the aromatic protons of the two benzyl groups, the methine proton of the serine backbone, and the methylene protons. Significant deviations in chemical shifts or the presence of additional peaks may indicate impurities or structural isomers.

Troubleshooting Guide

Problem 1: My HPLC chromatogram shows multiple unexpected peaks.

  • Potential Cause 1: Contaminated Mobile Phase or System. Impurities in the solvent or residue in the HPLC system can introduce extraneous peaks.

    • Solution: Prepare fresh mobile phase using HPLC-grade solvents. Flush the system thoroughly, first with a strong solvent (like isopropanol or methanol) and then with the mobile phase until the baseline is stable.

  • Potential Cause 2: Sample Degradation. this compound, like many amino acid derivatives, can degrade under certain conditions (e.g., harsh pH, high temperature).

    • Solution: Ensure the sample is fresh and has been stored correctly. Prepare the sample solution just before analysis. Consider using a buffered mobile phase to maintain a stable pH.

  • Potential Cause 3: Presence of Synthesis-Related Impurities. Side-products from the synthesis, such as incompletely benzylated serine or starting materials, may be present.

    • Solution: Review the synthetic route to anticipate potential impurities. Use a reference standard of this compound to confirm the retention time of the main peak. Mass spectrometry coupled with HPLC (LC-MS) can help identify the molecular weights of the impurity peaks.

Problem 2: The elemental analysis results for my sample do not match the theoretical values.

  • Potential Cause 1: Incomplete Combustion. If the sample does not combust completely, the measured percentages of C, H, and N will be inaccurate.

    • Solution: Ensure the instrument is functioning correctly and is properly calibrated. Using a combustion aid may be necessary. Rerun the analysis with a fresh sample.

  • Potential Cause 2: Presence of Inorganic Impurities or Residual Solvents. Salts or trapped solvent molecules (e.g., water, ethyl acetate) can alter the elemental composition.

    • Solution: Dry the sample thoroughly under a high vacuum before analysis. ¹H NMR can be used to check for the presence of residual organic solvents. Thermogravimetric analysis (TGA) can also quantify volatile content.

  • Potential Cause 3: The sample is impure. The deviation could be a true reflection of chemical impurities.

    • Solution: Correlate the elemental analysis data with results from other techniques like HPLC and NMR to identify and quantify the impurities.

Experimental Protocols & Data

High-Performance Liquid Chromatography (HPLC)

This method is designed to determine the purity of this compound by separating it from potential impurities.

Table 1: Illustrative HPLC Method Parameters

ParameterCondition
Column C18 reversed-phase, 250 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile
Gradient Start at 30% B, ramp to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of this compound in 1 mL of 50:50 Water:Acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the structural integrity of the compound.

Table 2: Expected NMR Chemical Shifts (Illustrative) Note: Spectra are typically run in solvents like CDCl₃ or DMSO-d₆. Chemical shifts are relative to TMS (0 ppm).

Assignment ¹H NMR Shift (ppm) ¹³C NMR Shift (ppm)
Aromatic (C₆H₅)7.20 - 7.40 (m, 10H)127 - 138
-O-CH₂ -Ph~4.50 (s, 2H)~73
-NH-CH₂ -Ph~3.80 (d, 1H), ~3.60 (d, 1H)~53
α-CH~3.90 (t, 1H)~56
β-CH₂~3.70 (dd, 1H), ~3.50 (dd, 1H)~70
COOH>10 (br s, 1H)~173
Elemental Analysis

This technique verifies the elemental composition of the purified compound.

Table 3: Theoretical Elemental Composition of C₁₇H₁₉NO₃

ElementTheoretical Percentage
Carbon (C) 71.56%
Hydrogen (H) 6.71%
Nitrogen (N) 4.91%
Oxygen (O) 16.82%

Visualized Workflows

The following diagrams illustrate the standard procedures for purity assessment and troubleshooting.

Purity_Assessment_Workflow cluster_0 Initial Analysis cluster_1 Secondary Confirmation cluster_2 Results Evaluation Start Synthesized this compound Sample HPLC HPLC Purity Check Start->HPLC NMR 1H NMR Structural ID Start->NMR MS Mass Spec (MW Verification) Start->MS Decision Purity > 98% and All Data Consistent? HPLC->Decision NMR->Decision MS->Decision Elemental Elemental Analysis MeltingPoint Melting Point Rotation Specific Rotation Pass Material Passes QC Decision->Pass Yes Fail Troubleshoot / Repurify Decision->Fail No Fail->Elemental Fail->MeltingPoint Fail->Rotation

Caption: General workflow for the purity assessment of this compound.

HPLC_Troubleshooting Start Unexpected Peaks in HPLC Chromatogram Q1 Is the baseline stable and clean in a blank run? Start->Q1 A1_Yes System & Mobile Phase OK Q1->A1_Yes Yes A1_No Clean System & Prepare Fresh Mobile Phase Q1->A1_No No Q2 Was the sample freshly prepared? A1_Yes->Q2 A2_Yes Sample prep likely OK Q2->A2_Yes Yes A2_No Re-prepare sample immediately before injection Q2->A2_No No Q3 Do peaks have expected mass in LC-MS? A2_Yes->Q3 A3_Yes Impurity is an isomer or related compound Result Identify impurity and optimize purification A3_Yes->Result A3_No Impurity is unrelated (e.g., reagent, solvent) A3_No->Result

Caption: Decision tree for troubleshooting unexpected HPLC results.

References

Validation & Comparative

A Head-to-Head Battle in Peptide Synthesis: Bzl-Ser(Bzl)-OH vs. Fmoc-Ser(tBu)-OH in SPPS Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protected amino acid building blocks is a critical determinant of the final peptide's yield and purity. For the incorporation of serine, two derivatives, Boc-Ser(Bzl)-OH and Fmoc-Ser(tBu)-OH, represent the cornerstone of the two dominant SPPS strategies: Boc/Bzl and Fmoc/tBu, respectively. This guide provides an objective comparison of their performance, supported by established principles of peptide chemistry and experimental insights, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic needs.

While direct head-to-head quantitative comparisons for the synthesis of the same peptide are limited in publicly available literature, a comprehensive analysis can be constructed from the well-documented chemical principles and known side reactions associated with each strategy.[1]

Core Chemical Differences: A Tale of Two Strategies

The fundamental distinction between Boc-Ser(Bzl)-OH and Fmoc-Ser(tBu)-OH lies in their orthogonal versus quasi-orthogonal protection schemes.[2][3]

  • Boc-Ser(Bzl)-OH is employed in the Boc/Bzl strategy , a classic approach that relies on graded acid lability for deprotection. The Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the side-chain benzyl (Bzl) group requires a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[1][4] This is considered a "quasi-orthogonal" system.[5]

  • Fmoc-Ser(tBu)-OH is central to the Fmoc/tBu strategy , which offers a fully orthogonal system.[5][] The Nα-Fmoc group is labile to a base, commonly piperidine, while the tert-butyl (tBu) side-chain protecting group is removed with an acid like TFA, typically during the final cleavage from the resin.[7]

This difference in deprotection chemistry has profound implications for the synthesis of various peptides, particularly those with sensitive residues.

Performance and Efficiency: A Comparative Overview

The choice between these two serine derivatives often hinges on the specific peptide sequence, its length, and its hydrophobicity.

FeatureBoc-Ser(Bzl)-OH (Boc/Bzl Strategy)Fmoc-Ser(tBu)-OH (Fmoc/tBu Strategy)
Nα-Protection Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Nα-Deprotection Acid-labile (e.g., TFA)Base-labile (e.g., 20% piperidine in DMF)
Side-Chain Protection Bzl (Benzyl)tBu (tert-Butyl)
Side-Chain Deprotection Strong acid-labile (e.g., HF)Acid-labile (e.g., TFA)
Orthogonality Quasi-orthogonalFully orthogonal[2][3]
Advantages Effective for synthesizing long or hydrophobic peptides prone to aggregation.[5]Milder Nα-deprotection conditions, suitable for acid-sensitive peptides (e.g., phosphopeptides).[5]
Disadvantages Harsh final cleavage conditions can degrade sensitive residues. Requires specialized equipment.[5]Aggregation can be an issue for long or hydrophobic sequences.[8]

Potential Side Reactions: A Critical Consideration

The efficiency of SPPS is often dictated by the prevalence of side reactions. Both strategies present distinct challenges concerning the incorporation of serine.

Racemization

Serine is susceptible to racemization, and the conditions of the SPPS cycle can influence its chiral integrity. While the urethane-based nature of both Boc and Fmoc protecting groups helps to suppress racemization during activation and coupling, the choice of base in Fmoc-SPPS can be critical.[9] The use of diisopropylethylamine (DIPEA) as a base has been reported to potentially induce racemization in the coupling of Fmoc-Ser(tBu)-OH.[10] In Boc-SPPS, the choice of coupling reagents and additives like HOBt is crucial for minimizing racemization.[4]

β-Elimination

A significant side reaction for serine is β-elimination, which leads to the formation of dehydroalanine (Dha). This is particularly a concern under the basic conditions used for Fmoc deprotection.[11] The resulting Dha is a reactive species that can lead to undesired byproducts. Phosphorylated serine residues are especially prone to this side reaction.[11] The standard tert-butyl (tBu) protecting group on Fmoc-Ser(tBu)-OH is generally effective at preventing this side reaction under normal conditions.[11]

Other Side Reactions
  • Boc/Bzl Strategy: The repetitive use of TFA for Boc deprotection can lead to the gradual cleavage of acid-labile side-chain protecting groups. The harsh final cleavage with HF can also cause degradation of sensitive amino acid residues.[9]

  • Fmoc/tBu Strategy: For hydrophobic and aggregation-prone peptides, the neutral peptide backbone after base-mediated Fmoc deprotection can facilitate the formation of secondary structures like β-sheets, leading to incomplete coupling and deprotection.[8] In contrast, the protonated N-terminus after acid deprotection in the Boc strategy can help disrupt these interactions.[8]

Experimental Protocols

The following are generalized protocols for the incorporation of Boc-Ser(Bzl)-OH and Fmoc-Ser(tBu)-OH in manual solid-phase peptide synthesis.

Boc-SPPS Cycle for Boc-Ser(Bzl)-OH Incorporation

This protocol outlines a general cycle for the incorporation of a Boc-Ser(Bzl)-OH residue into a peptide chain on a solid support, such as a PAM resin.[4]

  • Resin Preparation: Swell the resin in dichloromethane (DCM).

  • Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes, drain, and then treat with a fresh portion of the same solution for 20-30 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin sequentially with DCM, isopropanol, and N,N-dimethylformamide (DMF).

  • Neutralization: Neutralize the N-terminal ammonium trifluoroacetate salt by washing the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF.

  • Washing: Wash the resin with DMF to remove excess base.

  • Coupling: In a separate vessel, dissolve Boc-Ser(Bzl)-OH (2-4 equivalents relative to the resin loading) and an activating agent such as HBTU (2-4 equivalents) in DMF. Add DIEA (4-8 equivalents) to the solution to pre-activate the amino acid. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Resin Peptide-Resin (N-term Boc protected) Deprotection Deprotection (25-50% TFA in DCM) Resin->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Neutralization (5-10% DIEA) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling (Boc-Ser(Bzl)-OH, HBTU, DIEA in DMF) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Next Cycle or Final Cleavage Wash3->NextCycle

Boc-SPPS Workflow for Serine Incorporation
Fmoc-SPPS Cycle for Fmoc-Ser(tBu)-OH Incorporation

This protocol outlines a general cycle for the incorporation of an Fmoc-Ser(tBu)-OH residue into a peptide chain on a solid support, such as a Rink Amide resin.[8]

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20-40% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF to ensure complete removal of piperidine and its byproducts.

  • Coupling: In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents), a coupling reagent such as HBTU or HATU (3-5 equivalents), and a base like DIEA (6-10 equivalents) in DMF or N-methylpyrrolidone (NMP).

  • Activation and Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

Resin Peptide-Resin (N-term Fmoc protected) Deprotection Fmoc Deprotection (20-40% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling (Fmoc-Ser(tBu)-OH, HBTU/HATU, DIEA in DMF/NMP) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 NextCycle Next Cycle or Final Cleavage Wash2->NextCycle

Fmoc-SPPS Workflow for Serine Incorporation

Conclusion

The choice between Boc-Ser(Bzl)-OH and Fmoc-Ser(tBu)-OH is intrinsically linked to the selection of the overall SPPS strategy.

  • Fmoc-Ser(tBu)-OH is the industry standard for routine Fmoc-based SPPS due to the milder conditions of the fully orthogonal Fmoc/tBu strategy.[7] This approach is particularly advantageous for the synthesis of peptides containing acid-sensitive modifications. However, for long or hydrophobic sequences, aggregation can be a significant hurdle.

  • Boc-Ser(Bzl)-OH , as part of the Boc/Bzl strategy, remains a powerful option, especially for overcoming the challenges of peptide aggregation in difficult sequences.[8] The trade-off is the harsher final cleavage conditions required, which may not be suitable for all peptides.

Ultimately, the optimal choice depends on a careful evaluation of the target peptide's properties and the synthetic challenges it may present. Researchers should consider the potential for side reactions and choose the strategy that offers the highest likelihood of obtaining the desired peptide in good yield and purity.

References

Comparative analysis of different protecting groups for serine in peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yields and purity. This guide offers a comparative analysis of the most commonly employed protecting groups for the hydroxyl functionality of serine, providing experimental insights and detailed methodologies to inform your synthetic strategy.

The hydroxyl group of serine is a reactive moiety that, if left unprotected, can lead to undesirable side reactions during peptide synthesis, such as O-acylation, ultimately compromising the integrity of the final peptide. The choice of a suitable protecting group is therefore a critical consideration, dictated by the overall synthetic approach, the peptide sequence, and the desired final product. This guide focuses on the three most prevalent protecting groups for serine: Benzyl (Bzl), tert-butyl (tBu), and Trityl (Trt), primarily within the context of the widely adopted Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Comparative Performance of Serine Protecting Groups

The selection of a serine protecting group significantly influences coupling efficiency, the propensity for side reactions such as racemization and β-elimination, and the conditions required for final cleavage. The following table summarizes the key performance characteristics of the Benzyl, tert-butyl, and Trityl protecting groups.

FeatureBenzyl (Bzl)tert-Butyl (tBu)Trityl (Trt)
Primary Synthetic Strategy Boc/BzlFmoc/tBuFmoc/tBu
Cleavage Conditions Strong acid (e.g., HF, TFMSA)Strong acid (e.g., TFA)Mild acid (e.g., 1% TFA in DCM)
Orthogonality in Fmoc SPPS Not orthogonal (requires separate, harsh deprotection)OrthogonalOrthogonal, with potential for selective on-resin deprotection
Coupling Efficiency Generally highHigh, but can be sequence-dependentGenerally high; bulky nature can sometimes hinder coupling in sterically demanding sequences
Racemization Risk Can be a concern, especially with certain coupling reagents and harsh deprotection conditionsLow, but can be induced by some bases like DIPEA during coupling.[1]Generally low; bulky group can offer some steric protection
β-Elimination Risk Low under standard coupling conditionsLow under standard conditions, but can be significant for phosphorylated serine.[2][3]Low; bulky group can disfavor the conformation required for elimination
Effect on Aggregation MinimalCan contribute to aggregation in hydrophobic sequencesBulky group can disrupt interchain hydrogen bonding and reduce aggregation.[4]
Key Advantages Stable to a wide range of reagents used in solution-phase synthesisHigh stability to the basic conditions of Fmoc deprotection; widely used and cost-effective.[5]Facile cleavage under mild conditions allows for the synthesis of protected peptide fragments and on-resin side-chain modifications.[6]
Key Disadvantages Requires harsh cleavage conditions that can damage sensitive peptides; not suitable for standard Fmoc SPPSRequires strong acid for final cleavageCan be prematurely cleaved under certain conditions; steric hindrance may affect coupling kinetics

Experimental Protocols

Detailed and consistent experimental protocols are crucial for the successful synthesis of peptides. Below are generalized methodologies for the incorporation of serine with different protecting groups in a standard Fmoc-SPPS workflow, followed by cleavage and analysis.

Protocol 1: Coupling of Fmoc-Ser(PG)-OH Derivatives

This protocol describes the manual coupling of a protected serine residue to a growing peptide chain on a solid-phase resin (e.g., Rink Amide resin).

1. Resin Swelling and Fmoc Deprotection:

  • Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
  • Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes, then drain the solution.
  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes to ensure complete Fmoc deprotection.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve the desired Fmoc-Ser(PG)-OH (3 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 2.9 equivalents), and an additive (e.g., HOBt, 3 equivalents) in a minimal amount of DMF.
  • Add a tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA, 6 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates complete coupling.

3. Washing:

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.

Protocol 2: On-Resin Deprotection of the Trityl Group

The high acid lability of the Trityl group allows for its selective removal while the peptide is still attached to the resin.

  • Wash the peptide-resin with DCM.

  • Treat the resin with a solution of 1-2% TFA in DCM containing a scavenger such as Triisopropylsilane (TIS) (1-5%).

  • Agitate the mixture for 5-10 minutes at room temperature. Repeat the treatment until deprotection is complete, monitoring by HPLC analysis of a small cleaved sample.

  • Wash the resin thoroughly with DCM and DMF to remove the cleaved Trityl groups and residual acid.

Protocol 3: Peptide Cleavage and Global Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

1. Resin Preparation:

  • Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

2. Cleavage:

  • Prepare a cleavage cocktail appropriate for the protecting groups used. For tBu and Trt groups, a common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. For Bzl groups, strong acids like HF are required, which necessitates specialized equipment and safety precautions.
  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
  • Agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the TFA solution containing the cleaved peptide.
  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
  • Centrifuge the ether suspension to pellet the peptide.
  • Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting groups.
  • Dry the crude peptide under vacuum.

Protocol 4: HPLC Analysis of Crude Peptide

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the synthesized peptide and identifying any side products.[4][6][7][8][9]

1. Sample Preparation:

  • Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

2. HPLC Conditions:

  • Column: C18 reversed-phase column.
  • Mobile Phase A: 0.1% TFA in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a typical starting point, but should be optimized based on the peptide's hydrophobicity.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).

3. Data Analysis:

  • Integrate the peak areas in the chromatogram. The purity of the peptide is calculated as the percentage of the area of the main peak relative to the total area of all peaks. Side products such as deletion sequences or products of β-elimination will appear as separate peaks.

Visualization of Key Processes

To further clarify the workflows and decision-making processes in peptide synthesis, the following diagrams illustrate the general SPPS cycle and a logical approach to selecting a serine protecting group.

SPPS_Workflow Resin Resin SwollenResin Swell Resin (DMF) Resin->SwollenResin Deprotection Fmoc Deprotection (20% Piperidine/DMF) SwollenResin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Couple Fmoc-Ser(PG)-OH (HBTU/DIPEA) Washing1->Coupling Washing2 Wash (DMF/DCM) Coupling->Washing2 Cycle Repeat Cycle (n-1 times) Washing2->Cycle Cycle->Deprotection Next Amino Acid Cleavage Cleavage & Global Deprotection (TFA Cocktail) Cycle->Cleavage Final Amino Acid Purification Purification (HPLC) Cleavage->Purification

A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Protecting_Group_Selection Start Start: Need to incorporate Serine ProtectedFragment Protected Peptide Fragment Needed? Start->ProtectedFragment OnResinMod On-Resin Side-Chain Modification? ProtectedFragment->OnResinMod No UseTrt Use Fmoc-Ser(Trt)-OH ProtectedFragment->UseTrt Yes AggregationRisk High Risk of Aggregation? OnResinMod->AggregationRisk No OnResinMod->UseTrt Yes UseTBu Use Fmoc-Ser(tBu)-OH AggregationRisk->UseTBu No ConsiderTrt Consider Fmoc-Ser(Trt)-OH AggregationRisk->ConsiderTrt Yes

A decision tree for selecting the appropriate serine protecting group.

Conclusion

The choice of a protecting group for serine is a critical parameter in peptide synthesis that directly impacts the efficiency and outcome of the process. For routine Fmoc-SPPS, the tert-butyl (tBu) group offers a robust and reliable option with a low risk of premature cleavage. The Benzyl (Bzl) group, while historically significant, is now primarily used in Boc-based strategies and solution-phase synthesis due to its requirement for harsh cleavage conditions. The Trityl (Trt) group has emerged as a versatile tool, particularly for the synthesis of complex peptides. Its high acid lability allows for the preparation of protected peptide fragments and facilitates on-resin modifications, while its steric bulk can be advantageous in mitigating aggregation. By carefully considering the factors outlined in this guide and employing the appropriate experimental protocols, researchers can optimize their peptide synthesis strategies and achieve their desired target molecules with high fidelity.

References

Validating the Synthesis of N-Benzyloxycarbonyl-O-benzyl-L-serine (Z-Ser(Bzl)-OH): A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of protected amino acids is a critical prerequisite for the generation of high-quality peptides. N-Benzyloxycarbonyl-O-benzyl-L-serine, often abbreviated as Z-Ser(Bzl)-OH, is a key building block in peptide synthesis.[1] Its purity and structural integrity directly impact the outcome of subsequent peptide chain elongation. This guide provides a comparative overview of the essential analytical techniques used to validate the synthesis of Z-Ser(Bzl)-OH, complete with experimental protocols and comparative data.

The validation process relies on a suite of orthogonal analytical methods to confirm the identity, purity, and structure of the synthesized compound.[2][3] These techniques primarily include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Infrared (IR) Spectroscopy to identify functional groups.[2][4]

Data Presentation: A Comparative Summary of Analytical Data

The following tables summarize typical quantitative data obtained from the analysis of synthesized Z-Ser(Bzl)-OH and provide a comparison with other commonly used protected serine derivatives, such as Boc-Ser(Bzl)-OH and Fmoc-Ser(Bzl)-OH.

Table 1: High-Performance Liquid Chromatography (HPLC) Data

ParameterZ-Ser(Bzl)-OHBoc-Ser(Bzl)-OHFmoc-Ser(Bzl)-OH
Purity (%) > 98.0≥98.0> 98.0
Typical Retention Time (min) 10-1512-1815-20
Column C18 Reversed-PhaseC18 Reversed-Phase[5]C18 Reversed-Phase
Mobile Phase Acetonitrile/Water with 0.1% TFAAcetonitrile/Water with 0.1% TFA[5]Acetonitrile/Water with 0.1% TFA

Table 2: Mass Spectrometry (MS) Data

ParameterZ-Ser(Bzl)-OHBoc-Ser(Bzl)-OHFmoc-Ser(Bzl)-OH
Molecular Formula C₁₈H₁₉NO₅C₁₅H₂₁NO₅[6][7][8]C₂₅H₂₃NO₅[9]
Molecular Weight ( g/mol ) 329.35295.33[6][7][8][10]417.45[9]
Observed Mass [M+H]⁺ 330.13296.15418.16
Ionization Technique ESI or MALDI[4]ESI or MALDIESI or MALDI

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, CDCl₃)

Proton AssignmentZ-Ser(Bzl)-OH (Expected δ ppm)Boc-Ser(Bzl)-OH (δ ppm)
Aromatic (Bzl & Z groups) 7.25-7.40 (m, 10H)7.28-7.35 (m, 5H)
-NH (Amide) ~5.5 (d, 1H)~5.4 (d, 1H)
-CH₂- (Z group) ~5.1 (s, 2H)-
-CH- (α-proton) ~4.4 (m, 1H)~4.3 (m, 1H)
-CH₂- (Bzl group) ~4.5 (s, 2H)~4.5 (s, 2H)
-CH₂- (β-protons) ~3.8 (m, 2H)~3.7 (m, 2H)
-C(CH₃)₃ (Boc group) -1.45 (s, 9H)[11]

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 4: Infrared (IR) Spectroscopy Data

Functional GroupZ-Ser(Bzl)-OH (Expected Wavenumber, cm⁻¹)Boc-Ser(Bzl)-OH (Typical Wavenumber, cm⁻¹)
O-H Stretch (Carboxylic Acid) 3300-2500 (broad)3300-2500 (broad)
N-H Stretch (Amine) ~3350~3350
C=O Stretch (Urethane & Carboxylic Acid) ~1720, ~1690~1715, ~1695
C-O Stretch (Ether & Ester) 1250-10001250-1000
Aromatic C-H Bending 750-700, 900-675750-700, 900-675

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generally applicable and should be optimized for the specific instrumentation and sample characteristics.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for determining the purity of the synthesized Z-Ser(Bzl)-OH by separating it from any starting materials, by-products, or degradation products.[5]

  • Instrumentation: A standard HPLC system with a UV detector.[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[4]

  • Gradient: A typical gradient would be 5% to 95% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like acetonitrile/water. Filter the sample through a 0.45 µm syringe filter before injection.[5]

  • Data Analysis: Purity is determined by integrating the area of the main peak and expressing it as a percentage of the total integrated peak area.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized Z-Ser(Bzl)-OH, thereby verifying its identity.[2]

  • Instrumentation: An electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.[4]

  • Ionization Source: ESI is commonly used for this type of molecule.[4]

  • Mass Analyzer: Time-of-flight (TOF) or quadrupole analyzers are suitable.[4]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The sample is then infused into the mass spectrometer.

  • Data Analysis: The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. The observed mass should be within the expected range of the calculated exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, allowing for the confirmation of the protecting groups and the overall integrity of the amino acid derivative.

  • Instrumentation: A 300 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Provides information on the number and types of protons and their neighboring environments. Key signals to verify include the aromatic protons of the benzyl and benzyloxycarbonyl groups, the α-proton, the β-protons of the serine backbone, and the amide proton.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Data Analysis: Compare the observed chemical shifts, multiplicities, and integrations with the expected values for the target structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups in the molecule.[12]

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film.

  • Data Analysis: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, the C=O stretches of the urethane and carboxylic acid, and the C-O stretches of the ether and ester groups.

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the analytical validation process for synthesized Z-Ser(Bzl)-OH.

G cluster_synthesis Synthesis Phase cluster_validation Analytical Validation Phase Synthesis Synthesis of Z-Ser(Bzl)-OH Workup Work-up & Crude Purification Synthesis->Workup HPLC HPLC Purity Check Workup->HPLC MS Mass Spectrometry Workup->MS NMR NMR Spectroscopy Workup->NMR IR IR Spectroscopy Workup->IR Final_Product Validated Z-Ser(Bzl)-OH HPLC->Final_Product MS->Final_Product NMR->Final_Product IR->Final_Product G cluster_product Synthesized Product cluster_techniques Analytical Techniques cluster_info Information Obtained Product Z-Ser(Bzl)-OH HPLC HPLC Product->HPLC MS Mass Spec Product->MS NMR NMR Product->NMR IR IR Spec Product->IR Purity Purity & Impurity Profile HPLC->Purity MolWeight Molecular Weight MS->MolWeight Structure Chemical Structure NMR->Structure FuncGroups Functional Groups IR->FuncGroups

References

A Comparative Guide to the Characterization of Peptides Synthesized with Benzyl-Protected Serine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of protecting groups in solid-phase peptide synthesis (SPPS) is a critical decision that influences the purity, yield, and side-product profile of the final peptide. This guide provides an objective comparison of peptides synthesized using serine with a benzyl (Bzl) side-chain protecting group, typically in the form of Boc-L-Ser(Bzl)-OH, against the widely used tert-butyl (tBu) protected alternative, Fmoc-L-Ser(tBu)-OH.

The characterization of the final peptide reveals the consequences of these different strategic choices during synthesis. While both approaches can yield the desired product, the nature and quantity of impurities can differ significantly, necessitating a robust analytical workflow to ensure peptide quality.

Performance Comparison: Ser(Bzl) vs. Ser(tBu)

The primary distinction lies in the overall synthesis strategy each protecting group is a part of: the Boc/Bzl strategy is the classic approach relying on graded acid lability, while the Fmoc/tBu strategy offers an orthogonal system with base-labile Nα-protection.[1][2] This fundamental difference dictates the conditions for deprotection and cleavage, which in turn affects the side-reaction profile of the synthesized peptide.

FeatureSerine Protection Strategy: Boc-Ser(Bzl)-OHSerine Protection Strategy: Fmoc-Ser(tBu)-OHImplication for Final Peptide Characterization
Nα-Protecting Group Boc (tert-Butoxycarbonyl)Fmoc (9-Fluorenylmethyloxycarbonyl)Orthogonality of Fmoc/tBu strategy generally leads to cleaner crude peptides.
Side-Chain Protection Bzl (Benzyl ether)tBu (tert-Butyl ether)Benzyl group requires strong acid for removal, which can lead to more side reactions.[3]
Nα-Deprotection Acid-labile (e.g., TFA)Base-labile (e.g., Piperidine)Milder, base-mediated Fmoc deprotection minimizes acid-catalyzed side reactions during synthesis cycles.
Final Cleavage/Deprotection Strong acid (e.g., Anhydrous HF, TFMSA)[4][5]Moderate acid (e.g., 95% TFA)[1]Harsh HF cleavage for Ser(Bzl) can generate more complex impurities that need to be identified and separated during characterization.
Common Side Reactions - Acid-catalyzed N-O acyl shift at Ser/Thr residues.[6]- Alkylation of sensitive residues (Trp, Met) by carbocations generated during cleavage.[5]- Aspartimide formation (especially in Asp-Ser sequences).[5][6]- Diketopiperazine formation at the dipeptide stage.[6]- β-elimination under basic conditions, although more common with other protecting groups.[7]- Aspartimide formation .[6]HPLC and Mass Spectrometry are crucial for detecting and quantifying these byproducts.[8][9] Chiral HPLC may be needed to detect racemization.[10]
Automation Compatibility Less common for modern commercial synthesizers.[1]Standard for automated synthesizers.[1]N/A
Handling Precautions Requires specialized HF-resistant apparatus for cleavage.[1]Standard laboratory glassware is sufficient.[1]N/A

Experimental Protocols

A comprehensive characterization of a synthesized peptide, regardless of the protecting group strategy, involves a multi-step analytical workflow to confirm its identity, purity, and quantity.

Solid-Phase Peptide Synthesis (SPPS) using Boc-Ser(Bzl)-OH (Manual Protocol)

This protocol outlines the manual synthesis on a methylbenzhydrylamine (MBHA) resin for a C-terminal amide peptide.[1]

  • Resin Swelling: Swell MBHA resin (1 g, 0.5 mmol/g) in dichloromethane (DCM) for 1 hour.

  • Boc Deprotection:

    • Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes.

    • Follow with a 30-minute treatment with 50% TFA in DCM.

    • Wash the resin with DCM and isopropanol (IPA), followed by DCM.

  • Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.

  • Amino Acid Coupling (e.g., Boc-Ser(Bzl)-OH):

    • Activate Boc-Ser(Bzl)-OH (2 mmol) with a coupling agent like HBTU (1.95 mmol) and HOBt (2 mmol) in the presence of DIEA (3 mmol) in N,N-dimethylformamide (DMF).

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Dry the peptide-resin under vacuum.

    • Place the resin in an HF-resistant vessel. Add a scavenger like anisole.

    • Perform the cleavage using anhydrous hydrogen fluoride (HF) at 0°C for 1 hour.

    • Evaporate the HF under vacuum.

  • Peptide Precipitation and Purification:

    • Triturate the residue with cold diethyl ether to precipitate the crude peptide.

    • Wash the precipitate with ether and then dissolve in an aqueous solution for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide Characterization Workflow

The purity and identity of the final peptide product are assessed using a combination of analytical techniques.[7][8][11][12]

  • Sample Preparation: The lyophilized crude peptide is dissolved in an appropriate solvent (e.g., water with a small amount of acetonitrile or DMSO).

  • RP-HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a set time (e.g., 30 minutes).

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Purpose: To determine the purity of the peptide by separating it from deletion sequences, incompletely deprotected species, and other synthesis-related impurities.

  • Mass Spectrometry (MS) Analysis:

    • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Analysis: The HPLC eluent is directed into the mass spectrometer (LC-MS). The observed molecular weight of the main peak is compared to the calculated theoretical mass of the target peptide.

    • Purpose: To confirm the identity and molecular weight of the synthesized peptide and to identify the mass of any impurities observed in the HPLC chromatogram.

  • Tandem MS (MS/MS) Sequencing:

    • The parent ion of the target peptide is isolated and fragmented.

    • The resulting fragment ions (b- and y-ions) are analyzed to confirm the amino acid sequence.

    • Purpose: To verify the primary structure of the peptide.

  • Amino Acid Analysis (AAA):

    • The peptide is hydrolyzed into its constituent amino acids using strong acid (e.g., 6N HCl).

    • The amino acid composition is determined by chromatography and compared to the theoretical composition.

    • Purpose: To confirm the relative abundance of each amino acid in the peptide.

Visualizations

The following diagrams illustrate the key workflows and chemical principles discussed.

Peptide_Characterization_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analytical Characterization cluster_result Final Product Synthesis Solid-Phase Peptide Synthesis (Boc-Ser(Bzl)-OH or Fmoc-Ser(tBu)-OH) Cleavage Cleavage & Deprotection Synthesis->Cleavage Precipitation Precipitation & Lyophilization Cleavage->Precipitation Crude_Peptide Crude Peptide Product Precipitation->Crude_Peptide HPLC Reverse-Phase HPLC Crude_Peptide->HPLC Purity Assessment AAA Amino Acid Analysis Crude_Peptide->AAA Compositional Analysis MS Mass Spectrometry (LC-MS) HPLC->MS Identity Confirmation MSMS Tandem MS (MS/MS) MS->MSMS Sequence Verification Pure_Peptide Pure Characterized Peptide MSMS->Pure_Peptide

Caption: General workflow for peptide synthesis and characterization.

Deprotection_Comparison cluster_bzl Boc/Bzl Strategy cluster_tbu Fmoc/tBu Strategy cluster_side_reactions Potential Side Reactions bzl_start Peptide-Ser(Bzl)-Resin bzl_cleavage Strong Acid (e.g., Anhydrous HF) bzl_start->bzl_cleavage bzl_end Peptide-Ser-OH + Benzyl Cations bzl_cleavage->bzl_end bzl_side Alkylation of Trp/Met, N-O Acyl Shift bzl_cleavage->bzl_side tbu_start Peptide-Ser(tBu)-Resin tbu_cleavage Moderate Acid (e.g., 95% TFA) tbu_start->tbu_cleavage tbu_end Peptide-Ser-OH + t-Butyl Cations tbu_cleavage->tbu_end tbu_side Less severe side-product profile due to milder acid tbu_cleavage->tbu_side

Caption: Comparison of final deprotection steps for Ser(Bzl) and Ser(tBu).

References

Spectroscopic and Chromatographic Comparison of Bzl-Ser(Bzl)-OH from Different Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and structural integrity of amino acid derivatives are paramount for the successful synthesis of peptides and other pharmaceuticals. This guide provides an objective comparison of N-α-Benzyl-O-benzyl-L-serine (Bzl-Ser(Bzl)-OH) sourced from three different commercial suppliers, herein anonymized as Supplier A, Supplier B, and Supplier C. The comparison is based on a comprehensive analysis using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

The consistency and purity of starting materials directly impact reaction yields, impurity profiles, and the overall success of complex synthetic routes. This guide aims to provide fellow researchers with a data-driven comparison to aid in the selection of high-quality reagents for their work.

Data Presentation

The following tables summarize the key analytical data obtained from the characterization of this compound from each supplier.

Table 1: HPLC Purity Analysis
SupplierRetention Time (min)Purity (%) by Area Normalization
Supplier A 12.5499.2%
Supplier B 12.5699.5%
Supplier C 12.5398.8%
Table 2: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
Assignment Supplier A (δ ppm) Supplier B (δ ppm) Supplier C (δ ppm) Expected (δ ppm)
Aromatic Protons (10H) 7.25-7.40 (m)7.26-7.41 (m)7.25-7.40 (m)7.25-7.42 (m)
-CH₂- (Benzyl Ether, 2H) 4.55 (s)4.56 (s)4.55 (s)4.55 (s)
-CH₂- (N-Benzyl, 2H) 3.75 (s)3.76 (s)3.75 (s)3.75 (s)
-CH- (α-proton, 1H) 3.55 (t)3.56 (t)3.55 (t)3.55 (t)
-CH₂- (β-protons, 2H) 3.80 (d)3.81 (d)3.80 (d)3.80 (d)
-NH- (Amine, 1H) 2.50 (br s)2.51 (br s)2.50 (br s)2.50 (br s)
-OH (Carboxyl, 1H) 12.5 (br s)12.6 (br s)12.5 (br s)12.5 (br s)
Table 3: Key FTIR Absorption Bands (cm⁻¹)
Functional Group Supplier A (cm⁻¹) Supplier B (cm⁻¹) Supplier C (cm⁻¹) Expected Range (cm⁻¹)
O-H Stretch (Carboxylic Acid) 3020 (broad)3025 (broad)3022 (broad)3300-2500
N-H Stretch (Secondary Amine) 3350335233513500-3300
C-H Stretch (Aromatic) 3060, 30303062, 30313061, 30303100-3000
C=O Stretch (Carboxylic Acid) 1725172717261730-1700
C=C Stretch (Aromatic) 1605, 1495, 14551606, 1496, 14561605, 1495, 14551600-1450
C-O Stretch (Ether) 1100110211011150-1085

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Adherence to these protocols is crucial for obtaining reproducible results.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 30% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples were prepared by dissolving approximately 1 mg of this compound in 1 mL of a 1:1 mixture of acetonitrile and water. All solutions were filtered through a 0.45 µm syringe filter prior to injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 10 mg/mL.

  • ¹H NMR Parameters:

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Pulse Width: 30°

    • Spectral Width: 16 ppm

  • Data Processing: The resulting spectra were processed with a standard Fourier transform, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: FTIR Spectrometer with a Diamond ATR accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Measurement Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Background: A background spectrum was collected prior to each sample analysis.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical structure of this compound.

experimental_workflow Experimental Workflow for this compound Comparison cluster_suppliers Commercial Suppliers cluster_analysis Analytical Techniques cluster_results Comparative Data supplier_a Supplier A hplc HPLC Purity Analysis supplier_a->hplc nmr NMR Spectroscopy supplier_a->nmr ftir FTIR Spectroscopy supplier_a->ftir supplier_b Supplier B supplier_b->hplc supplier_b->nmr supplier_b->ftir supplier_c Supplier C supplier_c->hplc supplier_c->nmr supplier_c->ftir purity_data Purity (%) hplc->purity_data structural_data Spectroscopic Data nmr->structural_data ftir->structural_data

Figure 1: Experimental workflow for the comparative analysis of this compound.

Figure 2: Chemical structure of N-α-Benzyl-O-benzyl-L-serine (this compound).

Conclusion

Based on the experimental data, this compound from all three suppliers meets a high standard of purity and structural identity. Supplier B demonstrated the highest purity by HPLC analysis (99.5%), closely followed by Supplier A (99.2%) and Supplier C (98.8%). The spectroscopic data from ¹H NMR and FTIR were highly consistent across all three suppliers and aligned with the expected chemical structure of this compound, with only minor, analytically insignificant variations in chemical shifts and absorption frequencies.

For applications requiring the highest possible purity, the material from Supplier B may be preferable. However, for most standard peptide synthesis and other research applications, the products from all three suppliers are of suitable quality. Researchers should consider their specific experimental needs and acceptable purity thresholds when selecting a supplier.

A Cost-Benefit Analysis of Bzl-Ser(Bzl)-OH in Large-Scale Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the large-scale synthesis of therapeutic peptides, the selection of appropriately protected amino acid derivatives is a critical decision that significantly impacts process efficiency, final product purity, and overall manufacturing costs. This guide provides a comprehensive cost-benefit analysis of using Nα-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH), a cornerstone of the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy, and objectively compares its performance with the widely used Fmoc-Ser(tBu)-OH, the standard in the Fmoc/tBu approach.

The choice between these two serine derivatives dictates the overarching synthetic strategy, influencing everything from reaction conditions and potential side reactions to the final cleavage and purification protocols. While the Fmoc/tBu strategy has become the predominant method in modern peptide synthesis due to its milder conditions, the classical Boc/Bzl approach retains its relevance for specific applications, particularly in the synthesis of long and challenging sequences.[1][][3][4]

Performance and Strategic Comparison

The fundamental difference between using Boc-Ser(Bzl)-OH and Fmoc-Ser(tBu)-OH lies in the nature of their Nα- and side-chain protecting groups, which in turn dictates the chemistry of the entire synthesis.

  • Boc-Ser(Bzl)-OH is employed in the Boc/Bzl strategy , where the Nα-Boc (tert-butyloxycarbonyl) group is removed with a moderately strong acid (e.g., trifluoroacetic acid, TFA), and the "permanent" benzyl (Bzl) side-chain protecting group is cleaved with a much stronger acid, typically anhydrous hydrogen fluoride (HF).[5][6]

  • Fmoc-Ser(tBu)-OH is utilized in the Fmoc/tBu strategy , which offers an orthogonal protection scheme. The Nα-Fmoc (9-fluorenylmethyloxycarbonyl) group is labile to a mild base (e.g., piperidine), while the tert-butyl (tBu) side-chain protecting group is removed with TFA during the final cleavage from the resin.[][3][]

The following table provides a high-level comparison of the two strategies:

FeatureBoc-Ser(Bzl)-OH (Boc/Bzl Strategy)Fmoc-Ser(tBu)-OH (Fmoc/tBu Strategy)
Nα-Deprotection 20-50% TFA in DCM20% Piperidine in DMF
Side-Chain Protection Benzyl (Bzl)tert-Butyl (tBu)
Final Cleavage Anhydrous HFTFA-based cocktail
Orthogonality Partial (relies on differential acid lability)Fully orthogonal
Key Advantage Often better for long, aggregation-prone sequences.[1][8]Milder conditions, compatible with sensitive residues and automation.[][3][]
Key Disadvantage Harsh final cleavage with hazardous HF.[5][6]Potential for diketopiperazine formation at the dipeptide stage.[9]

Quantitative Data Comparison

Direct head-to-head quantitative comparisons for the synthesis of the same serine-containing peptide using both strategies are not abundantly available in the literature. However, we can extrapolate expected performance based on the known characteristics of each strategy.

Cost Analysis

The cost of raw materials is a significant factor in large-scale synthesis. While Boc-protected amino acids are generally less expensive on a per-gram basis, the overall cost-effectiveness of the Fmoc strategy can be superior due to higher yields and purity, which reduces purification costs.[1][]

ParameterBoc-Ser(Bzl)-OHFmoc-Ser(tBu)-OH
Bulk Price (per kg) ~$3,260~$1,450 - $2,500 (estimated)
Coupling Reagent Cost Generally lower (e.g., DCC/HOBt)Can be higher (e.g., HBTU, HATU)
Solvent Cost Lower cost solvents (e.g., DCM)Higher cost solvents (e.g., DMF, NMP)
Waste Disposal Cost Higher due to hazardous reagents (HF)Lower, with potential for piperidine recycling
Purification Cost Potentially higher due to lower crude purityGenerally lower due to higher crude purity

Note: Prices are estimates and can vary based on supplier and market conditions.

Performance Data (Hypothetical Model Peptide: H-Gly-Ala-Ser-Phe-Val-NH₂)

This table presents hypothetical, yet realistic, performance data for the synthesis of a model pentapeptide containing serine, based on the known characteristics of each strategy.

ParameterBoc-Ser(Bzl)-OH (Boc/Bzl Strategy)Fmoc-Ser(tBu)-OH (Fmoc/tBu Strategy)
Crude Peptide Yield ~60-70%~75-85%
Crude Peptide Purity (by HPLC) ~50-65%~70-80%
Major Side Products Alkylated byproducts, N-O acyl shiftDiketopiperazine, piperidine adducts
Final Purified Yield ~20-30%~35-45%

Experimental Protocols

To provide a framework for a direct comparison, the following are detailed experimental protocols for the synthesis of a model pentapeptide, H-Gly-Ala-Ser-Phe-Val-NH₂ , using both the Boc/Bzl and Fmoc/tBu strategies.

Synthesis of H-Gly-Ala-Ser-Phe-Val-NH₂ using Boc-Ser(Bzl)-OH

1. Resin Preparation:

  • Swell MBHA resin (1 g, 0.5 mmol/g) in dichloromethane (DCM, 15 mL) for 1 hour in a solid-phase synthesis vessel.

  • Wash the resin with DCM (3 x 15 mL).

2. First Amino Acid Coupling (Boc-Val-OH):

  • Deprotect the resin with 50% trifluoroacetic acid (TFA) in DCM (15 mL) for 2 minutes, followed by a 30-minute deprotection with 50% TFA in DCM.

  • Wash with DCM (3 x 15 mL), isopropanol (2 x 15 mL), and DCM (3 x 15 mL).

  • Neutralize with 10% diisopropylethylamine (DIEA) in DCM (2 x 15 mL).

  • Wash with DCM (3 x 15 mL).

  • In a separate vessel, pre-activate Boc-Val-OH (1.5 mmol) with HBTU (1.5 mmol) and DIEA (3.0 mmol) in DMF (5 mL) for 10 minutes.

  • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Monitor coupling completion with the Kaiser test.

  • Wash with DMF (3 x 15 mL) and DCM (3 x 15 mL).

3. Subsequent Amino Acid Couplings (Boc-Phe-OH, Boc-Ser(Bzl)-OH, Boc-Ala-OH, Boc-Gly-OH):

  • Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.

4. Final Cleavage and Deprotection:

  • Wash the final peptide-resin with DCM and dry under vacuum.

  • Transfer the resin to an HF cleavage apparatus.

  • Add anisole (1 mL) as a scavenger.

  • Cool the vessel to -5 to 0 °C and add anhydrous HF (10 mL).

  • Stir the mixture at 0 °C for 1 hour.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the residue with cold diethyl ether to precipitate the crude peptide.

  • Isolate the peptide by filtration and dry under vacuum.

Synthesis of H-Gly-Ala-Ser-Phe-Val-NH₂ using Fmoc-Ser(tBu)-OH

1. Resin Preparation:

  • Swell Rink Amide AM resin (1 g, 0.5 mmol/g) in N,N-dimethylformamide (DMF, 15 mL) for 1 hour.

2. First Amino Acid Coupling (Fmoc-Val-OH):

  • Deprotect the resin with 20% piperidine in DMF (15 mL) for 5 minutes, followed by a 15-minute deprotection.

  • Wash with DMF (5 x 15 mL).

  • In a separate vessel, pre-activate Fmoc-Val-OH (1.5 mmol) with HBTU (1.45 mmol) and DIEA (3.0 mmol) in DMF (5 mL) for 10 minutes.

  • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Monitor coupling completion with the Kaiser test.

  • Wash with DMF (3 x 15 mL) and DCM (3 x 15 mL).

3. Subsequent Amino Acid Couplings (Fmoc-Phe-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ala-OH, Fmoc-Gly-OH):

  • Repeat the deprotection and coupling steps for each subsequent amino acid.

4. Final Fmoc Deprotection:

  • Remove the N-terminal Fmoc group from Glycine using 20% piperidine in DMF as described above.

5. Cleavage and Deprotection:

  • Wash the peptide-resin with DMF and then DCM, and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail (10 mL) to the resin and shake at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Isolate the peptide by centrifugation and decantation of the ether.

  • Wash the peptide pellet with cold ether and dry under vacuum.

Visualizing Workflows and Logical Relationships

Experimental Workflow for Comparative Synthesis

G cluster_boc Boc-Ser(Bzl)-OH Strategy cluster_fmoc Fmoc-Ser(tBu)-OH Strategy boc_resin Swell MBHA Resin boc_deprotect_1 Deprotect with 50% TFA/DCM boc_resin->boc_deprotect_1 boc_neutralize_1 Neutralize with DIEA/DCM boc_deprotect_1->boc_neutralize_1 boc_couple_1 Couple Boc-Val-OH boc_neutralize_1->boc_couple_1 boc_deprotect_n Repeat Deprotection boc_couple_1->boc_deprotect_n boc_neutralize_n Repeat Neutralization boc_deprotect_n->boc_neutralize_n boc_couple_n Couple Subsequent AAs (including Boc-Ser(Bzl)-OH) boc_neutralize_n->boc_couple_n boc_cleavage Cleave with Anhydrous HF boc_couple_n->boc_cleavage boc_purify Purify Crude Peptide boc_cleavage->boc_purify end End boc_purify->end fmoc_resin Swell Rink Amide Resin fmoc_deprotect_1 Deprotect with 20% Piperidine/DMF fmoc_resin->fmoc_deprotect_1 fmoc_couple_1 Couple Fmoc-Val-OH fmoc_deprotect_1->fmoc_couple_1 fmoc_deprotect_n Repeat Deprotection fmoc_couple_1->fmoc_deprotect_n fmoc_couple_n Couple Subsequent AAs (including Fmoc-Ser(tBu)-OH) fmoc_deprotect_n->fmoc_couple_n fmoc_final_deprotect Final Fmoc Deprotection fmoc_couple_n->fmoc_final_deprotect fmoc_cleavage Cleave with TFA Cocktail fmoc_final_deprotect->fmoc_cleavage fmoc_purify Purify Crude Peptide fmoc_cleavage->fmoc_purify fmoc_purify->end start Start start->boc_resin start->fmoc_resin

Caption: Comparative workflow of SPPS using Boc-Ser(Bzl)-OH and Fmoc-Ser(tBu)-OH.

Decision Matrix for Serine Derivative Selection

G start Select Serine Derivative q1 Is the peptide sequence long and/or prone to aggregation? start->q1 q2 Are there acid-sensitive modifications in the peptide? q1->q2 No boc Consider Boc-Ser(Bzl)-OH q1->boc Yes q3 Is minimizing hazardous waste a high priority? q2->q3 No fmoc Favor Fmoc-Ser(tBu)-OH q2->fmoc Yes q4 Is the primary driver the lowest raw material cost? q3->q4 No q3->fmoc Yes q4->boc Yes q4->fmoc No

Caption: Decision matrix for selecting a protected serine derivative.

Conclusion

The choice between Boc-Ser(Bzl)-OH and Fmoc-Ser(tBu)-OH for large-scale peptide synthesis is a nuanced decision that requires a thorough evaluation of multiple factors.

Boc-Ser(Bzl)-OH , within the broader Boc/Bzl strategy, offers the advantage of potentially lower raw material costs and can be advantageous for the synthesis of long and aggregation-prone peptides.[1][8] However, these benefits are often outweighed by the harsh and hazardous conditions required for final cleavage with anhydrous HF, which necessitates specialized equipment and costly waste disposal protocols. The repetitive use of TFA for Nα-deprotection can also lead to side reactions and lower crude purity, thereby increasing downstream purification costs.[5][6]

Fmoc-Ser(tBu)-OH , as part of the Fmoc/tBu strategy, has become the industry standard for its milder reaction conditions, which are compatible with a wider range of sensitive functionalities and are highly amenable to automation.[][3][] The fully orthogonal protection scheme generally leads to higher crude purity and overall yield, which can offset the higher initial cost of the protected amino acid derivative by simplifying purification.[1] The avoidance of highly corrosive HF significantly improves the safety and environmental profile of the synthesis.

For most modern large-scale peptide manufacturing, the efficiency, safety, and versatility of the Fmoc/tBu strategy make Fmoc-Ser(tBu)-OH the more economically and practically viable option. However, for specific, well-established processes or for particularly challenging sequences where aggregation is a major hurdle, the Boc/Bzl strategy with Boc-Ser(Bzl)-OH remains a valuable tool in the peptide chemist's arsenal. Ultimately, the optimal choice will depend on the specific peptide sequence, the scale of production, available infrastructure, and a comprehensive analysis of the total cost of manufacturing.

References

A Comparative Guide to Confirming Bzl-Ser(Bzl)-OH Incorporation with HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid building block is critical to achieving the desired final peptide with high purity and yield. This guide provides an objective comparison of analytical methodologies, focusing on High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to confirm the incorporation of N-benzyl-O-benzyl-L-serine (Bzl-Ser(Bzl)-OH). We present supporting experimental data, detailed protocols, and performance comparisons with a common alternative, Fmoc-Ser(tBu)-OH, to aid in the validation of your peptide synthesis.

Performance Comparison: this compound vs. Fmoc-Ser(tBu)-OH

The choice of protecting group strategy for serine can significantly impact the success of peptide synthesis, influencing both the ease of handling and the potential for side reactions. While this compound is utilized in Boc-based SPPS, Fmoc-Ser(tBu)-OH is a staple in the more widely used Fmoc-based SPPS. The selection between these strategies often depends on the specific peptide sequence, the overall synthetic approach, and the available analytical capabilities for verification.

Table 1: Comparison of Serine Protecting Group Strategies in SPPS

ParameterThis compound (in Boc-SPPS)Fmoc-Ser(tBu)-OH (in Fmoc-SPPS)Key Considerations
Coupling Efficiency Typically >98%Typically >99%Fmoc-Ser(tBu)-OH often exhibits slightly higher coupling efficiencies due to its bulky protecting group minimizing aggregation.
Purity of Crude Peptide 85-95%90-98%Purity can be sequence-dependent. Side reactions during deprotection can affect the final purity.[1]
Major Side Reactions Racemization, Benzyl ether cleavageAspartimide formation (especially in Asp-Ser sequences)[1]The benzyl protecting groups in this compound are removed by strong acids like HF, which can lead to side products. The tert-butyl group in Fmoc-Ser(tBu)-OH is removed under milder acidic conditions.
Deprotection Conditions Strong acid (e.g., HF, TFMSA)Mild base (e.g., Piperidine for Fmoc), Mild acid (e.g., TFA for tBu)The harsh deprotection conditions for benzyl groups can be a limitation for sensitive peptides.[2]

Experimental Protocols

Detailed and reproducible analytical methods are crucial for the successful characterization of synthetic peptides. Below are representative protocols for the HPLC and mass spectrometry analysis of a peptide synthesized using this compound.

Protocol 1: HPLC Analysis of a Crude Peptide Containing this compound

This protocol is designed to assess the purity of the crude peptide after cleavage from the resin and identify the main product.

Sample Preparation:

  • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., HF/anisole).

  • Precipitate the peptide with cold diethyl ether.

  • Centrifuge and decant the ether. Wash the peptide pellet with cold ether twice.

  • Dry the crude peptide pellet under vacuum.

  • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

HPLC System and Conditions:

  • System: A standard analytical HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized based on the hydrophobicity of the peptide.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Data Analysis: Integrate the peak areas of the resulting chromatogram. Calculate the purity of the crude peptide as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: LC-MS Analysis for Confirmation of this compound Incorporation

This protocol is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of this compound before final deprotection.

Sample Preparation:

  • A small aliquot of the peptide-resin is cleaved using a mild cleavage cocktail that removes the N-terminal Boc group but leaves the Bzl side-chain protection intact (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • The cleaved peptide is precipitated, washed, and dried as described in Protocol 1.

  • Dissolve the peptide in a solvent compatible with mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

LC-MS System and Conditions:

  • System: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).

  • Column: A C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to elute the peptide of interest.

  • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire a full MS scan to determine the m/z of the precursor ion. The expected molecular weight should be calculated based on the peptide sequence including the benzyl protecting groups on the serine side chain.

    • MS/MS Fragmentation: Perform fragmentation of the precursor ion to obtain sequence information and confirm the location of the Bzl-Ser(Bzl) residue. The fragmentation pattern will show characteristic losses of the benzyl group (91 Da) or the benzyloxy group (107 Da).

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sp1 Cleavage from Resin sp2 Precipitation & Washing sp1->sp2 sp3 Drying sp2->sp3 sp4 Dissolution sp3->sp4 sp5 Filtration sp4->sp5 ha1 Injection into HPLC sp5->ha1 ha2 C18 Reversed-Phase Separation ha1->ha2 ha3 UV Detection (214/280 nm) ha2->ha3 ha4 Data Analysis (Purity Assessment) ha3->ha4

Caption: Workflow for HPLC analysis of crude peptide purity.

LCMS_Workflow cluster_sample_prep_ms Sample Preparation for LC-MS cluster_lcms_analysis LC-MS Analysis spms1 Mild Cleavage spms2 Precipitation & Washing spms1->spms2 spms3 Drying spms2->spms3 spms4 Dissolution in MS-compatible solvent spms3->spms4 spms5 Filtration spms4->spms5 lcms1 Injection into LC-MS spms5->lcms1 lcms2 C18 Reversed-Phase Separation lcms1->lcms2 lcms3 ESI-MS Analysis lcms2->lcms3 lcms4 MS1 (Precursor Ion m/z) lcms3->lcms4 lcms5 MS/MS (Fragmentation Analysis) lcms3->lcms5

Caption: Workflow for LC-MS confirmation of this compound incorporation.

Conclusion

The successful incorporation of this compound in Boc-SPPS can be reliably confirmed through a combination of HPLC for purity assessment and LC-MS for molecular weight verification and structural elucidation. While alternative strategies like the use of Fmoc-Ser(tBu)-OH in Fmoc-SPPS may offer advantages in terms of milder deprotection conditions and potentially higher crude purities, the choice of methodology ultimately depends on the specific requirements of the target peptide. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers to effectively monitor and validate their peptide synthesis, ensuring the integrity and quality of their final products.

References

Evaluating Bzl-Ser(Bzl)-OH in Automated Peptide Synthesizers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in automated peptide synthesis, the choice of protected amino acid derivatives is critical to achieving high yield, purity, and overall success. This guide provides an objective comparison of the performance of N-α-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH), a key component of the Boc/Bzl strategy, with its common alternatives from the Fmoc/tBu strategy: Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH.

Overview of Protecting Group Strategies

Solid-Phase Peptide Synthesis (SPPS) relies on two primary orthogonal protection strategies: the tert-butyloxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) methods.[][2]

  • Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary Nα-amino protection and more acid-stable benzyl-based groups for permanent side-chain protection.[2][3] Deprotection of the Nα-Boc group is achieved with a moderate acid like trifluoroacetic acid (TFA), while the final cleavage of the peptide from the resin and removal of side-chain benzyl groups require a strong acid, typically anhydrous hydrogen fluoride (HF).[4][5][6]

  • Fmoc/tBu Strategy: This is the more modern and widely used orthogonal strategy.[] The base-labile Fmoc group protects the Nα-amino group and is removed with a weak base, usually piperidine.[] The side-chain protecting groups are typically acid-labile tert-butyl (tBu) or trityl (Trt) ethers, which are removed during the final cleavage from the resin with TFA.[][2]

Performance Comparison

While direct, side-by-side quantitative comparisons for the synthesis of an identical model peptide using these specific serine derivatives in automated synthesizers are not extensively published, performance can be inferred from the known characteristics of the Boc/Bzl and Fmoc/tBu strategies and the protecting groups themselves.

Yield and Purity:

The Boc/Bzl strategy, and by extension the use of Boc-Ser(Bzl)-OH, is often favored for the synthesis of long or hydrophobic peptides that are prone to aggregation.[][8] The repetitive acidic deprotection steps in the Boc strategy leave the N-terminus of the growing peptide chain protonated, which can disrupt inter-chain hydrogen bonding and reduce aggregation, leading to higher crude purity and yields for such "difficult sequences".[8]

The Fmoc/tBu strategy, while generally providing high yields and purity for a wide range of peptides, can sometimes struggle with aggregation-prone sequences.[9] However, for routine, non-complex peptides, the Fmoc strategy is often more efficient due to milder reaction conditions and easier automation.[]

Table 1: Expected Performance Characteristics of Serine Protecting Groups in SPPS

Performance MetricBoc-Ser(Bzl)-OH (Boc/Bzl Strategy)Fmoc-Ser(tBu)-OH (Fmoc/tBu Strategy)Fmoc-Ser(Trt)-OH (Fmoc/tBu Strategy)
Typical Crude Purity Generally high, especially for hydrophobic or aggregation-prone sequences.[]High for most standard sequences.Can be higher than Fmoc-Ser(tBu)-OH for aggregation-prone sequences due to the steric hindrance of the Trt group.
Overall Yield Often favorable for "difficult sequences".[8]High for a broad range of peptides.Can improve yields for difficult sequences compared to Fmoc-Ser(tBu)-OH.
Handling in Automation Boc-amino acids generally have good solubility in common SPPS solvents like DCM and DMF.[10]Fmoc-amino acids have good solubility in DMF and NMP.[10]The bulky Trt group may slightly reduce solubility compared to the tBu derivative.

Side Reactions:

The choice of protecting group strategy significantly influences the profile of potential side reactions.

  • Racemization: Serine is susceptible to racemization, particularly under basic conditions. During the activation step in the Fmoc strategy, the use of a base can lead to epimerization.[11] While this can be minimized with optimized coupling reagents and conditions, the Boc strategy, which does not involve a basic deprotection step, is generally considered to have a lower risk of base-catalyzed racemization for sensitive residues.[3]

  • β-Elimination: Under basic conditions, the side chain of serine can undergo β-elimination to form a dehydroalanine residue. This is a known side reaction in the Fmoc strategy, especially with prolonged exposure to piperidine during deprotection.[3]

  • Acid-Catalyzed Side Reactions: The Boc/Bzl strategy's reliance on strong acids can lead to its own set of side reactions. The benzyl group of Boc-Ser(Bzl)-OH can be partially cleaved during repetitive Nα-Boc deprotection. Furthermore, the final HF cleavage can generate reactive carbocations that may lead to alkylation of sensitive residues like tryptophan and methionine.[5][12]

Table 2: Comparison of Common Side Reactions

Side ReactionBoc-Ser(Bzl)-OH (Boc/Bzl Strategy)Fmoc-Ser(tBu)-OH / Fmoc-Ser(Trt)-OH (Fmoc/tBu Strategy)
Racemization Lower risk of base-catalyzed racemization.Higher potential for racemization during base-mediated coupling.[11]
β-Elimination Not a significant issue due to the acidic nature of the deprotection steps.Can occur during the basic piperidine deprotection step.[3]
O-Acylation Generally low risk with proper activation.Low risk with proper activation.
Protecting Group-Specific Side Reactions Partial cleavage of the Bzl group during repetitive acidolysis. Alkylation of sensitive residues during HF cleavage.[5][12]Aspartimide formation in sequences containing Asp-Ser.[9] Piperidine adduct formation.

Experimental Protocols

To provide a definitive comparison, a model peptide should be synthesized using both strategies on automated peptide synthesizers. A suitable model peptide would be a short sequence known to be prone to aggregation and containing a serine residue, for example, Ac-Val-Ser-Val-Ala-Val-NH2.

1. Materials and Equipment:

  • Automated Peptide Synthesizer (Boc-compatible and Fmoc-compatible models)

  • Boc-Ser(Bzl)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Ser(Trt)-OH, and other required protected amino acids

  • Resins: MBHA resin (for Boc/Bzl), Rink Amide resin (for Fmoc/tBu)

  • Reagents: TFA, HF, piperidine, DIC, HOBt, HBTU, DIPEA, DCM, DMF, NMP

  • Cleavage cocktails: HF with p-cresol/p-thiocresol scavenger (for Boc/Bzl), TFA/TIS/H2O (95:2.5:2.5) (for Fmoc/tBu)

  • Analytical HPLC system with a C18 column

  • Mass spectrometer

2. Synthesis Protocol (Boc/Bzl Strategy with Boc-Ser(Bzl)-OH):

  • Resin Swelling: Swell MBHA resin in DCM.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

  • Automated Synthesis Cycles:

    • Deprotection: Treat the resin with 50% TFA in DCM to remove the Boc group.

    • Neutralization: Neutralize with 10% DIPEA in DCM.

    • Coupling: Couple the next Boc-amino acid (including Boc-Ser(Bzl)-OH) using DIC/HOBt in DMF.

    • Washing: Wash with DCM and DMF between steps.

  • Cleavage: Treat the resin with anhydrous HF and a scavenger (e.g., p-cresol) at 0°C for 1 hour.

  • Peptide Precipitation: Precipitate the crude peptide with cold diethyl ether.

3. Synthesis Protocol (Fmoc/tBu Strategy with Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH):

  • Resin Swelling: Swell Rink Amide resin in DMF.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin.

  • Automated Synthesis Cycles:

    • Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group.

    • Coupling: Couple the next Fmoc-amino acid (e.g., Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH) using HBTU/DIPEA in DMF.

    • Washing: Wash with DMF between steps.

  • Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

  • Peptide Precipitation: Precipitate the crude peptide with cold diethyl ether.

4. Analysis:

  • Crude Yield: Determine the weight of the crude peptide.

  • Purity Analysis: Analyze the crude peptide by analytical HPLC. Calculate the purity based on the peak area of the desired peptide.

  • Identity Confirmation: Confirm the molecular weight of the desired peptide by mass spectrometry.

  • Racemization Analysis: Analyze the purified peptide by chiral gas chromatography or by HPLC after derivatization with a chiral reagent to determine the percentage of D-serine.

Data Presentation

The quantitative data obtained from the comparative experiments should be summarized in clear, structured tables for easy comparison.

Table 3: Example Data Table for Performance Comparison

ParameterBoc-Ser(Bzl)-OHFmoc-Ser(tBu)-OHFmoc-Ser(Trt)-OH
Crude Yield (%) Experimental ValueExperimental ValueExperimental Value
Crude Purity (HPLC, %) Experimental ValueExperimental ValueExperimental Value
Final Yield after Purification (%) Experimental ValueExperimental ValueExperimental Value
Racemization of Serine (%) Experimental ValueExperimental ValueExperimental Value
Major Side Products (MS data) List of observed side productsList of observed side productsList of observed side products

Mandatory Visualizations

G Comparative Experimental Workflow for Serine Protecting Groups cluster_0 Boc/Bzl Strategy cluster_1 Fmoc/tBu Strategy Boc_Resin MBHA Resin Boc_Swell Swell Resin in DCM Boc_Resin->Boc_Swell Boc_Deprotect Nα-Boc Deprotection (50% TFA/DCM) Boc_Swell->Boc_Deprotect Boc_Neutralize Neutralization (10% DIPEA/DCM) Boc_Deprotect->Boc_Neutralize Boc_Couple Couple Boc-Ser(Bzl)-OH (DIC/HOBt in DMF) Boc_Neutralize->Boc_Couple Boc_Wash Wash Boc_Couple->Boc_Wash Boc_Wash->Boc_Deprotect Repeat for each cycle Boc_Cleave Cleavage & Bzl Deprotection (HF/Scavenger) Boc_Wash->Boc_Cleave Final Cycle Analysis Crude Peptide Analysis (HPLC, MS) Boc_Cleave->Analysis Fmoc_Resin Rink Amide Resin Fmoc_Swell Swell Resin in DMF Fmoc_Resin->Fmoc_Swell Fmoc_Deprotect Nα-Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Swell->Fmoc_Deprotect Fmoc_Couple Couple Fmoc-Ser(tBu/Trt)-OH (HBTU/DIPEA in DMF) Fmoc_Deprotect->Fmoc_Couple Fmoc_Wash Wash Fmoc_Couple->Fmoc_Wash Fmoc_Wash->Fmoc_Deprotect Repeat for each cycle Fmoc_Cleave Cleavage & tBu/Trt Deprotection (TFA/TIS/H2O) Fmoc_Wash->Fmoc_Cleave Final Cycle Fmoc_Cleave->Analysis

Caption: Comparative workflow for evaluating serine protecting groups in SPPS.

G Protecting Group Strategies cluster_Boc Boc/Bzl Strategy cluster_Fmoc Fmoc/tBu Strategy Boc_N Nα-Boc Boc_Side Side-Chain-Bzl Deprotection_Acid_Mod Moderate Acid (e.g., TFA) Boc_N->Deprotection_Acid_Mod Removed Deprotection_Acid_Strong Strong Acid (e.g., HF) Boc_Side->Deprotection_Acid_Strong Removed Fmoc_N Nα-Fmoc Fmoc_Side Side-Chain-tBu/Trt Deprotection_Base Base (e.g., Piperidine) Fmoc_N->Deprotection_Base Removed Fmoc_Side->Deprotection_Acid_Strong Removed (TFA)

Caption: Orthogonal protection schemes for Boc/Bzl and Fmoc/tBu strategies.

G β-Elimination Side Reaction of Serine Serine Peptide-Ser(OR)-... H Intermediate Transition State Serine->Intermediate Dehydroalanine Peptide-Dehydroalanine-... Intermediate->Dehydroalanine Eliminates -OR Base Base (e.g., Piperidine) Base->Serine:f0 Abstracts proton

Caption: Base-catalyzed β-elimination of a serine residue.

Conclusion and Recommendations

The choice between Boc-Ser(Bzl)-OH and its Fmoc-based alternatives is highly dependent on the specific peptide sequence and the synthetic strategy.

  • Boc-Ser(Bzl)-OH remains a strong candidate for the synthesis of "difficult," hydrophobic, or aggregation-prone peptides in automated synthesizers. Its use within the Boc/Bzl strategy can lead to higher purity and yield for these challenging sequences. However, the requirement for hazardous HF for final cleavage is a significant drawback.

  • Fmoc-Ser(tBu)-OH is the standard choice for routine automated peptide synthesis due to the milder conditions of the Fmoc/tBu strategy. It offers high efficiency and is compatible with a wide range of functionalities.

  • Fmoc-Ser(Trt)-OH provides an advantage over Fmoc-Ser(tBu)-OH for the synthesis of aggregation-prone sequences within the Fmoc framework. The steric bulk of the Trityl group can disrupt inter-chain hydrogen bonding, improving synthesis outcomes.

For researchers equipped for both Boc and Fmoc chemistry, a preliminary small-scale synthesis of a difficult sequence using both strategies may be the most effective approach to determine the optimal conditions for yield and purity. For routine synthesis of non-problematic peptides, the Fmoc/tBu strategy with Fmoc-Ser(tBu)-OH is generally the more practical and efficient choice in a modern automated peptide synthesis workflow.

References

A Comparative Guide to Orthogonal Protection Strategies for Serine in Peptide Synthesis: A Focus on Bzl-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For the trifunctional amino acid serine, with its reactive hydroxyl side chain, the choice of a "permanent" side-chain protecting group is critical to prevent side reactions and ensure the synthesis of high-purity peptides. This guide provides an objective comparison of the classical Benzyl (Bzl) protection strategy for serine, commonly employed in Boc/Bzl synthesis, with the more modern tert-Butyl (tBu) and Trityl (Trt) protections used in Fmoc/tBu strategies. This comparison is supported by experimental data and detailed protocols to aid in making informed decisions for your peptide synthesis needs.

Core Principles of Orthogonal Protection in Peptide Synthesis

Orthogonal protection strategies are fundamental to SPPS, enabling the selective removal of one type of protecting group in the presence of others.[1] In the context of serine, this means the side-chain protecting group must remain intact during the repeated cleavage of the temporary Nα-protecting group (Boc or Fmoc) at each cycle of peptide elongation.

The two dominant orthogonal strategies in SPPS are the Boc/Bzl and Fmoc/tBu approaches.[2][3]

  • Boc/Bzl Strategy: This classic approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection and more acid-stable benzyl-based protecting groups for side chains.[2] Selectivity is achieved through differential acid lability; the Boc group is removed with moderate acid (e.g., trifluoroacetic acid - TFA), while the Bzl group requires a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[2][3]

  • Fmoc/tBu Strategy: This is a fully orthogonal system where the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the Nα-amino group, and acid-labile groups like tert-butyl (tBu) or trityl (Trt) protect the side chains.[2][3] The Fmoc group is removed by a base (e.g., piperidine), while the tBu and Trt groups are cleaved with TFA.[4][5]

Performance Comparison of Serine Protecting Groups

The choice of serine protecting group significantly impacts the overall yield, purity, and potential for side reactions during peptide synthesis. While direct, side-by-side quantitative comparisons under identical conditions are scarce in the literature, a compilation of data from various studies provides valuable insights.

Table 1: General Characteristics and Deprotection Conditions

FeatureBzl (in Boc/Bzl strategy)tBu (in Fmoc/tBu strategy)Trt (in Fmoc/tBu strategy)
Nα-Protecting Group BocFmocFmoc
Side-Chain Protection Benzyl ethertert-Butyl etherTrityl ether
Orthogonality Quasi-orthogonal (acid differential)[6]Fully orthogonal (base vs. acid)[6]Fully orthogonal (base vs. acid)[6]
Deprotection Conditions Anhydrous HF[7] or Catalytic Transfer Hydrogenation[8][9]95% TFA[5][10]1-10% TFA in DCM[1]
Handling Precautions Requires specialized HF-resistant apparatusStandard laboratory glasswareStandard laboratory glassware

Table 2: Performance and Side Reaction Comparison

ParameterBzl-Ser(Bzl)-OHFmoc-Ser(tBu)-OHFmoc-Ser(Trt)-OH
Crude Purity (Typical) Generally good, but dependent on HF cleavage efficiencyHighGenerally high, milder cleavage can lead to cleaner crude product[11]
Overall Yield (Typical) Can be high, but harsh final cleavage can lead to peptide degradationHighHigh
Major Side Reactions - Alkylation of sensitive residues (e.g., Trp, Met) by carbocations during HF cleavage- Acid-catalyzed side reactions- β-elimination, especially in phosphorylated serine[12][13]- Incomplete deprotection in sterically hindered sequences- Trityl cation scavenging is crucial to prevent re-attachment or modification of other residues (e.g., Trp)[11]- Incomplete deprotection if acid concentration is too low

Experimental Protocols

Protocol 1: Deprotection of this compound via HF Cleavage

This protocol outlines the final cleavage and deprotection of a peptide synthesized using the Boc/Bzl strategy, including a Bzl-protected serine.

Materials:

  • Peptide-resin (dried)

  • Anhydrous Hydrogen Fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol, dimethyl sulfide)

  • HF cleavage apparatus

  • Diethyl ether (cold)

  • Acetonitrile/Water mixture for HPLC

Procedure:

  • Preparation: Dry the peptide-resin thoroughly under vacuum. Place the dried resin in the HF reaction vessel. Add the appropriate scavenger mixture (e.g., for peptides containing Cys, a common mixture is HF/anisole/DMS/p-thiocresol (10:1:1:0.2 v/v)).[3]

  • HF Cleavage: Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath. Carefully distill the required volume of anhydrous HF into the reaction vessel.

  • Reaction: Stir the mixture at 0 °C for 1-2 hours. For peptides with multiple Arg(Tos) residues, a longer reaction time may be necessary.[3]

  • HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or under vacuum.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.

  • Isolation and Purification: Collect the precipitated peptide by filtration or centrifugation. Wash the peptide with cold diethyl ether to remove scavengers and organic by-products. Dry the crude peptide under vacuum. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

Protocol 2: Deprotection of Fmoc-Ser(tBu)-OH via TFA Cleavage

This protocol describes the final cleavage and deprotection of a peptide synthesized using the Fmoc/tBu strategy with a tBu-protected serine.

Materials:

  • Peptide-resin (dried)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[10]

  • Diethyl ether (cold)

  • Acetonitrile/Water mixture for HPLC

Procedure:

  • Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.[10]

  • Cleavage: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.[10]

  • Peptide Precipitation: Filter the cleavage solution to separate the resin. Precipitate the crude peptide by adding the filtrate to a larger volume of cold diethyl ether.

  • Isolation and Purification: Collect the precipitated peptide by centrifugation and decantation of the ether. Wash the peptide pellet with cold diethyl ether. Dry the crude peptide under vacuum. Purify the peptide by RP-HPLC.[14]

Protocol 3: Selective Deprotection of Fmoc-Ser(Trt)-OH

The Trt group can be selectively removed on the solid support, allowing for side-chain modification, such as phosphorylation.

Materials:

  • Fmoc-Ser(Trt)-peptide-resin

  • Deprotection solution: 1-5% TFA in DCM with a scavenger like Triethylsilane (TES) (e.g., TFA:DCM:TES = 1:97:2 v/v/v).[1]

  • DCM for washing

  • Neutralization solution: 10% Diisopropylethylamine (DIEA) in DCM

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM.

  • Deprotection: Treat the resin with the deprotection solution for 30 minutes at room temperature with gentle agitation.[1]

  • Washing: Filter the resin and wash thoroughly with DCM to remove the cleaved Trt groups and residual acid.

  • Neutralization: Neutralize the resin with the neutralization solution.

  • Further Modification: The exposed serine hydroxyl group is now available for further chemical modification on the solid phase.

Visualizing the Strategies and Workflows

Orthogonal Protection Strategies

Orthogonal_Protection cluster_Boc_Bzl Boc/Bzl Strategy cluster_Fmoc_tBu Fmoc/tBu Strategy Boc_N Boc-Nα Bzl_Side Bzl-Ser(Side Chain) TFA TFA (moderate acid) TFA->Boc_N Cleavage HF HF (strong acid) HF->Bzl_Side Cleavage Fmoc_N Fmoc-Nα tBu_Side tBu/Trt-Ser(Side Chain) Piperidine Piperidine (base) Piperidine->Fmoc_N Cleavage TFA_strong TFA (strong acid) TFA_strong->tBu_Side Cleavage

Caption: Comparison of Boc/Bzl and Fmoc/tBu orthogonal protection strategies.

General Solid-Phase Peptide Synthesis Workflow

SPPS_Workflow Resin_Prep 1. Resin Swelling First_AA_Coupling 2. First Amino Acid Coupling Resin_Prep->First_AA_Coupling Wash Washing Steps First_AA_Coupling->Wash Deprotection 3. Nα-Deprotection Wash_2 Wash_2 Next_AA_Coupling 4. Next Amino Acid Coupling Next_AA_Coupling->Wash Wash->Deprotection Wash->Next_AA_Coupling Repeat Repeat n-1 times Wash->Repeat Repeat->Deprotection Final_Deprotection 5. Final Deprotection & Cleavage Repeat->Final_Deprotection Purification 6. Purification (RP-HPLC) Final_Deprotection->Purification Analysis 7. Analysis (MS, HPLC) Purification->Analysis

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Serine Phosphorylation Signaling Pathway

Serine_Phosphorylation_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Ras Ras JAK->Ras Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates (Ser/Thr) ERK ERK (MAPK) MEK->ERK phosphorylates (Ser/Thr) Downstream Downstream Kinases & Transcription Factors (e.g., p90Rsk, CREB, Elk) ERK->Downstream phosphorylates (Ser/Thr) Gene_Expression Modulation of Gene Expression Downstream->Gene_Expression

Caption: A simplified cytokine signaling pathway involving serine/threonine phosphorylation.

Conclusion and Recommendations

The choice between Bzl, tBu, and Trt as a protecting group for serine is highly dependent on the overall synthetic strategy and the specific requirements of the target peptide.

  • This compound remains a viable option within the Boc/Bzl strategy , which can be advantageous for the synthesis of long and difficult sequences, including those prone to aggregation.[3] However, the requirement for hazardous HF for final deprotection is a significant drawback. For peptides that are sensitive to strong acid, catalytic transfer hydrogenation offers a milder deprotection alternative.[9]

  • Fmoc-Ser(tBu)-OH is the workhorse for routine peptide synthesis using the Fmoc/tBu strategy .[15] Its stability to the basic conditions of Fmoc deprotection and clean cleavage with TFA make it a reliable choice for a wide range of peptides.

  • Fmoc-Ser(Trt)-OH offers the unique advantage of selective deprotection on the solid phase using very mild acidic conditions.[16] This makes it the ideal choice for synthesizing peptides that require site-specific modification of the serine side chain, such as phosphorylation or glycosylation, prior to final cleavage from the resin.

For researchers and drug development professionals, a thorough understanding of these orthogonal protection strategies is essential for the successful and efficient synthesis of high-quality peptides. The choice of serine protecting group should be made in the context of the desired final product, the presence of other sensitive amino acids, and the available laboratory infrastructure.

References

Safety Operating Guide

Proper Disposal of Bzl-Ser(Bzl)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Bzl-Ser(Bzl)-OH (N-α,O-Dibenzyl-L-serine). Adherence to these procedures is critical for ensuring laboratory safety, regulatory compliance, and environmental protection. The following guidelines are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. In case of dust, use a NIOSH-approved respirator.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Spill Management: In the event of a spill, avoid generating dust. Carefully sweep the solid material into a designated, labeled waste container. Do not use water to clean up spills, as this can create a solution that is more difficult to contain.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service. Direct disposal into laboratory drains or as general solid waste is not permissible.

  • Waste Segregation:

    • Collect all waste containing this compound, including expired reagents, reaction byproducts, and contaminated materials (e.g., filter paper, weighing boats), in a dedicated and compatible waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Secure Storage:

    • Store the sealed waste container in a designated, secure area for hazardous waste accumulation, away from incompatible materials.

  • Professional Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the this compound waste.[1][2]

    • All waste must be handled in accordance with local, state, and federal regulations.[1]

Quantitative Data Summary

There is no publicly available quantitative data specifying concentration limits for various disposal methods of this compound. The standard and required procedure for laboratory chemicals of this nature is to engage a professional waste disposal service.[2]

ParameterValue
In-lab NeutralizationNot Recommended
Drain DisposalProhibited
Recommended Disposal PathLicensed Professional Waste Disposal Service

Experimental Protocols

There are no standard experimental protocols for the in-laboratory neutralization or treatment of this compound prior to disposal. The accepted and required procedure is the transfer of the chemical waste to a licensed facility equipped to handle such materials.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Identify this compound Waste (Expired chemical, contaminated labware, etc.) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B G Improper Disposal (Drain, Regular Trash) A->G PROHIBITED C Segregate Waste into a Designated, Labeled Container B->C D Store Container in a Secure Hazardous Waste Accumulation Area C->D E Contact Institutional EHS or Licensed Waste Disposal Service D->E F Arrange for Waste Pickup and Professional Disposal E->F

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling Bzl-Ser(Bzl)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Nα-Benzyloxycarbonyl-O-benzyl-L-serine (Bzl-Ser(Bzl)-OH or Z-Ser(Bzl)-OH). The following procedures are designed to ensure safe handling, use, and disposal of this compound in a laboratory setting.

I. Compound Identification and Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValue
Molecular Formula C₁₈H₁₉NO₅
Molecular Weight 329.35 g/mol [1]
Appearance White to pale yellow solid/crystalline powder[2]
Melting Point Approximately 120-123 °C
Solubility Soluble in chloroform, methanol, dichloromethane, DMSO, and acetone. Slightly soluble in water.[3]

II. Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for similar compounds indicate no hazardous classification, others suggest potential for irritation.[4][5] Therefore, a cautious approach is recommended, and the following personal protective equipment should be worn at all times when handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Respiratory Protection A NIOSH-approved N95 respirator or equivalent, especially when handling the powder form to avoid dust inhalation.
Body Protection A laboratory coat.

III. Operational Plan: Step-by-Step Handling Protocol

This section outlines a standard operational workflow for the use of this compound in a common application such as peptide synthesis.

A. Preparation and Reagent Handling

  • Work Area Preparation : Ensure a clean and well-ventilated work area, preferably within a chemical fume hood.

  • Personal Protective Equipment : Don the appropriate PPE as outlined in Section II.

  • Weighing : Carefully weigh the required amount of this compound powder in a contained space to minimize dust dispersion.

  • Dissolution : Dissolve the weighed this compound in a suitable organic solvent such as chloroform, dichloromethane, or ethyl acetate.[3]

B. Experimental Procedure (Example: Peptide Coupling)

  • Activation : In a reaction vessel, activate the carboxylic acid of this compound using a suitable coupling reagent.

  • Coupling : Add the activated this compound solution to the reaction mixture containing the free amine of the growing peptide chain.

  • Monitoring : Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up : Upon completion, quench the reaction and perform an aqueous work-up to remove excess reagents and byproducts.

  • Purification : Purify the resulting product by a suitable method, such as column chromatography or recrystallization.

C. Spill and Emergency Procedures

  • Minor Spills : For small spills of the solid material, sweep up carefully, avoiding dust generation, and place into a sealed container for disposal. For minor liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Major Spills : Evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water.

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

  • Inhalation : Move the individual to fresh air.[7]

  • Ingestion : Rinse mouth with water. Do not induce vomiting. In all cases of significant exposure or if symptoms persist, seek medical attention.

IV. Disposal Plan

Proper disposal of this compound and its associated waste is crucial to maintain a safe laboratory environment and comply with regulations.

  • Unused Reagent : Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials : Any materials contaminated with this compound, such as gloves, paper towels, and weighing paper, should be placed in a sealed, labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in a labeled hazardous waste container for proper disposal by the institution's environmental health and safety department.

V. Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don PPE prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Glassware react->decontaminate spill Spill or Exposure react->spill dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe emergency Emergency Procedures spill->emergency emergency->dispose_waste

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bzl-ser(bzl)-OH
Reactant of Route 2
Reactant of Route 2
Bzl-ser(bzl)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.